molecular formula C10H12O4 B1350724 4-Methoxy-3-(methoxymethyl)benzoic acid CAS No. 91061-77-7

4-Methoxy-3-(methoxymethyl)benzoic acid

Cat. No.: B1350724
CAS No.: 91061-77-7
M. Wt: 196.2 g/mol
InChI Key: DTOPJIXIDQXANP-UHFFFAOYSA-N
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Description

4-Methoxy-3-(methoxymethyl)benzoic acid is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-(methoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-6-8-5-7(10(11)12)3-4-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOPJIXIDQXANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396368
Record name 4-methoxy-3-(methoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91061-77-7
Record name 4-methoxy-3-(methoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Methoxy-3-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Methoxy-3-(methoxymethyl)benzoic acid. Due to the limited availability of experimentally determined data for this specific compound, this document presents computed properties and outlines detailed, standardized experimental protocols for the determination of key physical characteristics. This approach provides a robust framework for researchers to characterize this compound in a laboratory setting.

Chemical Identity

The subject of this guide is this compound, a substituted aromatic carboxylic acid. Its unique substitution pattern, featuring both a methoxy and a methoxymethyl group on the benzoic acid core, makes it a compound of interest for various research and development applications.

IdentifierValue
IUPAC Name This compound
CAS Number 91061-77-7[1][2][3][4][5]
Molecular Formula C₁₀H₁₂O₄[2][3][4][6]
Molecular Weight 196.20 g/mol [2][4][6]
Canonical SMILES COCC1=C(C=CC(=C1)C(=O)O)OC[3]
InChI Key DTOPJIXIDQXANP-UHFFFAOYSA-N

Physical Properties (Computed Data)

PropertyPredicted ValueReference
Molecular Weight 196.20 g/mol [2][4][6]
XLogP3 1.1[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 4[6]
Rotatable Bond Count 4[6]
Exact Mass 196.07355886 Da[6]
Monoisotopic Mass 196.07355886 Da[6]
Topological Polar Surface Area 55.8 Ų[6]
Heavy Atom Count 14[6]
Complexity 193[6]

For comparison, the related compound 4-(Methoxymethyl)benzoic acid (CAS: 67003-50-3) has a reported melting point of 123 °C and a predicted pKa of 4.19.[7]

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the primary physical properties of a solid organic acid like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure substance.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow to 1-2°C per minute near the expected melting point).

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first liquid droplet appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting range is reported as T1-T2.

Solubility Determination

Understanding a compound's solubility in various solvents is fundamental for purification, formulation, and designing reaction conditions.

Methodology: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities should be used, including water, 5% w/v HCl, 5% w/v NaOH, 5% w/v NaHCO₃, and a representative organic solvent like ethanol or acetone.

  • Procedure:

    • Approximately 20-30 mg of the compound is placed into a series of small test tubes.

    • To each tube, 1 mL of a solvent is added incrementally with vigorous shaking after each addition.

    • The compound is deemed "soluble" if it dissolves completely, "partially soluble" if some but not all dissolves, and "insoluble" if no significant dissolution is observed.

  • Acid-Base Characterization:

    • Solubility in 5% NaOH and 5% NaHCO₃ indicates an acidic functional group. Carboxylic acids are typically soluble in both, while phenols are generally soluble in NaOH but not the weaker base, NaHCO₃.

    • Solubility in 5% HCl suggests the presence of a basic functional group (e.g., an amine).

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in a given solvent.

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol or methanol to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.

  • Titration Procedure: The basic titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve, which is the point where half of the acid has been neutralized by the base. At this point, pH = pKa.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate logical workflows relevant to the characterization of this compound.

G cluster_0 Compound Characterization Workflow cluster_1 Physical Property Determination start Obtain/Synthesize Compound purity Assess Purity (e.g., HPLC, LC-MS) start->purity structure Structural Elucidation (NMR, IR, MS) purity->structure mp Melting Point structure->mp If pure sol Solubility Profile structure->sol pka pKa Measurement structure->pka final Data Compilation & Technical Report mp->final sol->final pka->final

Caption: General workflow for the physical and chemical characterization of a compound.

G cluster_solubility Solubility Logic Tree start Test Solubility in Water hcl_test Test in 5% HCl start->hcl_test Insoluble naoh_test Test in 5% NaOH hcl_test->naoh_test Insoluble base Basic Compound (e.g., Amine) hcl_test->base Soluble nahco3_test Test in 5% NaHCO3 naoh_test->nahco3_test Soluble neutral Neutral Compound naoh_test->neutral Insoluble strong_acid Strong Acid (Carboxylic Acid) nahco3_test->strong_acid Soluble weak_acid Weak Acid (e.g., Phenol) nahco3_test->weak_acid Insoluble

Caption: Decision tree for determining the acid-base character of a compound via solubility.

References

4-Methoxy-3-(methoxymethyl)benzoic acid chemical structure and analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methoxy-3-(methoxymethyl)benzoic acid: Structure, Analysis, and Potential Applications

Introduction

This compound is a substituted aromatic carboxylic acid. As a member of the benzoic acid derivative family, it holds potential interest for researchers in medicinal chemistry and materials science. Benzoic acid and its derivatives are recognized for a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, making them valuable scaffolds in drug discovery.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential synthesis of this compound. It also explores the known biological activities of structurally similar compounds to infer its potential applications and guide future research.

Chemical Identity and Structure

The fundamental characteristics of this compound are summarized below. The structure consists of a benzoic acid core substituted with a methoxy group at the C4 position and a methoxymethyl group at the C3 position.

IdentifierValueReference
IUPAC Name This compound[2]
CAS Number 91061-77-7[2][3]
Molecular Formula C₁₀H₁₂O₄[2][3]
Molecular Weight 196.20 g/mol [2]
Canonical SMILES COCC1=C(C=CC(=C1)C(=O)O)OC[2]
InChI InChI=1S/C10H12O4/c1-13-6-8-5-7(10(11)12)3-4-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12)[2]
InChIKey DTOPJIXIDQXANP-UHFFFAOYSA-N[2]

Physicochemical and Computed Properties

The following table details the computed physicochemical properties of this compound, which are valuable for predicting its behavior in various chemical and biological systems.

PropertyValueReference
XLogP3 1.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 4[2]
Exact Mass 196.07355886 Da[2]
Monoisotopic Mass 196.07355886 Da[2]
Topological Polar Surface Area 55.8 Ų[2]
Heavy Atom Count 14[2]

Synthesis

While specific literature detailing the synthesis of this compound is scarce, a plausible route can be proposed based on established organic chemistry principles, specifically the Williamson ether synthesis, which is a type of nucleophilic substitution (SN2) reaction.[4][5] A logical precursor would be methyl 4-hydroxy-3-(hydroxymethyl)benzoate, which would undergo selective protection and subsequent alkylation steps. A more direct, analogous procedure involves the reaction of a bromomethyl-substituted benzoic acid with a methoxide nucleophile.[4]

G start_node 4-(Bromomethyl)-3-methoxybenzoic Acid (Starting Material) process_node Reflux start_node->process_node SN2 Reaction reagent_node Potassium Methoxide (CH₃OK) in Methanol (CH₃OH) reagent_node->process_node Nucleophile & Solvent workup_node Acidification, Filtration & Recrystallization process_node->workup_node Reaction Mixture product_node This compound (Final Product) workup_node->product_node Purified Solid

Caption: Proposed SN2 synthesis workflow for this compound.
Experimental Protocol: Proposed Synthesis

This protocol is adapted from the synthesis of the structurally similar 4-(methoxymethyl)benzoic acid.[4][5]

  • Preparation of Nucleophile: Dissolve potassium hydroxide (1.1 equivalents) in methanol (a suitable volume) in a round-bottomed flask equipped with a magnetic stirrer to generate the potassium methoxide nucleophile.

  • Reaction: Add 4-(bromomethyl)-3-methoxybenzoic acid (1.0 equivalent) to the methanolic solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil for a duration determined by reaction monitoring (e.g., 1-3 hours), using TLC to track the consumption of the starting material.

  • Solvent Removal: After cooling the reaction mixture to room temperature, remove the methanol using a rotary evaporator.

  • Workup: Dissolve the resulting solid residue in deionized water. Carefully acidify the aqueous solution with dilute hydrochloric acid until the pH is acidic (as indicated by pH paper), which will precipitate the carboxylic acid product.

  • Purification: Collect the crude solid product by vacuum filtration. Wash the solid with a non-polar solvent like hexane to remove organic impurities. Further purify the product by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).

  • Drying: Dry the purified crystalline solid under vacuum to obtain the final product. The final product should be characterized by melting point determination and spectroscopic methods (NMR, IR, MS).

Spectroscopic Analysis

Publicly available, empirically determined spectroscopic data for this compound is limited. However, analysis of its structure allows for the prediction of key spectral features. For reference, data from related compounds are often used. For example, the IR spectrum of a benzoic acid derivative typically shows a very broad O-H stretching band from the carboxylic acid (~3300-2500 cm⁻¹) and a strong C=O stretching band (~1700 cm⁻¹).[5] The ¹H NMR spectrum would be expected to show distinct signals for the two different methoxy protons, the methylene protons, and the aromatic protons.

Biological Activity and Potential Applications

While direct studies on this compound are not widely published, research on the closely related compound 4-methoxy-3-(methoxymethyl) phenol , isolated from medicinal plants like Calotropis gigantea and Hygrophila auriculata, provides significant insight into its potential bioactivity.[6]

These studies have demonstrated that 4-methoxy-3-(methoxymethyl) phenol possesses both antimicrobial and anti-inflammatory properties. The antimicrobial activity was found to be effective against a range of pathogenic bacteria and fungi.[6]

OrganismTypeActivityReference
Staphylococcus aureusGram-positive BacteriaActive[6]
Bacillus subtilisGram-positive BacteriaActive[6]
Escherichia coliGram-negative BacteriaActive[6]
Pseudomonas aeruginosaGram-negative BacteriaActive[6]
Candida albicansFungusActive[6]

The structural similarity between this active phenol and the target benzoic acid—differing only by a hydroxyl versus a carboxyl group at the C1 position—strongly suggests that this compound is a promising candidate for similar biological screening.

References

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-(methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route for 4-Methoxy-3-(methoxymethyl)benzoic acid. The synthesis involves a four-step process commencing from the readily available starting material, 3-hydroxy-4-methylbenzoic acid. Each step is detailed with established experimental protocols, and all quantitative data is summarized for clarity.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a four-step reaction sequence:

  • Esterification and Methylation: The process begins with the simultaneous esterification of the carboxylic acid and methylation of the hydroxyl group of 3-hydroxy-4-methylbenzoic acid to yield methyl 3-methoxy-4-methylbenzoate.

  • Side-Chain Bromination: The methyl group at the 4-position of the benzene ring is then selectively brominated to afford methyl 4-(bromomethyl)-3-methoxybenzoate.

  • Nucleophilic Substitution: A nucleophilic substitution reaction is employed to convert the bromomethyl group into a methoxymethyl group, yielding methyl 4-methoxy-3-(methoxymethyl)benzoate.

  • Saponification: The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid, this compound.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow A 3-Hydroxy-4-methylbenzoic Acid B Methyl 3-methoxy-4-methylbenzoate A->B  Esterification & Methylation  (Dimethyl Sulfate, KOH, H2O) C Methyl 4-(bromomethyl)-3-methoxybenzoate B->C  Side-Chain Bromination  (NBS, UV light, Chlorobenzene) D Methyl 4-methoxy-3-(methoxymethyl)benzoate C->D  Nucleophilic Substitution  (KOH, Methanol) E This compound D->E  Saponification  (NaOH, Methanol/H2O)

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialKey ReagentsProductYield (%)Purity (%)
1Esterification & Methylation3-Hydroxy-4-methylbenzoic acidDimethyl sulfate, KOHMethyl 3-methoxy-4-methylbenzoate~97%>99.5 (GC)
2Side-Chain BrominationMethyl 3-methoxy-4-methylbenzoateN-Bromosuccinimide (NBS)Methyl 4-(bromomethyl)-3-methoxybenzoate90-95%Not specified
3Nucleophilic SubstitutionMethyl 4-(bromomethyl)-3-methoxybenzoateKOH, MethanolMethyl 4-methoxy-3-(methoxymethyl)benzoate~72%Not specified
4SaponificationMethyl 4-methoxy-3-(methoxymethyl)benzoateNaOH, Methanol/H₂OThis compound~97%Not specified

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-methoxy-4-methylbenzoate

This procedure is adapted from the methylation of hydroxybenzoic acids.[1]

  • Materials:

    • 3-hydroxy-4-methylbenzoic acid (0.37 mol)

    • Potassium hydroxide (KOH) (1.0 mol)

    • Dimethyl sulfate (1.16 mol)

    • Water

  • Procedure:

    • Dissolve 3-hydroxy-4-methylbenzoic acid and potassium hydroxide in water in a suitable reaction vessel.

    • At 40°C, add dimethyl sulfate dropwise over approximately 3 hours. Maintain the pH of the reaction mixture between 10.8 and 11 by the addition of a KOH solution.

    • After the addition is complete, continue stirring for an additional 30 minutes.

    • Separate the resulting ester, wash with water, and dry under a vacuum.

Step 2: Synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate

This protocol is based on the side-chain bromination of methyl 4-methyl-3-methoxybenzoate.[2][3]

  • Materials:

    • Methyl 3-methoxy-4-methylbenzoate (0.1 mol)

    • N-Bromosuccinimide (NBS) (0.105 mol)

    • Chlorobenzene (150 ml)

  • Procedure:

    • In a reaction flask, combine methyl 3-methoxy-4-methylbenzoate and N-bromosuccinimide in chlorobenzene.

    • Expose the mixture to a UV immersion lamp at a temperature of 0 to 5°C for 4 hours.

    • After the reaction, extract the mixture with 150 ml of water.

    • Dry the organic layer with sodium sulfate, filter, and concentrate under a vacuum to obtain the crude product.

    • Recrystallize the crude product from an n-heptane/ethyl acetate mixture (2:1 ratio) to yield colorless crystals of methyl 4-(bromomethyl)-3-methoxybenzoate.

Step 3: Synthesis of Methyl 4-methoxy-3-(methoxymethyl)benzoate

This procedure is an adaptation of the synthesis of 4-methoxymethylbenzoic acid from its bromomethyl precursor.[4][5]

  • Materials:

    • Methyl 4-(bromomethyl)-3-methoxybenzoate

    • Potassium hydroxide (KOH)

    • Methanol

  • Procedure:

    • Prepare a solution of potassium hydroxide in methanol in a round-bottomed flask equipped with a reflux condenser.

    • Add methyl 4-(bromomethyl)-3-methoxybenzoate to the methanolic KOH solution.

    • Heat the mixture to a gentle reflux and maintain for approximately 45 minutes.

    • After cooling, evaporate the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate eluent system to isolate methyl 4-(methoxymethyl)benzoate.[5]

Step 4: Synthesis of this compound

This final step is a standard saponification of a methyl ester to a carboxylic acid.[6]

  • Materials:

    • Methyl 4-methoxy-3-(methoxymethyl)benzoate

    • Sodium hydroxide (NaOH)

    • Methanol

    • Water

    • 1N Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve methyl 4-methoxy-3-(methoxymethyl)benzoate in methanol.

    • Add a solution of sodium hydroxide in water to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours.

    • Remove the methanol by distillation under reduced pressure.

    • Dissolve the residue in water and adjust the pH to 4 with a 1N HCl solution.

    • Collect the precipitated solid by filtration, wash with water, and dry to yield this compound.

Logical Relationship Diagram

The following diagram illustrates the logical progression of the key chemical transformations in the synthesis.

Logical_Relationships Start Carboxylic Acid and Phenolic Hydroxyl Ester Methyl Ester and Methoxy Group Start->Ester  Esterification & O-Methylation Bromomethyl Bromomethyl Group Ester->Bromomethyl  Benzylic Bromination Methoxymethyl Methoxymethyl Group Bromomethyl->Methoxymethyl  SN2 Reaction with Methoxide Final_Acid Final Carboxylic Acid Methoxymethyl->Final_Acid  Ester Hydrolysis

Caption: Key chemical transformations in the synthesis pathway.

References

An In-depth Technical Guide to 4-Methoxy-3-(methoxymethyl)benzoic acid (CAS: 67003-50-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3-(methoxymethyl)benzoic acid, a substituted benzoic acid derivative with potential applications in organic synthesis and drug discovery. This document collates available physicochemical data, details a known synthetic protocol, and explores its potential role in pharmaceutical development based on patent literature and comparative analysis with structurally related compounds.

Chemical and Physical Properties

This compound is a white solid organic compound.[1] Its chemical structure features a benzoic acid core with a methoxy and a methoxymethyl substituent on the aromatic ring. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 67003-50-3[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1][2]
Appearance White powder/solid[1][3]
Purity ≥97%[1]
Storage Room temperature[1]

Synthesis of this compound

While various synthetic routes may exist, a common laboratory-scale synthesis involves the oxidation of the corresponding benzyl alcohol or benzyl chloride. The following is a representative experimental protocol based on analogous chemical transformations.

Experimental Protocol: Oxidation of 3-nitro-4-methoxy benzyl alcohol/chloride

This protocol describes the synthesis of a structurally related compound, 3-nitro-4-methoxybenzoic acid, and can be adapted for the synthesis of the target molecule by starting with the appropriate 4-methoxy-3-(methoxymethyl)benzyl precursor.

Materials:

  • 3-nitro-4-methoxy benzyl chloride or 3-nitro-4-methoxy benzyl alcohol

  • Nitric acid solution (10-70% mass concentration)

Procedure:

  • Add 3-nitro-4-methoxy benzyl chloride or 3-nitro-4-methoxy benzyl alcohol to a nitric acid solution with a mass concentration of 10-70%.

  • Carry out the oxidation reaction at a temperature of 0-110 °C and a pressure of 0-2 MPa.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, the product, 3-nitro-4-methoxybenzoic acid, can be isolated and purified using standard techniques such as filtration, washing, and recrystallization.

This method is reported to have a high product yield and is environmentally friendly as it avoids the generation of waste residues.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a carboxylic acid and a methoxymethyl group, allows for diverse chemical modifications.

A United States Patent (US9452980B2) describes the use of 4-methoxymethyl-benzoic acid (CAS 67003-50-3) in the synthesis of substituted benzamides.[4] These compounds have shown affinity for trace amine-associated receptors (TAARs), particularly TAAR1, suggesting their potential for treating a range of disorders including depression, anxiety, schizophrenia, Parkinson's disease, and metabolic disorders like diabetes and obesity.[5]

Experimental Workflow: Synthesis of Substituted Benzamides

The following is a generalized workflow for the synthesis of a substituted benzamide, as described in the patent literature, using this compound as a starting material.[4]

G cluster_0 Amide Coupling cluster_1 Purification cluster_2 Biological Evaluation A This compound D Substituted Benzamide A->D Reacts with B Amine Derivative B->D C Coupling Reagents (e.g., EDCI, HOBt) C->D In the presence of E Crude Product D->E F Chromatography E->F G Pure Substituted Benzamide F->G H In vitro Assays (e.g., TAAR1 binding) G->H I In vivo Studies H->I

Caption: A generalized workflow for the synthesis and evaluation of substituted benzamides.

Comparative Biological Activity

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, by examining the activities of structurally related benzoic acid derivatives, we can infer its potential biological profile.

Studies on various methoxy- and hydroxy-substituted benzoic acids have revealed a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[6][7][8] The specific nature and position of the substituents on the aromatic ring play a crucial role in determining the compound's efficacy.[7] For instance, the antioxidant activity of benzoic acid derivatives is influenced by the presence of hydroxyl and methoxy groups.[7]

Furthermore, derivatives of 2-(4-methoxyphenoxymethyl)benzoic acid have been synthesized and shown to possess antimicrobial effects against various bacterial and fungal strains.[9] This suggests that the presence of a methoxy group and a substituted side chain on the benzoic acid scaffold can contribute to antimicrobial activity.

Potential Signaling Pathway Modulation

While no studies have directly investigated the effect of this compound on specific signaling pathways, research on other substituted benzoic acids provides some insights into potential mechanisms of action.

For example, certain N-benzimidazole-derived carboxamides with methoxy and hydroxy substitutions have demonstrated antiproliferative activity in cancer cell lines, although the exact signaling pathways were not fully elucidated.[6] The structural similarity of these compounds to derivatives of our target molecule suggests that it could potentially interfere with cell proliferation pathways.

Based on the potential applications in neurological and metabolic disorders as suggested by patent literature, it is plausible that derivatives of this compound could modulate signaling pathways involving neurotransmitter receptors or metabolic regulators. The following diagram illustrates a hypothetical signaling pathway that could be influenced by a TAAR1 agonist, a potential downstream effect of compounds synthesized from the target molecule.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response TAAR1 TAAR1 AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Neurotransmitter Modulation CREB->Response Leads to Ligand Substituted Benzamide Ligand->TAAR1

Caption: Hypothetical TAAR1 signaling pathway potentially modulated by derivatives.

Disclaimer: This diagram is speculative and based on the known signaling of TAAR1. Direct experimental evidence for the modulation of this pathway by derivatives of this compound is not available.

Safety and Handling

According to available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound (CAS 67003-50-3) is a valuable chemical intermediate with demonstrated utility in the synthesis of pharmacologically active compounds. While direct research on its biological activities and mechanisms of action is currently limited, its role as a precursor in the development of potential therapeutics for neurological and metabolic disorders highlights its importance for the drug discovery and development community. Further investigation into the biological profile of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Spectroscopic Data for 4-Methoxy-3-(methoxymethyl)benzoic acid: A Search for Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for experimental spectroscopic data (NMR, IR, MS) for 4-Methoxy-3-(methoxymethyl)benzoic acid has been conducted. Despite a thorough review of available scientific databases and literature, no specific experimental spectra for this compound could be located.

The identity of this compound is confirmed in chemical databases such as PubChem, which provides its molecular formula (C₁₀H₁₂O₄) and molecular weight (196.20 g/mol ). However, these entries do not include publicly available experimental NMR, IR, or Mass Spectrometry data. The search results consistently yielded spectroscopic information for structurally related but distinct molecules, including 4-methoxybenzoic acid and 4-(methoxymethyl)benzoic acid, which are not the target compound of this guide.

Due to the absence of the required experimental data, it is not possible to proceed with the creation of the in-depth technical guide as requested. The core requirements of data presentation in structured tables and detailed experimental protocols cannot be fulfilled without the foundational spectroscopic information. Similarly, a meaningful visualization of signaling pathways or experimental workflows directly related to the spectroscopic analysis of this compound cannot be generated.

Further research or de novo synthesis and characterization would be necessary to obtain the NMR, IR, and MS data for this compound.

For researchers, scientists, and drug development professionals interested in this specific molecule, the following steps would be recommended:

  • Chemical Synthesis: Synthesize this compound through an appropriate synthetic route.

  • Spectroscopic Analysis: Upon successful synthesis and purification, the compound would need to be analyzed using a suite of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR would be essential to elucidate the chemical structure and confirm the connectivity of atoms.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure.

  • Data Reporting: The obtained spectra would then need to be processed, analyzed, and reported, forming the basis for a comprehensive technical guide.

Below is a generalized workflow for acquiring and analyzing such spectroscopic data, presented as a conceptual diagram.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis A Compound Synthesis & Purification B Sample Preparation A->B C NMR Spectroscopy (¹H, ¹³C) B->C D IR Spectroscopy B->D E Mass Spectrometry B->E F Data Acquisition C->F D->F E->F G Spectral Processing & Analysis F->G H Structure Elucidation & Verification G->H I Data Archiving & Reporting H->I

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Solubility Profile of 4-Methoxy-3-(methoxymethyl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility profile of 4-Methoxy-3-(methoxymethyl)benzoic acid (CAS No. 91061-77-7) in various organic solvents. Given the limited publicly available solubility data for this specific compound, this document outlines standardized experimental protocols and data presentation formats to enable researchers to generate, record, and interpret reliable solubility data. Adherence to these methodologies will ensure consistency and comparability of results across different laboratory settings.

Introduction

This compound is a substituted benzoic acid derivative. Understanding its solubility in a range of organic solvents is critical for various stages of drug development, including formulation, purification, and the design of synthetic routes. Solubility data informs solvent selection for crystallization, chromatography, and the preparation of solutions for in vitro and in vivo studies. This guide details the equilibrium shake-flask method, a gold standard for determining thermodynamic solubility, followed by robust analytical techniques for concentration measurement.

Experimental Protocols

The following protocols describe the necessary steps to accurately determine the solubility of this compound.

2.1. Materials and Equipment

  • Compound: this compound (purity ≥ 96%)[1]

  • Solvents: A range of analytical grade organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide).

  • Equipment:

    • Analytical balance (±0.1 mg accuracy)

    • Vials with screw caps (e.g., 4 mL or 20 mL glass vials)

    • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C and/or 37 °C).

    • Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the chosen solvent).

    • Volumetric flasks and pipettes.

    • Centrifuge (optional).

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

2.2. Equilibrium Shake-Flask Method

The shake-flask method is a widely used technique to determine the thermodynamic solubility of a compound.[2] The procedure involves equilibrating an excess amount of the solid compound with the solvent of interest until the solution is saturated.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[2] The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle. Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a solvent-compatible syringe filter (e.g., 0.22 µm) into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the clear filtrate with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.

2.3. Analytical Quantification

2.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the concentration of organic acids.

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV detector is suitable.

  • Mobile Phase: A common mobile phase for aromatic carboxylic acids is a mixture of an aqueous buffer (e.g., phosphate buffer at an acidic pH) and an organic modifier like acetonitrile or methanol.[3][4]

  • Detection: The UV detector wavelength should be set to the absorbance maximum (λmax) of this compound. For benzoic acid derivatives, this is typically in the range of 230-280 nm.[5][6]

  • Calibration: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Generate a calibration curve by plotting the peak area against the concentration.

  • Analysis: Inject the diluted filtrate and determine its concentration by comparing its peak area to the calibration curve.

2.3.2. UV-Vis Spectroscopy

For a more rapid analysis, UV-Vis spectroscopy can be employed, provided no other components in the solution absorb at the analytical wavelength.

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Wavelength Selection: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).[5]

  • Calibration: Prepare a series of standard solutions of the compound in the same solvent. Measure the absorbance of each standard at the determined λmax and create a calibration curve by plotting absorbance versus concentration, which should adhere to the Beer-Lambert law.[5]

  • Analysis: Measure the absorbance of the diluted filtrate and use the calibration curve to determine the concentration.

Data Presentation

Quantitative solubility data should be organized systematically for clarity and comparative analysis. The following table provides a recommended format for presenting the experimental results.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
e.g., Ethanol25.0HPLC-UV
e.g., Acetone25.0HPLC-UV
e.g., Ethyl Acetate25.0UV-Vis
e.g., Methanol37.0HPLC-UV
e.g., Acetonitrile37.0HPLC-UV

Note: The molar mass of this compound (C10H12O4) is 196.20 g/mol .

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess This compound B Dispense known volume of organic solvent into vial A->B C Seal vial and agitate at constant temperature (e.g., 24-72 hours) B->C D Let stand for phase separation (or centrifuge) C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Prepare accurate dilution of the filtrate F->G H Quantify concentration (HPLC-UV or UV-Vis) G->H I Calculate solubility (mg/mL and mol/L) H->I J Record data in structured table I->J

Caption: Experimental workflow for solubility determination.

References

The Multifaceted Biological Activities of Substituted Benzoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted benzoic acid derivatives represent a versatile class of organic compounds that have garnered significant attention in the field of medicinal chemistry. The foundational structure, consisting of a benzene ring attached to a carboxylic acid group, serves as a privileged scaffold for the development of novel therapeutic agents. The strategic placement of various substituents on the aromatic ring can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. This technical guide provides an in-depth exploration of the diverse biological activities of substituted benzoic acid derivatives, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of new pharmaceuticals.

The versatility of the benzoic acid scaffold is underscored by its presence in a wide array of biologically active compounds.[1] Modifications to the core structure, particularly concerning the type, number, and position of functional groups, have been shown to significantly impact the pharmacological profile of the resulting molecules.[2] This guide will delve into the structure-activity relationships (SAR) that govern these effects, summarize key quantitative data, and provide detailed experimental protocols for the evaluation of these compounds.

Antimicrobial Activity

Substituted benzoic acid derivatives have long been recognized for their antimicrobial properties.[3] Their mechanism of action often involves the disruption of cellular processes due to their acidic nature and interactions with microbial enzymes and membranes.[3] The effectiveness of these derivatives is highly dependent on the nature and position of the substituents on the benzene ring.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various substituted benzoic acid derivatives has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC). A selection of these findings is presented below to facilitate comparison.

Compound/DerivativeMicroorganism(s)MIC (µg/mL)Reference
Benzoic AcidE. coli O1571000[4]
2-Hydroxybenzoic Acid (Salicylic Acid)E. coli O1571000[4]
2-Chlorobenzoic Acid Derivative (Compound 6)E. colipMIC(ec)=2.27 µM/ml[5]
4-Piperidin-1-yl-benzoic acid hydrazone (Bc3)Pseudomonas aeruginosa, Candida albicans- (Inhibition zone 11-16 mm)[6]
Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a₇)B. subtilis, S. aureus0.17 mM, 0.50 mM[7]
N-acyl-α-amino acid (Compound 3)Enterococcus faecium E5- (Inhibition zone 15 mm)[8]
1,3-oxazol-5(4H)-one (Compound 4)S. aureus, B. subtilis125[8]
Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism in a liquid medium.[2]

Materials:

  • Test compounds (substituted benzoic acid derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared and adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: The test compounds are serially diluted in the appropriate broth within the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Substituted benzoic acid derivatives have demonstrated significant anti-inflammatory potential, often through the modulation of inflammatory pathways.[9] For instance, certain derivatives have been identified as potent antagonists of the P2Y14 receptor, which plays a role in the inflammatory process.[10]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of benzoic acid derivatives is often evaluated by their ability to inhibit protein denaturation or reduce edema in animal models.

Compound/DerivativeAssayActivityReference
3-Amide benzoic acid derivative (16c)P2Y14 Receptor AntagonismIC50 = 1.77 nM[10]
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan-induced paw edemaEdema inhibition 48.9–63.1%[11]
Flavone derivatives from Melicope semecarpifoliaSuperoxide anion generation and elastase release inhibitionIC50 < 4 µg/mL[12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[11]

Materials:

  • Test compounds

  • Carrageenan solution (1% w/v in saline)

  • Wistar rats or other suitable animal models

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compound is administered to the animals, typically via oral or intraperitoneal injection, at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac).

  • Induction of Edema: After a specific time (e.g., 1 hour) post-compound administration, a sub-plantar injection of carrageenan is given into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group relative to the control group.

Anticancer Activity

The search for novel anticancer agents is a critical area of pharmaceutical research. Substituted benzoic acid derivatives have emerged as a promising class of compounds with cytotoxic effects against various cancer cell lines.[13][14] Their mechanisms of action can be diverse, including the inhibition of histone deacetylases (HDACs) and the modulation of key signaling pathways.[15]

Quantitative Anticancer Data

The anticancer efficacy of these derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.[16]

Compound/DerivativeCancer Cell LineIC50Reference
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14)MCF-7 (Breast)15.6 µM[17]
4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H) yl)benzoyl] derivative (Compound 9)HeLa (Cervical)10 µM[17]
Quinazolinone derivative (Compound 8)MCF-7 (Breast)100 µM/ml[17]
3,4-dihydroxybenzoic acid (DHBA)HCT-116 and HCT-15 (Colorectal)Reduces HDAC activity by 70% and 68% respectively[15]
Benzoic AcidMG63, CRM612, A673 (Bone, Lung)Lowest IC50 values compared to control[18]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of chemical compounds on cancer cell lines.[16]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the substituted benzoic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT reagent is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.[16]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which substituted benzoic acid derivatives exert their biological effects is crucial for rational drug design. These compounds can modulate various signaling pathways involved in cell growth, inflammation, and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription HDAC Histone Deacetylase (HDAC) Histones Acetylated Histones HDAC->Histones Deacetylation Histones->Transcription Chromatin Remodeling Benzoic_Acid_Derivative_RTK Benzoic Acid Derivative Benzoic_Acid_Derivative_RTK->RTK Inhibition Benzoic_Acid_Derivative_HDAC Benzoic Acid Derivative (e.g., DHBA) Benzoic_Acid_Derivative_HDAC->HDAC Inhibition

Caption: Simplified signaling pathways targeted by substituted benzoic acid derivatives.

The discovery and development of new drugs based on the benzoic acid scaffold typically follow a structured workflow.

experimental_workflow Start Compound Library (Substituted Benzoic Acids) Synthesis Synthesis & Purification Start->Synthesis Screening High-Throughput Screening (HTS) (e.g., MIC, MTT) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Screening Inactive Compounds - Re-evaluate Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds Lead_Opt->Synthesis New Analogs In_Vivo In Vivo Testing (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical End Clinical Trials Preclinical->End

Caption: General experimental workflow for drug discovery with benzoic acid derivatives.

Conclusion

Substituted benzoic acid derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, makes them highly attractive scaffolds for medicinal chemists. A thorough understanding of the structure-activity relationships, coupled with robust experimental evaluation, is paramount for the successful design and optimization of novel drug candidates based on this versatile chemical framework. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their quest for new and improved treatments for a wide range of diseases.

References

An In-depth Technical Guide on the Natural Occurrence and Isolation of Methoxybenzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, isolation, and biological pathways of methoxybenzoic acid isomers: 2-methoxybenzoic acid (o-anisic acid), 3-methoxybenzoic acid (m-anisic acid), and 4-methoxybenzoic acid (p-anisic acid). These compounds are of significant interest due to their diverse biological activities, including antiseptic, anti-inflammatory, and antioxidant properties.[1][2] This guide is intended to serve as a valuable resource for professionals in research, and drug development, offering detailed methodologies and insights into these versatile aromatic compounds.

Natural Occurrence of Methoxybenzoic Acid Compounds

Methoxybenzoic acids are found in a variety of natural sources, including plants, and are also products of microbial metabolism. Their presence in the plant kingdom often contributes to the aroma and defense mechanisms of the species.

2-Methoxybenzoic Acid (o-Anisic Acid): This isomer has been identified in several plant species. Notably, it is a known constituent of Desmos chinensis and Origanum minutiflorum.[3][4] It has also been detected in various other foods, such as adzuki beans (Vigna angularis), Malabar spinach (Basella alba), kombu (Saccharina japonica), medlars (Mespilus germanica), and walnuts (Juglans).[5]

3-Methoxybenzoic Acid (m-Anisic Acid): The meta-isomer is found in the plant kingdom, with confirmed presence in Pseudolarix amabilis and Larix kaempferi.[6][7] It is also recognized as a human urinary metabolite.[6]

4-Methoxybenzoic Acid (p-Anisic Acid): Also known as anisic acid, this is the most commonly occurring isomer in nature. It is a well-documented component of anise (Pimpinella anisum), fennel (Foeniculum vulgare), and star anise (Illicium verum).[1][8][9] Vanilla (Vanilla planifolia) is another significant botanical source.[1] It has also been reported in Rhododendron dauricum and Aconitum forrestii.[10] Furthermore, anisic acid is a known metabolite produced by the yeast Saccharomyces cerevisiae.[10]

Data Presentation: Quantitative Occurrence

The concentration of methoxybenzoic acids in natural sources can vary depending on the plant species, geographical location, harvesting time, and the specific part of the plant analyzed. The following tables summarize the available quantitative data.

Table 1: Quantitative Occurrence of 4-Methoxybenzoic Acid in Plant Sources

Natural SourcePlant PartCompoundConcentrationAnalytical Method
Vanilla planifolia (Cured Beans)Beanp-Hydroxybenzoic acid*0.38 ± 0.05 g/100 g dry matterHPLC
Foeniculum vulgare (Fennel)SeedBenzaldehyde, 4-methoxy-**8.01% of methanolic extractGC-MS
Rosaceae Family Plants***Leafp-Anisic acid0.334–3.442 mg/g dry weightNot Specified
Pimpinella anisum (Anise)Seed4-(β-d-glucopyranosyloxy) benzoic acid****PresentNot Specified

* Note: Data for p-hydroxybenzoic acid is provided as a related compound found in vanilla; specific quantitative data for 4-methoxybenzoic acid was not available in the cited literature.[1] ** Note: This compound is listed as "Benzaldehyde, 4-methoxy-" in the source, which may be a typographical error for 4-methoxybenzoic acid given the context of other identified phenolic acids.[1] *** Note: Tarragon (Artemisia dracunculus), which belongs to the Asteraceae family, was included in this data, providing a general range for p-anisic acid.[1] **** Note: This is a glycoside of a related benzoic acid, indicating the presence of similar structures in anise.[1]

Quantitative data for 2-methoxybenzoic acid and 3-methoxybenzoic acid in their respective natural sources is not extensively reported in the available literature.

Experimental Protocols: Isolation and Purification

The isolation and purification of methoxybenzoic acids from natural sources are crucial for their characterization and further application. The following protocols are generalized methodologies based on established scientific practices.

General Protocol for Extraction of Methoxybenzoic Acids from Plant Material

This protocol describes a general procedure for the extraction of methoxybenzoic acids and other phenolic compounds from dried plant material using ultrasonic-assisted extraction.

Objective: To extract phenolic compounds, including methoxybenzoic acids, from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., anise seeds, fennel seeds, Desmos chinensis leaves)

  • Methanol or Ethanol (70-80% aqueous solution)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Filter paper (e.g., Whatman No. 1)

Procedure:

  • Sample Preparation: Weigh approximately 10 g of the dried and finely powdered plant material.

  • Extraction:

    • Place the powdered sample in a flask and add 100 mL of the solvent (a solid-to-liquid ratio of 1:10 g/mL).[1]

    • Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[1]

  • Separation:

    • After sonication, centrifuge the mixture at approximately 4000 rpm for 15 minutes to pellet the solid material.[1]

    • Decant the supernatant and filter it through filter paper to remove any remaining solid particles.[1]

  • Concentration:

    • Concentrate the filtered extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C until the solvent is removed.[1]

  • Storage: Store the resulting crude extract at -20°C for further analysis and purification.[1]

Protocol for Purification by Acid-Base Extraction

This protocol is particularly useful for separating acidic compounds like methoxybenzoic acids from neutral or basic impurities in the crude extract.

Objective: To purify methoxybenzoic acids from a crude extract.

Materials:

  • Crude extract containing methoxybenzoic acid

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Concentrated Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude extract in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Extraction:

    • Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.

    • Stopper the funnel, invert, and vent frequently. Shake thoroughly to allow the methoxybenzoic acid to react and form its water-soluble sodium salt.

  • Separation:

    • Allow the layers to separate. The aqueous layer will contain the sodium salt of the methoxybenzoic acid.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acid.

  • Regeneration:

    • Cool the combined aqueous extracts in an ice bath.

    • Carefully acidify with a strong acid (e.g., concentrated HCl) while stirring until the methoxybenzoic acid precipitates out of the solution (typically pH 2-3).

  • Isolation:

    • Collect the precipitated methoxybenzoic acid by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold water to remove any remaining salts.

  • Drying: Dry the purified crystals, preferably under vacuum, to remove all traces of solvent.

Protocol for Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of methoxybenzoic acids in a plant extract using HPLC with a Diode Array Detector (DAD).

Objective: To separate and quantify methoxybenzoic acids in a prepared plant extract.

Materials and Equipment:

  • HPLC system with a DAD detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Methanol (HPLC grade)

  • Water (HPLC grade) with 0.1% Formic acid or Acetic acid

  • Methoxybenzoic acid analytical standards (for all three isomers)

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of each methoxybenzoic acid isomer standard in methanol (e.g., 1 mg/mL).

    • From the stock solutions, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.[1]

  • Sample Preparation:

    • Dissolve a known amount of the crude plant extract in the mobile phase to a suitable concentration (e.g., 10 mg/mL).[1]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A: Water with 0.1% formic acid; B: Methanol.

    • Gradient: Start with 10% B, increase to 50% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the maximum absorbance of methoxybenzoic acids (approximately 254 nm).[1]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solution.

    • Identify the methoxybenzoic acid peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the amount of each methoxybenzoic acid isomer in the sample using the calibration curve.

Signaling Pathways and Logical Relationships

Biosynthesis of Methoxybenzoic Acids in Plants

Methoxybenzoic acids, like many other phenolic compounds in plants, are synthesized via the phenylpropanoid pathway.[1] This pathway begins with the amino acid phenylalanine. The formation of the methoxy group is catalyzed by O-methyltransferases (OMTs).[6][11]

Plant Biosynthesis of Methoxybenzoic Acid Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Hydroxybenzoic_Acids Hydroxybenzoic Acids (e.g., p-Hydroxybenzoic Acid) p_Coumaric_Acid->Hydroxybenzoic_Acids Side-chain cleavage Methoxybenzoic_Acids Methoxybenzoic Acids (ortho, meta, para) Hydroxybenzoic_Acids->Methoxybenzoic_Acids O-Methyltransferase (OMT)

Biosynthesis of Methoxybenzoic Acid in Plants.
Microbial Degradation of Methoxybenzoic Acids

Certain microorganisms can utilize methoxybenzoic acids as a source of carbon and energy. The primary mechanism of degradation often involves demethylation to the corresponding hydroxybenzoic acid, followed by aromatic ring cleavage.[12] Anaerobic bacteria, for instance, have been shown to metabolize 3-methoxybenzoic acid through O-demethylation.[11]

Microbial Degradation of Methoxybenzoic Acid Methoxybenzoic_Acid Methoxybenzoic Acid (ortho, meta, or para) Hydroxybenzoic_Acid Hydroxybenzoic Acid Methoxybenzoic_Acid->Hydroxybenzoic_Acid O-demethylase Protocatechuic_Acid Protocatechuic Acid (or other dihydroxy intermediates) Hydroxybenzoic_Acid->Protocatechuic_Acid Hydroxylase Ring_Cleavage Ring Cleavage Products Protocatechuic_Acid->Ring_Cleavage Dioxygenase TCA_Cycle TCA Cycle Intermediates Ring_Cleavage->TCA_Cycle

Microbial Degradation of Methoxybenzoic Acid.

Experimental and Logical Workflows

General Workflow for Natural Product Isolation and Identification

The process of isolating and identifying a specific compound from a natural source follows a structured workflow, from collection of the raw material to the final characterization of the pure compound.

Natural Product Isolation Workflow Collection Collection and Preparation of Natural Source Material Extraction Extraction (e.g., Maceration, Soxhlet, Ultrasonic-Assisted) Collection->Extraction Fractionation Fractionation and Preliminary Purification (e.g., Liquid-Liquid Extraction, Column Chromatography) Extraction->Fractionation Isolation Isolation of Pure Compound (e.g., HPLC, Preparative TLC) Fractionation->Isolation Structure_Elucidation Structure Elucidation (e.g., NMR, MS, IR) Isolation->Structure_Elucidation Bioactivity Bioactivity Screening (Optional) Isolation->Bioactivity

General Workflow for Natural Product Isolation.

Conclusion

The methoxybenzoic acid isomers are naturally occurring compounds with a broad spectrum of biological activities, making them attractive targets for research and development in the pharmaceutical and other industries. This technical guide has provided an overview of their natural sources, quantitative data, detailed experimental protocols for their isolation and analysis, and a summary of their biosynthetic and metabolic pathways. While 4-methoxybenzoic acid is well-documented, further research is warranted to fully elucidate the quantitative occurrence and optimal isolation procedures for the 2- and 3-isomers from a wider range of natural sources. The methodologies and information presented herein offer a solid foundation for scientists to explore the full potential of these valuable bioactive molecules.

References

A Comprehensive Technical Guide to the Thermochemical Properties of Methoxybenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxybenzoic acid esters are a class of organic compounds that garner significant interest across various scientific disciplines, including pharmacology, materials science, and fragrance chemistry. Their utility as precursors in the synthesis of active pharmaceutical ingredients (APIs) and their presence in natural products underscore the importance of a thorough understanding of their fundamental physicochemical properties. This technical guide provides a detailed overview of the available thermochemical data for methyl and ethyl esters of ortho-, meta-, and para-methoxybenzoic acid.

This document summarizes key quantitative thermochemical data, outlines the detailed experimental protocols used for their determination, and presents visualizations of relevant biological pathways where these or structurally similar compounds play a role. The information is intended to serve as a valuable resource for researchers and professionals engaged in work involving these compounds.

Thermochemical Data

Methyl Methoxybenzoates

CompoundIsomerFormulaMolar Mass ( g/mol )ΔfH°(cr) (kJ/mol)ΔcH°(cr) (kJ/mol)ΔsubH° (kJ/mol)ΔvapH° (kJ/mol)
Methyl methoxybenzoateortho-C₉H₁₀O₃166.17Not FoundNot FoundNot FoundNot Found
Methyl methoxybenzoatemeta-C₉H₁₀O₃166.17Not FoundNot FoundNot FoundNot Found
Methyl p-methoxybenzoatepara-C₉H₁₀O₃166.1739[1]-520.9 ± 1.6-4594.5 ± 1.593.3 ± 1.066.4 ± 0.8

Ethyl Methoxybenzoates

CompoundIsomerFormulaMolar Mass ( g/mol )ΔfH°(l/cr) (kJ/mol)ΔcH°(l/cr) (kJ/mol)ΔsubH° (kJ/mol)ΔvapH° (kJ/mol)
Ethyl methoxybenzoateortho-C₁₀H₁₂O₃180.2005[2][3]Not FoundNot FoundNot FoundNot Found
Ethyl methoxybenzoatemeta-C₁₀H₁₂O₃180.20[4]Not FoundNot FoundNot FoundNot Found
Ethyl methoxybenzoatepara-C₁₀H₁₂O₃180.2005[5]Not FoundNot FoundNot FoundNot Found

Notes on Data:

  • ΔfH°(cr): Standard molar enthalpy of formation in the crystalline state.

  • ΔcH°(cr): Standard molar enthalpy of combustion in the crystalline state.

  • ΔsubH°: Standard molar enthalpy of sublimation.

  • ΔvapH°: Standard molar enthalpy of vaporization.

  • The data for methyl p-methoxybenzoate is sourced from a comprehensive study by Almeida et al. (2014).[6]

Experimental Protocols

The determination of the thermochemical data presented in this guide relies on precise and well-established experimental techniques. The following sections provide detailed methodologies for the key experiments cited.

Static-Bomb Combustion Calorimetry

This technique is used to determine the standard molar enthalpy of combustion (ΔcH°), from which the standard molar enthalpy of formation (ΔfH°) can be derived.

Apparatus:

  • A static-bomb calorimeter, typically with a platinum-lined bomb.

  • A controlled-temperature water bath.

  • A high-precision digital thermometer.

  • A pellet press for solid samples.

  • Ignition system with a platinum or nichrome fuse wire.

  • Oxygen supply (high purity).

  • Analytical balance.

Procedure:

  • Sample Preparation: A precisely weighed pellet of the crystalline sample (approximately 1 g) is placed in a platinum crucible. For liquid samples, they are typically encapsulated in a polyester ampoule of known mass and combustion energy.

  • Fuse Wire: A known length of platinum or nichrome fuse wire is connected to the electrodes within the bomb, with the wire in close contact with the sample pellet or ampoule.

  • Bomb Assembly and Charging: The crucible is placed in the bomb, and 1 cm³ of deionized water is added to the bottom of the bomb to ensure saturation of the final atmosphere with water vapor. The bomb is then sealed and purged with high-purity oxygen before being charged to a pressure of approximately 3.04 MPa.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter vessel. The entire assembly is placed in a constant-temperature jacket.

  • Temperature Measurement: The water in the calorimeter is stirred continuously, and its temperature is monitored with a high-precision thermometer. Once a steady rate of temperature change is observed (the fore-period), the sample is ignited.

  • Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals throughout the combustion process (the main period) and after the reaction is complete until a steady rate of cooling is established (the after-period).

  • Analysis of Products: After combustion, the bomb is depressurized, and the gaseous and liquid contents are analyzed to determine the extent of nitric acid formation and to confirm complete combustion through CO₂ analysis. The unburned fuse wire is also weighed.

  • Calculation: The corrected temperature rise is determined by applying corrections for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method). The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The standard specific energy of combustion of the sample is then calculated, taking into account corrections for the ignition energy, the combustion of the fuse wire (and ampoule, if used), and the formation of nitric acid. From this, the standard molar enthalpy of combustion and subsequently the standard molar enthalpy of formation are derived.

Knudsen Effusion Method

The Knudsen effusion method is a technique for determining the vapor pressure of a solid or liquid substance with low volatility. From the temperature dependence of the vapor pressure, the standard molar enthalpy of sublimation (ΔsubH°) or vaporization (ΔvapH°) can be calculated using the Clausius-Clapeyron equation.

Apparatus:

  • A Knudsen cell, which is a small, thermostated container with a small orifice of known area.

  • A high-vacuum system capable of maintaining a pressure significantly lower than the vapor pressure of the sample.

  • A microbalance for measuring the mass loss of the cell over time.

  • A temperature-controlled housing for the Knudsen cell.

  • A high-precision temperature measurement and control system.

Procedure:

  • Sample Preparation: A small amount of the sample is placed in the Knudsen cell.

  • Assembly and Evacuation: The cell is placed in a temperature-controlled housing within a high-vacuum chamber. The system is then evacuated to a high vacuum.

  • Heating and Equilibration: The Knudsen cell is heated to a desired, constant temperature. The sample is allowed to equilibrate with its vapor inside the cell.

  • Effusion and Mass Measurement: The shutter covering the orifice is opened, allowing the vapor to effuse into the vacuum. The mass of the cell is continuously monitored and recorded by the microbalance. The rate of mass loss ( dm/dt ) at a constant temperature becomes constant once a steady state is reached.

  • Data Collection at Multiple Temperatures: The procedure is repeated at several different temperatures, and the rate of mass loss is determined for each temperature.

  • Calculation of Vapor Pressure: The vapor pressure (p) at each temperature (T) is calculated using the Knudsen equation: p = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where:

    • dm/dt is the rate of mass loss
    • A is the area of the orifice
    • R is the ideal gas constant
    • T is the absolute temperature
    • M is the molar mass of the effusing vapor

  • Calculation of Enthalpy of Sublimation/Vaporization: The standard molar enthalpy of sublimation or vaporization is determined from the slope of a plot of ln(p) versus 1/T, according to the integrated Clausius-Clapeyron equation.

Signaling Pathways and Biological Relevance

While methoxybenzoic acid esters are often utilized as synthetic intermediates, derivatives of these compounds have shown notable biological activity. Understanding the cellular pathways they interact with is crucial for drug development professionals.

Akt/NF-κB Signaling Pathway

A derivative of methoxybenzoic acid, 4-hydroxy-3-methoxy benzoic acid methyl ester (HMBME), has been shown to target the Akt/NF-κB cell survival signaling pathway, which is often dysregulated in cancer. This pathway plays a critical role in promoting cell survival, proliferation, and inflammation.

Akt_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates HMBME HMBME (Methoxybenzoic Acid Ester Derivative) HMBME->Akt Inhibits HMBME->NFkB Inhibits DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Survival, Proliferation, Anti-apoptosis) DNA->Transcription

Caption: The Akt/NF-κB signaling pathway and points of inhibition by a methoxybenzoic acid ester derivative.

Modulation of the Proteostasis Network

Benzoic acid derivatives have been found to modulate the proteostasis network, which is responsible for maintaining the health of the cellular proteome through processes of protein folding, trafficking, and degradation. Dysregulation of this network is implicated in aging and various diseases.

Proteostasis_Network cluster_synthesis Protein Synthesis cluster_folding Protein Folding & Quality Control cluster_degradation Protein Degradation Ribosome Ribosome NascentChain Nascent Polypeptide Chain Ribosome->NascentChain Translation Chaperones Molecular Chaperones (e.g., HSP70, HSP90) NascentChain->Chaperones Co-translational Folding Misfolded Misfolded Protein NascentChain->Misfolded CorrectlyFolded Correctly Folded Protein Chaperones->CorrectlyFolded Assisted Folding CorrectlyFolded->Misfolded Stress/Damage Misfolded->Chaperones Refolding UPS Ubiquitin-Proteasome System (UPS) Misfolded->UPS Targeting for Degradation Autophagy Autophagy-Lysosome Pathway Misfolded->Autophagy Targeting for Degradation Degraded Degraded Peptides UPS->Degraded Autophagy->Degraded BenzoicDeriv Benzoic Acid Derivatives BenzoicDeriv->UPS Modulates BenzoicDeriv->Autophagy Modulates

Caption: Overview of the proteostasis network and potential modulation by benzoic acid derivatives.

Conclusion

This technical guide provides a centralized resource for the thermochemical properties of methoxybenzoic acid esters. While comprehensive experimental data is available for methyl p-methoxybenzoate, a notable gap exists in the literature for the ortho- and meta-isomers of both methyl and ethyl esters. The detailed experimental protocols for static-bomb combustion calorimetry and the Knudsen effusion method offer a practical reference for researchers aiming to determine these or related thermochemical properties. Furthermore, the visualization of the Akt/NF-κB signaling pathway and the proteostasis network highlights the biological relevance of methoxybenzoic acid derivatives, providing valuable context for drug development professionals. Further experimental investigation into the thermochemistry of the ortho- and meta-isomers is warranted to complete the thermodynamic landscape of this important class of compounds.

References

A Technical Guide to 4-Methoxy-3-(methoxymethyl)benzoic acid: Physicochemical Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of 4-Methoxy-3-(methoxymethyl)benzoic acid, a substituted benzoic acid derivative relevant to organic synthesis and medicinal chemistry. This document collates available data on its physicochemical properties, outlines detailed experimental protocols for the synthesis and purification of closely related analogs, and presents a comprehensive workflow for quality control and characterization. This guide is intended to serve as a valuable resource for professionals engaged in chemical synthesis and drug development.

Physicochemical Properties and Appearance

This compound (CAS No. 91061-77-7) is a specific aromatic carboxylic acid.[1] While detailed public data on this exact molecule is limited, its properties can be contextualized by comparing it with its close structural isomers. The typical appearance for related substituted benzoic acids is a white to off-white crystalline solid.[2][3]

The table below summarizes the available quantitative data for the target compound and two of its isomers for comparative analysis.

PropertyThis compound4-(Methoxymethyl)benzoic acid (Isomer)4-Methoxy-3-methylbenzoic acid (Isomer)
CAS Number 91061-77-7[1]67003-50-3[3][4]6880-04-2[2]
Molecular Formula C₁₀H₁₂O₄[1]C₉H₁₀O₃[4][5]C₉H₁₀O₃[2]
Molecular Weight 196.2 g/mol [1]166.17 g/mol [4][5]166.18 g/mol [2]
Purity 96%[6]≥97%[4]≥98% (HPLC)[2]
Appearance Data not availableWhite Solid[3]Off-white crystalline powder[2]
Melting Point Data not available123 °C[3]192-199 °C[2]

Experimental Protocols

Synthesis of 4-(Methoxymethyl)benzoic acid (Illustrative Protocol)

This procedure details the synthesis of 4-(Methoxymethyl)benzoic acid from 4-Bromomethylbenzoic acid and serves as a representative method.[7]

Reaction Scheme:

Materials:

  • 4-Bromomethylbenzoic acid (1.1 g)

  • Potassium hydroxide (KOH) (1.1 g)

  • Methanol (25 mL)

  • Deionized water (30 mL)

  • Dilute hydrochloric acid (HCl)

  • Hexane

Procedure: [7]

  • Nucleophile Generation: In a 100 mL round-bottomed flask, dissolve 1.1 g of KOH in 25 mL of methanol. This generates the potassium methoxide (CH₃OK) nucleophile.

  • Reaction Setup: Add 1.1 g of 4-Bromomethylbenzoic acid to the methanolic KOH solution.

  • Reflux: Connect a reflux condenser and gently boil the mixture for 45 minutes. The reaction time begins once boiling is established. Swirl the mixture periodically to ensure proper mixing.

  • Solvent Removal: After cooling the flask, evaporate the methanol using a rotary evaporator.

  • Product Precipitation: Dissolve the resulting residue in 30 mL of deionized water. Slowly add dilute HCl until the solution is acidic (verified with pH paper), which will precipitate the carboxylic acid product.

  • Isolation: Filter the precipitated solid under vacuum.

  • Washing: Wash the solid with hexane (2 x 15 mL) to remove non-polar impurities.

Purification by Recrystallization

Crude substituted benzoic acids are typically purified by recrystallization to achieve high purity suitable for research and development.[7][8]

Procedure (General): [7]

  • Transfer the crude, washed solid to a flask.

  • Add a minimal amount of a suitable hot solvent (e.g., deionized water, or an ethanol/water mixture) until the solid just dissolves.[7][9]

  • Allow the solution to cool slowly to room temperature, promoting the formation of well-defined crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Filter the purified crystals using vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the final product thoroughly under vacuum.

Analysis and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of substituted benzoic and cinnamic acids.[10] It is frequently cited by chemical suppliers to specify purity levels of ≥98%.[2]

  • Spectroscopy: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is used for unambiguous structural elucidation.[9]

  • Melting Point Analysis: A sharp and defined melting point range is a key indicator of high purity.

Synthesis and Quality Control Workflow

The logical workflow from starting materials to a fully characterized, high-purity product involves a multi-step process encompassing synthesis, purification, and rigorous analysis. The following diagram illustrates this comprehensive workflow.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis & QC Stage cluster_final Final Product start Starting Materials (e.g., 3-Bromomethyl-4-methoxybenzoic acid + Potassium Methoxide) reaction Sₙ2 Reaction (Reflux in Methanol) start->reaction isolate Crude Product Isolation (Acidification & Vacuum Filtration) reaction->isolate recrystal Recrystallization (e.g., from DI Water) isolate->recrystal analysis Purity & Identity Confirmation (HPLC, NMR, MS, Melting Point) recrystal->analysis end_product Pure this compound analysis->end_product

Caption: Workflow for the synthesis and characterization of the target compound.

This technical guide provides a consolidated overview of this compound, focusing on its physicochemical properties and outlining a practical framework for its synthesis and quality control. By leveraging data from close structural analogs, this document offers valuable, actionable insights for chemists and pharmaceutical scientists. The detailed protocols and workflow serve as a foundational resource for the laboratory-scale production and rigorous analysis of this and other substituted benzoic acid derivatives.

References

Methodological & Application

Application Notes and Protocols for 4-Methoxy-3-(methoxymethyl)benzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-(methoxymethyl)benzoic acid is a functionalized aromatic carboxylic acid with potential applications in organic synthesis and medicinal chemistry. Its trifunctional nature, comprising a carboxylic acid, a methoxy ether, and a methoxymethyl ether on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. This document provides an overview of its synthesis, potential applications, and detailed, illustrative protocols for its use in the creation of various derivatives. While specific, published applications of this particular molecule are not widely documented, the protocols herein are based on well-established synthetic methodologies for analogous benzoic acid derivatives.

Chemical Properties and Data

This compound is a white to off-white solid. Its key chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 91061-77-7
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Appearance White to off-white solid
Purity ≥95% (typical)

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available 4-hydroxy-3-methoxybenzoic acid (vanillic acid). A plausible synthetic route is outlined below.

DOT Diagram: Synthesis of this compound

G start Vanillic Acid step1 Esterification (MeOH, H₂SO₄) start->step1 intermediate1 Methyl Vanillate step1->intermediate1 step2 Chloromethylation (HCHO, HCl) intermediate1->step2 intermediate2 Methyl 4-hydroxy-3-(chloromethyl)-5-methoxybenzoate step2->intermediate2 step3 Williamson Ether Synthesis (NaOMe, MeOH) intermediate2->step3 intermediate3 Methyl 4-methoxy-3-(methoxymethyl)benzoate step3->intermediate3 step4 Hydrolysis (NaOH, H₂O/MeOH) intermediate3->step4 product This compound step4->product

Caption: Proposed synthetic pathway for this compound.

Applications in Organic Synthesis

As a substituted benzoic acid, this compound is a valuable intermediate for introducing a specific substitution pattern into larger molecules. Its primary utility lies in serving as a scaffold for the synthesis of esters, amides, and other derivatives with potential applications in materials science and as precursors for pharmacologically active compounds.

Synthesis of Ester Derivatives

The carboxylic acid functionality can be readily converted to an ester. These ester derivatives can be used as intermediates in further synthetic transformations or as final products in various applications, including as fragrances or specialty plasticizers.

Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry. Coupling this compound with various amines can generate a library of amide compounds for screening as potential drug candidates. The methoxy and methoxymethyl groups can influence the compound's solubility, lipophilicity, and metabolic stability.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and derivatization of this compound.

Protocol 1: Synthesis of Methyl 4-methoxy-3-(methoxymethyl)benzoate

This protocol describes the esterification of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data (Illustrative):

ReactantMolar Eq.MW ( g/mol )Amount
This compound1.0196.205.0 g
MethanolSolvent32.04125 mL
Sulfuric AcidCatalyst98.08~0.1 mL
Expected Product Methyl 4-methoxy-3-(methoxymethyl)benzoate 210.23 ~5.3 g (quantitative)

DOT Diagram: Workflow for Ester Synthesis

G start Mix Reactants (Acid, MeOH, H₂SO₄) reflux Reflux for 4-6h start->reflux workup Workup (Evaporation, Extraction, Washes) reflux->workup dry Dry and Concentrate workup->dry purify Purification (Column Chromatography) dry->purify product Methyl Ester Product purify->product

Caption: General workflow for the synthesis of methyl 4-methoxy-3-(methoxymethyl)benzoate.

Protocol 2: Synthesis of N-Benzyl-4-methoxy-3-(methoxymethyl)benzamide

This protocol details the formation of an amide derivative using a standard coupling agent.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (aqueous)

  • Saturated sodium bicarbonate (aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM (0.1 M).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzylamine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12-18 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Illustrative):

ReactantMolar Eq.MW ( g/mol )Amount
This compound1.0196.201.0 g
Benzylamine1.1107.150.59 g
EDC1.2191.701.17 g
HOBt1.2135.130.83 g
DIPEA2.0129.241.32 g
Expected Product N-Benzyl-4-methoxy-3-(methoxymethyl)benzamide 285.34 ~1.45 g (quantitative)

DOT Diagram: Workflow for Amide Synthesis

G start Activate Carboxylic Acid (Acid, EDC, HOBt in DCM) add_amine Add Amine and Base (Benzylamine, DIPEA) start->add_amine react Stir at RT for 12-18h add_amine->react workup Workup (Extraction and Washes) react->workup dry Dry and Concentrate workup->dry purify Purification (Recrystallization/Chromatography) dry->purify product Amide Product purify->product

Application Notes: 4-Methoxy-3-(methoxymethyl)benzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-(methoxymethyl)benzoic acid is a bespoke chemical scaffold with significant potential as a building block in the synthesis of novel pharmaceutical agents. Its unique trifunctional substitution pattern on the benzene ring—comprising a carboxylic acid, a methoxy group, and a methoxymethyl group—offers medicinal chemists a versatile platform for generating diverse molecular architectures. The carboxylic acid moiety serves as a convenient handle for amide bond formation, a cornerstone of medicinal chemistry, enabling linkage to various amine-containing fragments. The methoxy and methoxymethyl substituents provide opportunities to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, influencing its solubility, metabolic stability, and target binding affinity. While not yet a component of a blockbuster drug, its structural alerts suggest potential applications in areas where related methoxy- and methyl-substituted benzoic acids have proven fruitful, including anti-inflammatory, anticancer, and antiviral research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for designing synthetic routes and for the early-stage assessment of the compound's drug-like properties.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄PubChem
Molecular Weight 196.20 g/mol PubChem
CAS Number 91061-77-7PubChem
Appearance White to off-white crystalline powderInferred from related compounds
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxideInferred from related compounds

Synthetic Utility and Potential Applications

The strategic placement of the functional groups on the this compound ring allows for its incorporation into a variety of molecular scaffolds. The following sections outline a hypothetical application in the synthesis of a novel kinase inhibitor, a class of drugs with broad therapeutic utility.

Hypothetical Kinase Inhibitor Synthesis

The workflow below illustrates a potential synthetic route to a hypothetical kinase inhibitor, "Kinase-Inhib-43M," utilizing this compound as a key starting material.

G start This compound step1 Amide Coupling start->step1 intermediate1 Amide Intermediate step1->intermediate1 reagent1 Heterocyclic Amine (e.g., 2-amino-thiazole) reagent1->step1 step2 Modification of Methoxymethyl Group intermediate1->step2 final_product Kinase-Inhib-43M (Hypothetical API) step2->final_product reagent2 Demethylation/ Functionalization reagent2->step2

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Experimental Protocols

This section provides detailed, albeit illustrative, experimental protocols for the key transformations outlined in the synthetic workflow above.

Protocol 1: Amide Coupling to form Amide Intermediate

Objective: To synthesize the amide intermediate by coupling this compound with a representative heterocyclic amine (e.g., 2-aminothiazole).

Materials:

  • This compound

  • 2-Aminothiazole

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • To the solution, add 2-aminothiazole (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide intermediate.

Protocol 2: Modification of the Methoxymethyl Group

Objective: To demonstrate a potential modification of the methoxymethyl group, for instance, by demethylation to the corresponding hydroxymethyl group, which can serve as a handle for further functionalization or as a key pharmacophoric feature.

Materials:

  • Amide Intermediate from Protocol 1

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Anhydrous DCM

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve the amide intermediate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1M solution of BBr₃ in DCM (1.5 eq) dropwise to the cooled solution.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by preparative HPLC to obtain the final product, "Kinase-Inhib-43M."

Structure-Activity Relationship (SAR) Insights

The this compound scaffold offers several points for diversification to explore the SAR of a new chemical series.

SAR cluster_0 This compound Core cluster_1 R1: Amide Moiety cluster_2 R2: Methoxy Group cluster_3 R3: Methoxymethyl Group core [Aromatic Ring] r1 Amide r2 Methoxy r3 Methoxymethyl r1_desc Modulates target binding and physical properties r2_desc Influences metabolic stability and lipophilicity r3_desc Provides a vector for further functionalization or can act as a hydrogen bond acceptor

Caption: Key diversification points for SAR studies.

Conclusion

This compound represents a promising and underutilized building block for the discovery of new pharmaceutical agents. Its synthetic accessibility and the orthogonal reactivity of its functional groups provide a solid foundation for the generation of novel chemical libraries. The provided protocols and conceptual workflows are intended to serve as a starting point for researchers looking to leverage the unique properties of this scaffold in their drug discovery programs.

Application Notes and Protocols: 4-Methoxy-3-(methoxymethyl)benzoic acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct applications of 4-Methoxy-3-(methoxymethyl)benzoic acid in polymer chemistry are not extensively documented in publicly available literature. The following application notes and protocols are based on the known reactivity of its functional groups (carboxylic acid, methoxy, and methoxymethyl) and draw parallels from similarly structured benzoic acid derivatives used in polymer synthesis. These are proposed potential applications intended to guide researchers in exploring the utility of this compound.

Introduction

This compound is an aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol [1]. Its structure, featuring a reactive carboxylic acid group, a methoxy group, and a methoxymethyl substituent, presents opportunities for its use as a monomer or a modifying agent in polymer chemistry. The presence of the ether linkages in its substituents may impart unique solubility, flexibility, and coordination properties to polymers derived from it. While its direct applications are not widely reported, related methoxy-substituted benzoic acids are used in the formulation of specialty polymers, contributing to enhanced thermal and mechanical properties[2]. This document outlines potential applications and detailed experimental protocols for the incorporation of this compound into polymer chains.

Potential Applications in Polymer Chemistry

Based on its chemical structure, this compound can be explored for the following applications:

  • As a Monomer for Specialty Polyesters and Polyamides: The carboxylic acid group can readily participate in condensation polymerization reactions with diols or diamines to form polyesters and polyamides, respectively. The methoxymethyl side group could influence the polymer's physical properties, such as glass transition temperature and crystallinity.

  • As a Side-Chain Functionalizing Agent: The molecule can be grafted onto existing polymer backbones containing reactive groups (e.g., hydroxyl or amine groups) to modify their surface properties, solubility, or to introduce specific functionalities.

  • In the Synthesis of Photosensitive Polymers: Benzoic acid derivatives are known to be used in photosensitive polymer formulations[3]. The aromatic core of this compound could be functionalized to create photo-responsive monomers.

Experimental Protocols

Synthesis of a Polyester via Melt Polycondensation

This protocol describes a hypothetical synthesis of a polyester using this compound and a diol, such as 1,4-butanediol.

Materials:

  • This compound

  • 1,4-Butanediol (molar excess, e.g., 1.2 equivalents)

  • Esterification catalyst (e.g., antimony trioxide, titanium isopropoxide)

  • High-vacuum reaction vessel with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

  • Monomer and Catalyst Charging: In the reaction vessel, combine this compound and 1,4-butanediol. Add the catalyst (e.g., 200-300 ppm).

  • Esterification (First Stage): Heat the mixture under a slow stream of nitrogen to 180-200°C. Water will be produced as a byproduct and should be distilled off. Maintain this temperature until approximately 90% of the theoretical amount of water is collected.

  • Polycondensation (Second Stage): Gradually reduce the pressure to below 1 Torr while increasing the temperature to 220-240°C. The excess 1,4-butanediol will be removed under vacuum.

  • Polymerization: Continue the reaction under high vacuum and elevated temperature with vigorous stirring. The viscosity of the reaction mixture will increase as the polymerization proceeds. The reaction is typically continued for 2-4 hours or until the desired melt viscosity is achieved.

  • Polymer Isolation: Extrude the molten polymer from the reactor under nitrogen pressure and cool it in a water bath. Pelletize the resulting solid polymer for further analysis.

Workflow Diagram:

Polyester_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_isolation Isolation & Analysis charge_reactants Charge Reactants: - this compound - 1,4-Butanediol - Catalyst esterification Esterification (180-200°C, N2) Distill off H2O charge_reactants->esterification polycondensation Polycondensation (220-240°C, Vacuum) Remove excess diol esterification->polycondensation extrusion Extrude Polymer polycondensation->extrusion cooling Cool in Water Bath extrusion->cooling pelletization Pelletize cooling->pelletization analysis Characterization (NMR, GPC, DSC) pelletization->analysis

Caption: Workflow for polyester synthesis.

Functionalization of Poly(ethylene glycol) (PEG)

This protocol outlines the covalent attachment of this compound to the terminal hydroxyl groups of PEG using carbodiimide chemistry, a common method for polymer functionalization[4].

Materials:

  • Hydroxy-terminated Poly(ethylene glycol) (PEG-OH)

  • This compound (1.5 equivalents per PEG-OH end-group)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Dialysis tubing

Procedure:

  • Dissolution: Dissolve PEG-OH, this compound, and DMAP in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Coupling Reaction: Cool the solution to 0°C in an ice bath. Add a solution of DCC in anhydrous DCM dropwise to the mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Purification:

    • Filter off the DCU precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude polymer by adding the concentrated solution to cold diethyl ether.

    • Recover the polymer by filtration and redissolve it in deionized water.

    • Purify the polymer by dialysis against deionized water for 48 hours to remove unreacted small molecules.

  • Isolation: Lyophilize the dialyzed solution to obtain the purified PEG-functionalized polymer.

Reaction Pathway Diagram:

PEG_Functionalization reagents PEG-OH This compound DCC / DMAP intermediate Activated Carboxylic Acid (O-acylisourea intermediate) reagents->intermediate Activation product PEG-O-CO-Ar (Functionalized Polymer) + Dicyclohexylurea (DCU) intermediate->product Nucleophilic Attack by PEG-OH

Caption: Reaction pathway for PEG functionalization.

Data Presentation

The following tables present hypothetical data for the characterization of polymers synthesized using this compound.

Table 1: Hypothetical Properties of Polyester Synthesized with this compound and Various Diols.

Diol ComonomerMolecular Weight (Mn, g/mol )Polydispersity Index (PDI)Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)
1,4-Butanediol15,0002.155180
1,6-Hexanediol16,5002.348165
Ethylene Glycol12,0001.965210

Table 2: Hypothetical Characterization of PEG Functionalized with this compound.

PropertyUnmodified PEG-OHFunctionalized PEG
¹H NMR (δ, ppm) 3.64 (s, -CH₂CH₂O-)3.64 (s, -CH₂CH₂O-), 3.85 (s, Ar-OCH₃), 4.50 (s, Ar-CH₂OCH₃), 7.5-8.0 (m, Ar-H)
Degree of Functionalization (%) N/A> 90%
Molecular Weight (Mn, g/mol ) 5,0005,350
Solubility Water, DCMWater, DCM, THF

Conclusion

While direct, established applications of this compound in polymer chemistry are not prominent in current literature, its chemical structure suggests significant potential. The protocols and data presented here are intended as a starting point for researchers to explore its use in creating novel polymers with potentially unique properties conferred by its methoxymethyl substituent. Further research is necessary to fully elucidate the impact of this monomer on polymer characteristics and to develop specific applications.

References

Application Notes & Protocols: Synthesis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of benzoic acid and its common derivatives. The methodologies outlined are foundational for various applications in medicinal chemistry and materials science.

Introduction to Synthetic Pathways

Benzoic acid and its derivatives are crucial building blocks in organic synthesis, serving as precursors to a wide range of pharmaceuticals, polymers, and other functional materials. The selection of a synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability. Key methods include the oxidation of alkylbenzenes, carbonation of Grignard reagents, and hydrolysis of nitriles. Further derivatization through esterification or amidation expands the molecular diversity achievable from the benzoic acid core.

cluster_start Starting Materials cluster_deriv Derivatives Toluene Alkylbenzenes (e.g., Toluene) BenzoicAcid Benzoic Acid Toluene->BenzoicAcid  Oxidation (KMnO₄)   ArylHalide Aryl Halides (e.g., Bromobenzene) ArylHalide->BenzoicAcid  1. Mg, Et₂O  2. CO₂, H₃O⁺   Benzonitrile Benzonitriles Benzonitrile->BenzoicAcid  Hydrolysis (H₃O⁺/OH⁻)   Ester Benzoate Esters BenzoicAcid->Ester  Esterification (R'OH, H⁺)   Amide Benzamides BenzoicAcid->Amide  Amidation (R'₂NH, coupling agent)  

Caption: Key synthetic routes to benzoic acid and its primary derivatives.

Experimental Protocols & Data

This section details the procedures for three primary methods of synthesizing benzoic acid and two common derivatization reactions.

Protocol 1: Oxidation of Toluene with Potassium Permanganate

This method is a classic and robust way to synthesize benzoic acid from inexpensive starting materials.

Methodology

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 2.7 mL of toluene, 160 mL of distilled water, and 5.4 g of potassium permanganate (KMnO₄).[1]

  • Reaction: Gently heat the mixture to reflux using a heating mantle. Maintain reflux for approximately 2.5-3 hours, or until the purple color of the permanganate has disappeared.[2][3]

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture by vacuum filtration to remove the manganese dioxide (MnO₂) byproduct.

  • Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (test with litmus paper). A white precipitate of benzoic acid will form.[2]

  • Isolation: Collect the benzoic acid crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry.[2]

ReagentMolar Mass ( g/mol )Amount UsedMoles
Toluene92.142.7 mL (2.34 g)0.025
Potassium Permanganate158.035.4 g0.034
Hydrochloric Acid (conc.)36.46As needed-

Typical Yield: 30-60%.[2]

Protocol 2: Grignard Carbonation of Bromobenzene

This is a highly effective method for forming C-C bonds and is particularly useful for preparing substituted benzoic acids from corresponding aryl halides.

start Start setup 1. Assemble oven-dried glassware under an inert atmosphere. start->setup add_mg 2. Add Mg turnings and anhydrous diethyl ether to the flask. setup->add_mg add_br 3. Slowly add a solution of bromobenzene in diethyl ether. add_mg->add_br reflux 4. Gently reflux to initiate and sustain the Grignard reaction. add_br->reflux carbonate 5. Pour the Grignard reagent over crushed dry ice (solid CO₂). reflux->carbonate workup 6. Acidify with dilute HCl to protonate the carboxylate salt. carbonate->workup extract 7. Extract the product with an organic solvent (e.g., ether). workup->extract purify 8. Dry, evaporate solvent, and recrystallize the benzoic acid. extract->purify end End purify->end

Caption: Experimental workflow for the Grignard synthesis of benzoic acid.

Methodology

  • Grignard Reagent Preparation: All glassware must be oven-dried to exclude moisture. In a three-neck flask under an inert atmosphere (e.g., nitrogen or argon), place 2.4 g of magnesium (Mg) turnings and 30 mL of anhydrous diethyl ether.[4] Slowly add a solution of 10.0 mL of bromobenzene in 40 mL of anhydrous diethyl ether via an addition funnel. The reaction should initiate spontaneously. Maintain a gentle reflux until the magnesium is consumed.[4]

  • Carbonation: In a separate beaker, place a generous amount of crushed dry ice (solid CO₂).[4] Slowly pour the prepared Grignard reagent solution over the dry ice with stirring.[4]

  • Work-up: Allow the excess CO₂ to sublimate. Add 50 mL of water, followed by slow, careful addition of dilute HCl until the solution is acidic and all solids have dissolved, leaving the white benzoic acid precipitate.[4]

  • Isolation: Cool the mixture in an ice bath and collect the crude product by vacuum filtration.[4] The product can be further purified by recrystallization from hot water.

ReagentMolar Mass ( g/mol )Amount UsedMoles
Bromobenzene157.0110.0 mL (14.9 g)0.095
Magnesium24.312.4 g0.099
Carbon Dioxide (solid)44.01Excess-

Typical Yield: 70-80%.[4]

Protocol 3: Hydrolysis of Benzonitrile

This method is useful when the nitrile functional group is readily available. The reaction can be performed under acidic or basic conditions.

Methodology (Base-Catalyzed)

  • Setup: In a round-bottom flask with a reflux condenser, combine 1 mmol of benzonitrile with a 10% aqueous sodium hydroxide (NaOH) solution.

  • Reaction: Heat the mixture at reflux for 10-15 minutes under microwave irradiation at 150°C, or for 1-2 hours using a conventional heating mantle, until the evolution of ammonia gas ceases.[5] This initially forms sodium benzoate.[6]

  • Acidification: Cool the reaction mixture in an ice bath. Acidify the solution by adding cold 6 M HCl dropwise until precipitation of benzoic acid is complete.[5]

  • Isolation: Collect the crystalline product via vacuum filtration, wash with cold water, and dry.[5]

ReagentMolar Mass ( g/mol )Amount Used (per mmol)Moles
Benzonitrile103.12~103 mg0.001
Sodium Hydroxide40.00Excess (in 10% soln.)-
Hydrochloric Acid (6 M)36.46As needed-

Typical Yield: >90%.

Derivatization Protocols

Protocol 4: Fischer Esterification to Methyl Benzoate

This protocol describes the conversion of benzoic acid to its methyl ester, a common fragrance and solvent.

Methodology

  • Setup: In a 100-mL round-bottom flask, combine 6.1 g of benzoic acid and 20 mL of methanol.[7]

  • Catalyst Addition: Carefully add 2 mL of concentrated sulfuric acid (H₂SO₄) down the side of the flask and swirl to mix.[7]

  • Reaction: Attach a reflux condenser and heat the mixture gently at reflux for 45-60 minutes.[7]

  • Work-up: Cool the solution and transfer it to a separatory funnel containing 50 mL of water. Rinse the flask with 40 mL of dichloromethane (DCM) and add it to the separatory funnel.

  • Extraction: Extract the methyl benzoate into the DCM layer. Wash the organic layer sequentially with 25 mL of water, 25 mL of 0.6 M sodium bicarbonate solution (to remove unreacted acid), and finally 25 mL of saturated sodium chloride (brine).[7]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the DCM by simple distillation or rotary evaporation to yield the final ester product.[7]

ReagentMolar Mass ( g/mol )Amount UsedMoles
Benzoic Acid122.126.1 g0.050
Methanol32.0420 mL~0.494
Sulfuric Acid (conc.)98.082 mL~0.037

Typical Yield: ~75% (isolated).[8]

Protocol 5: Amide Formation from Benzoic Acid and Benzylamine

This protocol demonstrates the direct formation of an amide using a boric acid catalyst, representing a greener chemistry approach.

Methodology

  • Setup: To a reaction vessel equipped with a Dean-Stark trap and reflux condenser, add benzoic acid (3.66 g, 0.03 mol), boric acid (e.g., 1 mol%, ~0.02 g), and toluene (88 mL).[9]

  • Reaction: Stir the mixture for 10 minutes. Add benzylamine (3.4 mL, 0.031 mol) and heat the mixture to reflux.[9]

  • Monitoring: Continue heating at reflux, collecting the water byproduct in the Dean-Stark trap. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[9]

  • Work-up: Once the reaction is complete (typically 5-20 hours depending on catalyst loading), cool the mixture to room temperature. Pour the mixture into 100 mL of hexanes to precipitate the product.[9]

  • Isolation: Collect the solid product by suction filtration. Wash the solid with water to remove any residual boric acid and dry to obtain N-benzylbenzamide.[9]

ReagentMolar Mass ( g/mol )Amount UsedMoles
Benzoic Acid122.123.66 g0.030
Benzylamine107.153.4 mL (3.32 g)0.031
Boric Acid61.83~0.02 g0.0003

Typical Yield: 62-89%.[9]

Choosing a Synthetic Route

The optimal synthetic strategy depends on factors like precursor availability, functional group tolerance, and desired scale.

start Available Starting Material? q1 Alkylbenzene (e.g., Toluene)? start->q1 q2 Aryl Halide? q1->q2 No m1 Use Oxidation (Protocol 1) q1->m1 Yes q3 Benzonitrile? q2->q3 No m2 Use Grignard Reaction (Protocol 2) q2->m2 Yes m3 Use Hydrolysis (Protocol 3) q3->m3 Yes m_other Consider alternative synthetic routes q3->m_other No

Caption: Decision tree for selecting a primary benzoic acid synthesis method.

References

Characterization of Benzoic Acid Compounds: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical methods for the characterization and quantification of benzoic acid and its related compounds. Detailed application notes and experimental protocols are outlined for various techniques, including chromatography and spectroscopy. This guide is intended to assist researchers in selecting the most appropriate methodology for their specific application, from quality control in manufacturing to metabolic studies in drug development.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of benzoic acid in various matrices, including food, beverages, and pharmaceutical formulations.[1][2][3] Its sensitivity and specificity make it a preferred method for routine analysis.[1][2]

Application Note: Quantification of Benzoic Acid in Beverages

This application note describes an HPLC-UV method for the determination of benzoic acid, a common preservative in soft drinks and fruit juices.[4][5] The method is rapid, accurate, and requires minimal sample preparation.

Table 1: HPLC Method Parameters and Performance

ParameterHPLC Method 1[2]HPLC Method 2[4]HPLC Method 3[6]HPLC Method 4[7]
Linearity Range 5-200 µg/mL3-250 ppm0.2-50 µg/mL7.8 - 500 µg/mL
Correlation Coefficient (r²) 0.99980.99947>0.999>0.999
Limit of Detection (LOD) 0.42 µg/mL0.404 ppm0.2 µg/mL2.5 ng/mL
Limit of Quantitation (LOQ) 1.14 µg/mL1.348 ppm-3.8 ng/mL
Accuracy (Recovery %) 85.61-102.04%98.346%>90%71.5 - 81.5% (in herbal drink)
Precision (RSD %) <10%-<2%-
Experimental Protocol: HPLC Analysis of Benzoic Acid

This protocol outlines the steps for quantifying benzoic acid in a liquid sample.

1. Materials and Reagents:

  • Benzoic acid standard (≥98% purity)[1]

  • Methanol (HPLC grade)[4]

  • Acetonitrile (HPLC grade)

  • Ammonium acetate[4]

  • Acetic acid[4]

  • Phosphoric acid

  • Deionized water

  • 0.45 µm syringe filters[4]

2. Instrumentation:

  • HPLC system with a UV detector[1]

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[4]

3. Preparation of Standard Solutions: a. Prepare a stock solution of benzoic acid (e.g., 1000 µg/mL) by dissolving a known amount of benzoic acid in methanol.[1] b. Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[4]

4. Preparation of Mobile Phase: a. An example of a mobile phase is a mixture of acetate buffer (pH 4.4) and methanol (65:35 v/v).[4] To prepare the buffer, dissolve ammonium acetate in deionized water and adjust the pH with acetic acid.[4] b. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

5. Sample Preparation: a. For liquid samples like beverages, dilute the sample with methanol (e.g., 5 mL of sample in 25 mL of methanol).[4] b. Sonicate the mixture for 10 minutes and then vortex for 5 minutes.[4] c. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[4]

6. Chromatographic Conditions:

  • Column: C18 reverse-phase column[4]

  • Mobile Phase: Acetate buffer (pH 4.4) : Methanol (65:35)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Injection Volume: 20 µL[4]

  • Detector Wavelength: 230 nm[8]

  • Column Temperature: 40 °C

7. Data Analysis: a. Construct a calibration curve by plotting the peak area of the benzoic acid standards against their concentrations. b. Determine the concentration of benzoic acid in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of benzoic acid, particularly in complex matrices such as biological fluids and food products.[9][10] This method often requires derivatization to increase the volatility of the benzoic acid.[9][11]

Application Note: Determination of Benzoic Acid in Fruit Juice

This application note details a GC-MS method for the quantification of benzoic acid in fruit juice. The method involves a liquid-liquid extraction followed by derivatization.

Table 2: GC-MS Method Parameters and Performance

ParameterGC-MS Method 1GC-MS Method 2[12]
Linearity Range 0.1 - 10 µg/mL-
Correlation Coefficient (r²) >0.999-
Limit of Detection (LOD) 0.05 µg/g0.03 µg
Limit of Quantitation (LOQ) 0.1 µg/g-
Accuracy (Recovery %) --
Precision (RSD %) --
Experimental Protocol: GC-MS Analysis of Benzoic Acid

This protocol describes the steps for determining benzoic acid in a fruit juice sample.

1. Materials and Reagents:

  • Benzoic acid standard

  • Benzoic acid-d5 (internal standard)[9]

  • Chloroform

  • Ethyl acetate[9]

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Trimethylsilyl (TMS) derivatizing agent (e.g., BSTFA)[9][11]

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5, 30 m x 0.32 mm, 0.25 µm film thickness)

3. Sample Preparation and Extraction: a. Acidify the sample (e.g., fruit juice, serum) with HCl.[9] b. Add the internal standard (benzoic acid-d5).[9] c. Extract the benzoic acid with an organic solvent like chloroform or ethyl acetate.[9] d. Separate the organic layer and dry it over anhydrous sodium sulfate. e. Evaporate the solvent under a stream of nitrogen.[9][11]

4. Derivatization: a. Reconstitute the dried extract in a suitable solvent. b. Add the TMS derivatizing agent and heat to form the trimethylsilyl ester of benzoic acid.[9][11]

5. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization Mode: Electron Ionization (EI)

  • MS Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of benzoic acid-TMS and its internal standard.[9][11] Common m/z fragments for benzoic acid are 122 (molecular ion), 105, and 77.[13][14]

6. Data Analysis: a. Create a calibration curve by plotting the ratio of the peak area of the benzoic acid derivative to the internal standard against the concentration of the standards. b. Quantify the benzoic acid in the sample using this calibration curve.[9][11]

Spectroscopic Methods

Spectroscopic techniques, particularly UV-Visible and Infrared spectroscopy, are valuable for the qualitative and quantitative analysis of benzoic acid.

Application Note: UV-Visible Spectrophotometry for Benzoic Acid Quantification

UV-Visible spectrophotometry offers a simple and cost-effective method for the determination of benzoic acid in solutions.[15] The method is based on Beer's Law, where the absorbance of the solution is directly proportional to the concentration of the analyte.[15] Benzoic acid exhibits absorption maxima at approximately 194 nm, 230 nm, and 274 nm.[8][16] The peak at 230 nm is often used for quantification.[8]

Table 3: UV-Visible Spectrophotometry Method Performance

ParameterUV-Vis Method[8]
Linearity Range 1 - 10 µg/mL
Accuracy (Recovery %) 97.25 - 99.54%
Limit of Detection (LOD) -
Experimental Protocol: UV-Visible Spectrophotometric Analysis

1. Materials and Reagents:

  • Benzoic acid standard

  • Solvent (e.g., methanol, deionized water)[8]

  • 0.01 M HCl[15]

2. Instrumentation:

  • UV-Visible spectrophotometer

3. Procedure: a. Prepare a stock solution of benzoic acid in the chosen solvent. b. Prepare a series of standard solutions by diluting the stock solution. c. For sample preparation, if analyzing a beverage, warm it to expel CO2, filter, and dilute with 0.01 M HCl.[15] d. Measure the absorbance of the standard solutions and the sample at the wavelength of maximum absorbance (λmax), which is around 230 nm.[8] e. Create a calibration curve by plotting absorbance versus concentration for the standards. f. Determine the concentration of benzoic acid in the sample from the calibration curve.

Application Note: Infrared (IR) Spectroscopy for Structural Characterization

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups and the confirmation of the structure of benzoic acid. The IR spectrum of benzoic acid shows characteristic absorption bands.[17]

Key IR Absorptions for Benzoic Acid: [17]

  • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1680-1710 cm⁻¹

  • C-O stretch: Around 1210-1320 cm⁻¹

  • Aromatic C-H stretch: Above 3000 cm⁻¹

  • Aromatic C=C bends: In the 1450-1600 cm⁻¹ region

The region from approximately 1500 to 400 cm⁻¹, known as the fingerprint region, provides a unique pattern for the identification of benzoic acid.[17]

Visualizing Workflows and Pathways

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dilution & Filtration) Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of Benzoic Acid Data_Acquisition->Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantitative analysis of benzoic acid using HPLC.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Extraction Liquid-Liquid Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_MS_System GC-MS System Derivatization->GC_MS_System Data_Acquisition Data Acquisition GC_MS_System->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of benzoic acid by GC-MS.

Biosynthesis of Benzoic Acid in Plants (β-oxidative pathway)

In plants, benzoic acid is a precursor for a variety of primary and secondary metabolites.[18][19] One of the pathways for its biosynthesis is the β-oxidative pathway, which shortens the side chain of cinnamic acid.[18][19]

Benzoic_Acid_Biosynthesis Cinnamic_Acid Cinnamic Acid Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA CNL HPP_CoA 3-Hydroxy-3-phenyl- propanoyl-CoA Cinnamoyl_CoA->HPP_CoA CHD OPP_CoA 3-Oxo-3-phenyl- propanoyl-CoA HPP_CoA->OPP_CoA CHD Benzoyl_CoA Benzoyl-CoA OPP_CoA->Benzoyl_CoA KAT1 Benzoic_Acid Benzoic Acid Benzoyl_CoA->Benzoic_Acid

Caption: The β-oxidative pathway for benzoic acid biosynthesis in plants.[18][19]

References

Application Notes and Protocols for 4-Methoxy-3-(methoxymethyl)benzoic acid in Novel Compound Development: A Case of Limited Public Data and a Pivot to a Structurally Related Analog

Author: BenchChem Technical Support Team. Date: December 2025

Initial Scoping and a Necessary Pivot

Extensive searches of scientific literature, patent databases, and chemical repositories have revealed a significant scarcity of publicly available information regarding the specific application of 4-Methoxy-3-(methoxymethyl)benzoic acid in the development of novel bioactive compounds. While its chemical structure is defined and it is available from commercial suppliers, there is a notable absence of published research detailing its use as a precursor or intermediate in medicinal chemistry or drug discovery projects. This lack of data prevents the creation of detailed application notes, experimental protocols, and data tables directly pertaining to this molecule as requested.

In light of this, and to provide a valuable and practical resource for researchers in the field, this document will pivot to a closely related and extensively studied structural analog: 4-Hydroxy-3-methoxybenzoic acid , also known as vanillic acid. This compound shares a similar methoxybenzoic acid core but features a hydroxyl group in place of the methoxymethyl substituent at the 3-position. This substitution significantly impacts its biological activity and has made it a focal point in the development of novel therapeutic agents, particularly in oncology.

The following sections will provide detailed application notes and protocols based on the use of 4-Hydroxy-3-methoxybenzoic acid and its derivatives, adhering to the original request's formatting and visualization requirements. This information will serve as a valuable guide for researchers interested in the broader class of substituted methoxybenzoic acids.

Application Notes: 4-Hydroxy-3-methoxybenzoic Acid Derivatives in Cancer Research

Introduction

4-Hydroxy-3-methoxybenzoic acid is a phenolic acid that has garnered significant attention for its potential as a scaffold in the design of novel anticancer agents. Its derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Key Applications

  • Development of Apoptosis-Inducing Agents: Derivatives of 4-hydroxy-3-methoxybenzoic acid have been synthesized and evaluated for their ability to induce programmed cell death in various cancer cell lines.

  • Modulation of Cell Signaling Pathways: These compounds have been shown to interact with critical signaling cascades, such as the PI3K/Akt and NF-κB pathways, which are often dysregulated in cancer.

  • Structure-Activity Relationship (SAR) Studies: The core structure of 4-hydroxy-3-methoxybenzoic acid allows for systematic modifications to explore how different functional groups influence biological activity, providing valuable insights for rational drug design.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of a series of hypothetical 4-hydroxy-3-methoxybenzoic acid derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDModification on 4-OH groupModification on -COOH groupIC50 (µM) - MCF-7 (Breast Cancer)IC50 (µM) - A549 (Lung Cancer)IC50 (µM) - HCT116 (Colon Cancer)
VA-001 -H (Vanillic Acid)-OH>100>100>100
VA-002 -CH3-OH75.288.192.5
VA-003 -H-OCH352.865.470.1
VA-004 -CH3-OCH325.130.733.9
VA-005 -H-NH-Phenyl15.618.220.5
VA-006 -CH3-NH-Phenyl8.310.111.7

Experimental Protocols

Protocol 1: General Synthesis of 4-Methoxy-3-(substituted)benzamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from a benzoic acid precursor, adaptable for 4-hydroxy-3-methoxybenzoic acid.

  • Acid Chloride Formation: To a solution of 4-hydroxy-3-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere. Add a catalytic amount of dimethylformamide (DMF, 1 drop).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol).

  • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM (5 mL/mmol).

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start 4-Hydroxy-3-methoxybenzoic Acid acid_chloride Acid Chloride Formation start->acid_chloride amide_coupling Amide Coupling acid_chloride->amide_coupling workup Work-up amide_coupling->workup purification Column Chromatography workup->purification compound Pure Derivative purification->compound compound_treatment Compound Treatment compound->compound_treatment cell_seeding Cell Seeding cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis Data Analysis mtt_assay->data_analysis ic50 IC50 Value data_analysis->ic50 signaling_pathway cluster_cell Cancer Cell GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis NFkB->Proliferation Derivative 4-Hydroxy-3-methoxybenzoic Acid Derivative Derivative->Akt Inhibition Derivative->NFkB Inhibition

Application Note: Synthesis of 4-Methoxymethylbenzoic Acid via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxymethylbenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. Its structure incorporates both a carboxylic acid and a methoxymethyl group, making it a versatile building block for further chemical modifications. This application note details a robust and efficient protocol for the synthesis of 4-methoxymethylbenzoic acid through a nucleophilic substitution reaction. The described method utilizes 4-(bromomethyl)benzoic acid as the starting material and sodium methoxide as the nucleophile, proceeding via an SN2 mechanism. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Reaction Scheme

The overall reaction involves the displacement of the bromide ion from 4-(bromomethyl)benzoic acid by a methoxide ion.

Reaction: 4-(Bromomethyl)benzoic acid is treated with a methanolic solution of potassium hydroxide (which generates the methoxide nucleophile) to produce 4-methoxymethylbenzoic acid.[1]

Mechanism: The reaction is anticipated to proceed via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[2] This is favored by the use of a primary benzylic halide and a strong nucleophile (methoxide).[2][3] The electron-withdrawing carboxylic group on the aromatic ring can also favor the SN2 pathway by stabilizing the transition state.[2]

Experimental Protocol

This section provides a detailed step-by-step procedure for the synthesis of 4-methoxymethylbenzoic acid.

Materials and Reagents:

  • 4-(Bromomethyl)benzoic acid

  • Potassium hydroxide (KOH)

  • Methanol (CH₃OH)

  • Deionized water (DI H₂O)

  • Dilute hydrochloric acid (HCl)

  • Hexane

  • Boiling stones or magnetic stir bar

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Beakers

  • pH paper

Procedure:

  • Preparation of the Methoxide Solution: In a 100 mL round-bottom flask containing methanol (25 mL) and a spin bar or boiling stone, carefully add potassium hydroxide (1.1 g).[1] Stir the mixture until the potassium hydroxide is completely dissolved to generate the potassium methoxide nucleophile.[1]

  • Reaction Setup: To the methanolic potassium hydroxide solution, add 4-(bromomethyl)benzoic acid (1.1 g).[1] Note: One source incorrectly states to add 4-methoxymethylbenzoic acid at this step, which is the product. The correct starting material is 4-(bromomethyl)benzoic acid.[1]

  • Reflux: Attach a reflux condenser to the round-bottom flask and ensure that water is flowing through the condenser (in at the bottom, out at the top).[1] Gently heat the reaction mixture to a boil and maintain a gentle reflux for 45 minutes.[1] The 45-minute timing should begin once the mixture starts boiling.[1] It is recommended to swirl the mixture every five minutes to ensure proper mixing.[1]

  • Solvent Removal: After the reflux period, allow the flask to cool to room temperature.[1] Remove the methanol using a rotary evaporator.[1]

  • Dissolution and Acidification: Dissolve the resulting solid residue in deionized water (30 mL).[1] Slowly add dilute hydrochloric acid to the solution until it is acidic, which can be confirmed with pH paper.[1] This step protonates the carboxylate to form the desired carboxylic acid, which will precipitate out of the aqueous solution.

  • Isolation of the Crude Product: Filter the precipitated solid under vacuum using a Büchner funnel.[1]

  • Washing: Wash the collected solid with two portions of hexane (15 mL each) to remove non-polar impurities.[1]

  • Recrystallization: Purify the crude product by recrystallization from deionized water.[1]

  • Final Filtration and Drying: Filter the recrystallized solid again using vacuum filtration and dry it thoroughly under vacuum.[1]

  • Characterization: Record the final weight of the purified 4-methoxymethylbenzoic acid and determine its melting point.[1] The expected melting point is in the range of 108-113°C.[2]

Quantitative Data

The following table summarizes the typical quantitative data associated with the synthesis of 4-methoxymethylbenzoic acid.

ParameterValueReference
Starting Material4-(Bromomethyl)benzoic acid[1]
ReagentsPotassium hydroxide, Methanol[1]
Reaction Time45 minutes (reflux)[1]
Yield 50-70% [2]
Melting Point 108-112°C (experimental), 111-113°C (literature) [2]
Purity (as indicated by melting point range)Typically a narrow range of 1°C[2]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of 4-methoxymethylbenzoic acid.

Workflow A Preparation of Methoxide Solution B Addition of 4-(bromomethyl)benzoic acid A->B KOH in CH3OH C Reflux (45 min) B->C D Solvent Removal (Rotary Evaporator) C->D E Dissolution in Water & Acidification (HCl) D->E F Vacuum Filtration (Crude Product) E->F Precipitation G Washing (Hexane) F->G H Recrystallization (DI Water) G->H I Final Filtration & Drying H->I J Purified 4-methoxymethylbenzoic acid I->J

Caption: Experimental workflow for the synthesis of 4-methoxymethylbenzoic acid.

Signaling Pathway of the Nucleophilic Substitution

The following diagram illustrates the SN2 reaction mechanism for the formation of 4-methoxymethylbenzoic acid.

SN2_Mechanism Reactants CH₃O⁻ (Nucleophile) 4-(bromomethyl)benzoic acid TS Transition State [HOOC-C₆H₄-CH₂(---OCH₃)(---Br)]⁻ Reactants->TS Nucleophilic Attack Products 4-methoxymethylbenzoic acid Br⁻ (Leaving Group) TS->Products Bond Formation/Fission

Caption: SN2 reaction mechanism for the synthesis of 4-methoxymethylbenzoic acid.

References

Application Notes & Protocols for the Purification of Crude Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoic acid (C₇H₆O₂) is a widely used chemical intermediate in the synthesis of various organic compounds, a common preservative in the food and beverage industry, and a key component in numerous pharmaceutical preparations. Crude benzoic acid, often synthesized via the oxidation of toluene, typically contains unreacted starting materials, by-products, and other impurities.[1] For many applications, particularly in the pharmaceutical and research sectors, high-purity benzoic acid is essential. This document provides detailed protocols for the most common and effective methods for the purification of crude benzoic acid: recrystallization and sublimation.

Purification by Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[2][3] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2] For benzoic acid, water is an excellent solvent for recrystallization due to its significant increase in solubility at higher temperatures and its ability to dissolve many common ionic impurities even at room temperature.[4]

Core Principle: Benzoic acid is sparingly soluble in cold water but highly soluble in hot water.[4] Impurities, on the other hand, may be either insoluble in hot water or remain soluble in cold water. By dissolving the crude benzoic acid in a minimum amount of hot water and then allowing it to cool slowly, pure benzoic acid crystals will form, leaving the impurities dissolved in the mother liquor.[2][4]

Experimental Protocol: Recrystallization of Benzoic Acid from Water

Materials:

  • Crude benzoic acid

  • Distilled or deionized water

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (at least two)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

Procedure:

  • Dissolution:

    • Weigh a sample of crude benzoic acid (e.g., 2.0 g) and place it into a 125-mL Erlenmeyer flask.[5]

    • Add a minimal amount of distilled water (e.g., 30 mL) and a few boiling chips to the flask.[5]

    • Heat the mixture on a hot plate, gently swirling, until the water begins to boil and the benzoic acid dissolves completely.[2][6] If undissolved solids remain, add small portions of hot water until a clear solution is obtained.[2] Avoid adding excess solvent, as this will reduce the recovery yield.[6]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (about a spatula tip) to the hot solution to adsorb the colored impurities.[5][6]

    • Reheat the solution to boiling for a few minutes.[2]

  • Hot Filtration:

    • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper by placing them on the hot plate or by rinsing with hot solvent.[2]

    • Quickly filter the hot solution through the fluted filter paper into the preheated flask to remove the charcoal and any insoluble impurities.[2][5]

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop.[6][7] Slow cooling promotes the formation of larger, purer crystals.[6]

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the crystallization of benzoic acid.[5][7]

  • Isolation and Washing:

    • Collect the purified benzoic acid crystals by vacuum filtration using a Buchner funnel and a filter flask.[5]

    • Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[4]

    • Continue to draw air through the crystals on the filter funnel for several minutes to help them dry.

  • Drying:

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely, or place them in a drying oven set to a low temperature (below the melting point of benzoic acid, which is approximately 122°C).[8]

  • Analysis:

    • Weigh the dried, purified benzoic acid to calculate the percent recovery.

    • Determine the melting point of the purified sample and compare it to the literature value (122.4°C) to assess its purity. A sharp melting point range close to the literature value indicates high purity.[8]

Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying crude_ba Crude Benzoic Acid add_water Add Minimum Hot Water crude_ba->add_water dissolve Complete Dissolution add_water->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration If impurities or charcoal cooling Slow Cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Ice-Cold Water vacuum_filtration->washing drying Drying washing->drying pure_ba Pure Benzoic Acid drying->pure_ba

Caption: Workflow for the purification of benzoic acid by recrystallization.

Purification by Sublimation

Sublimation is the process where a solid transitions directly into a gas phase without passing through a liquid phase, and then re-solidifies upon cooling.[9] This method is particularly effective for purifying solids that have a relatively high vapor pressure and are stable at temperatures near their melting point, such as benzoic acid.[10] It is excellent for removing non-volatile impurities.[9]

Core Principle: When crude benzoic acid is heated, the benzoic acid sublimes, leaving behind non-volatile impurities. The gaseous benzoic acid then crystallizes back into a pure solid upon contact with a cold surface.

Experimental Protocol: Sublimation of Benzoic Acid

Materials:

  • Crude benzoic acid

  • Sublimation apparatus (e.g., a beaker or evaporating dish with a watch glass, or a dedicated sublimator with a cold finger)[9][11]

  • Hot plate or sand bath

  • Source of cooling (e.g., ice water for a cold finger)[11]

  • Scraper or spatula

Procedure:

  • Apparatus Setup:

    • Place a small amount of crude benzoic acid (e.g., 100 mg) into the bottom of the sublimation apparatus (e.g., a 50 mL beaker or the flask of a sublimator).[11]

    • If using a beaker, cover it with a watch glass. If using a dedicated sublimator, insert the cold finger and ensure a good seal, using vacuum grease if necessary.[11]

  • Sublimation:

    • Gently heat the apparatus on a hot plate or in a sand bath.[9][11]

    • If using a cold finger, fill it with ice water.[11]

    • As the temperature increases, the benzoic acid will begin to sublime and deposit as fine, needle-like crystals on the cold surface (the underside of the watch glass or the cold finger).[11]

    • Continue heating until a sufficient amount of sublimate has formed. Avoid overheating, which can cause the benzoic acid to melt or decompose.

  • Isolation:

    • Turn off the heat and allow the apparatus to cool completely to room temperature.

    • Carefully remove the cold surface (watch glass or cold finger).

    • Scrape the purified benzoic acid crystals from the cold surface onto a pre-weighed piece of paper or a watch glass.[11]

  • Analysis:

    • Weigh the purified benzoic acid to calculate the percent recovery.

    • Determine the melting point of the sublimed crystals to assess their purity.

Workflow for Sublimation

Sublimation_Workflow start Crude Benzoic Acid in Sublimation Apparatus heat Gentle Heating start->heat sublime Benzoic Acid Sublimes (Solid → Gas) heat->sublime impurities Non-Volatile Impurities Remain as Residue heat->impurities cool_surface Contact with Cold Surface sublime->cool_surface deposit Deposition of Pure Crystals (Gas → Solid) cool_surface->deposit isolate Isolate Purified Crystals deposit->isolate pure_ba Pure Benzoic Acid isolate->pure_ba

Caption: Workflow for the purification of benzoic acid by sublimation.

Data Presentation: Comparison of Purification Methods

The effectiveness of a purification method is typically evaluated by the percent recovery and the purity of the final product, often assessed by melting point analysis.

Purification MethodParameterTypical ResultsReference
Recrystallization Percent Recovery50% - 83%[7][12][13]
Melting Point of Purified Product115°C - 125.4°C (Literature: 122.4°C)[12][13]
Purity~93.5% (as calculated from melting point depression)[12]
Sublimation Percent Recovery7.88% - 50%[9][14]
Melting Point of Purified Product123°C - 130°C (Literature: 122.4°C)[9][14]
PurityHigh, as indicated by a sharp melting point close to the literature value.[9][14]

Note: Percent recovery can be highly variable and depends on factors such as the initial purity of the crude sample, the precise experimental technique (e.g., amount of solvent used in recrystallization), and care taken during transfers. Sublimation may have a lower recovery but can yield a very pure product.

Concluding Remarks

Both recrystallization and sublimation are effective methods for the purification of crude benzoic acid.

  • Recrystallization is a robust and scalable method suitable for purifying larger quantities of material. The choice of solvent is critical, and for benzoic acid, water is an ideal, environmentally benign option. Careful control of the cooling rate is essential for obtaining high-purity crystals.

  • Sublimation is an excellent technique for achieving very high purity, especially for removing non-volatile impurities. It is often used for smaller scale purifications and for substances that can sublime without decomposition.

The choice of purification method will depend on the nature of the impurities, the desired purity level, the scale of the purification, and the available equipment. For many laboratory and industrial applications, recrystallization from water provides a good balance of efficiency, cost, and safety. For applications requiring ultra-pure benzoic acid, sublimation or a combination of methods may be employed.

References

Application Notes and Protocols for 4-Methoxy-3-(methoxymethyl)benzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of 4-Methoxy-3-(methoxymethyl)benzoic acid is limited in publicly available literature. The following application notes and protocols are based on the documented activities of structurally related benzoic acid derivatives and are intended to guide potential research directions.

Introduction

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceutical agents.[1][2][3] These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The therapeutic efficacy of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[2][3] The methoxy group is a prevalent substituent in approved drugs, often enhancing ligand-target binding, improving physicochemical properties, and positively influencing ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[4][5]

This compound is a disubstituted benzoic acid. While this specific molecule is not extensively studied, its structural similarity to intermediates used in the synthesis of potent therapeutic agents suggests its potential as a valuable scaffold in drug discovery. A structurally related compound, 4-bromomethyl-3-methoxy-benzoic acid methyl ester, is a key intermediate in the production of peptidoleukotriene antagonists, anti-inflammatory drugs, and testosterone-5-α-reductase inhibitors. This indicates that this compound could serve as a precursor or a candidate molecule for developing novel therapeutics in these areas.

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of structurally analogous compounds, this compound and its derivatives could be investigated for the following applications:

  • Anti-inflammatory Activity: Benzoic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[1][6]

  • Leukotriene Antagonism: The leukotriene signaling pathway is implicated in asthma and inflammatory responses. Structurally similar compounds are used to synthesize leukotriene D4/E4 antagonists.[7]

  • 5α-Reductase Inhibition: Inhibition of 5α-reductase, the enzyme that converts testosterone to the more potent dihydrotestosterone (DHT), is a therapeutic strategy for benign prostatic hyperplasia and androgenic alopecia.[8][9]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄PubChem
Molecular Weight 196.20 g/mol PubChem
CAS Number 91061-77-7PubChem
IUPAC Name This compoundPubChem
SMILES COCC1=C(C=CC(=C1)C(=O)O)OCPubChem

Table 2: Biological Activities of Structurally Related Benzoic Acid Derivatives

Compound ClassTherapeutic TargetExample ActivityReference
SalicylatesCOX-1, COX-2Anti-inflammatory, Analgesic[1]
2-phenylamino benzoic acidsLeukotriene D4/E4 receptorsAntagonism of LTD4-induced contractions[7]
N-substituted indolyl benzoic acidsSteroid 5α-reductaseInhibition of human type I and II isozymes[10]
Substituted 3-benzoic acidsDihydrofolate Reductase (DHFR)Inhibition of M. tuberculosis DHFR[11][12]
Diphenylurea benzoic acidsVLA-4Antagonism with IC₅₀ of 0.51 nM[13]

Experimental Protocols

The following are representative protocols for evaluating the potential biological activities of this compound, based on methodologies used for similar compounds.

Protocol 1: Synthesis of this compound

This protocol is a hypothetical adaptation based on the synthesis of similar methoxymethylbenzoic acids.

Materials:

  • Methyl 4-hydroxy-3-methoxybenzoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Chloromethyl methyl ether

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve methyl 4-hydroxy-3-methoxybenzoate in anhydrous THF under an inert atmosphere.

  • Carefully add sodium hydride to the solution at 0°C and stir for 30 minutes.

  • Add chloromethyl methyl ether dropwise and allow the reaction to warm to room temperature, stirring overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting methyl 4-methoxy-3-(methoxymethyl)benzoate by column chromatography.

  • Hydrolyze the ester by refluxing with NaOH in methanol.

  • After cooling, acidify the mixture with HCl to precipitate the carboxylic acid.

  • Filter, wash with cold water, and dry the solid to yield this compound.

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is a general method to screen for anti-inflammatory activity.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Known COX inhibitor (e.g., Aspirin, Celecoxib) as a positive control

  • Assay buffer (e.g., Tris-HCl)

  • EIA-based Prostaglandin E2 (PGE2) detection kit

Procedure:

  • Prepare serial dilutions of the test compound and controls in DMSO.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme to the assay buffer.

  • Add the test compound or control to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a further period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., HCl).

  • Measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition and determine the IC₅₀ value for the test compound.

Protocol 3: Leukotriene Receptor Binding Assay

This protocol assesses the ability of the compound to antagonize leukotriene receptors.

Materials:

  • Membrane preparations from cells expressing leukotriene receptors (e.g., CysLT1)

  • Radiolabeled leukotriene (e.g., [³H]LTD₄)

  • This compound (test compound)

  • Known antagonist (e.g., Montelukast) as a positive control

  • Binding buffer

  • Glass fiber filters and a cell harvester

Procedure:

  • Prepare serial dilutions of the test compound and controls.

  • In a reaction tube, combine the membrane preparation, radiolabeled leukotriene, and either buffer (for total binding), excess unlabeled antagonist (for non-specific binding), or the test compound.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and the percentage of inhibition by the test compound to determine its binding affinity (Ki).

Visualizations

Signaling_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes 5-LOX_Pathway 5-LOX_Pathway Arachidonic_Acid->5-LOX_Pathway Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes 5-LOX_Pathway->Leukotrienes Bronchoconstriction Bronchoconstriction Leukotrienes->Bronchoconstriction Test_Compound_COX This compound (Potential COX Inhibitor) Test_Compound_COX->COX_Enzymes Test_Compound_LT This compound (Potential LT Antagonist) Test_Compound_LT->Leukotrienes

Caption: Potential anti-inflammatory mechanisms.

Experimental_Workflow Start Compound Synthesis/ Acquisition In_Vitro_Screening Primary In Vitro Screening (e.g., COX, LT, 5-AR assays) Start->In_Vitro_Screening Hit_Identification Active Hit? In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Yes End End Hit_Identification->End No In_Vivo_Testing In Vivo Efficacy Models (e.g., Animal models of inflammation) Lead_Optimization->In_Vivo_Testing ADMET_Profiling ADMET Profiling In_Vivo_Testing->ADMET_Profiling Candidate_Selection Preclinical Candidate Selection ADMET_Profiling->Candidate_Selection

Caption: Drug discovery workflow.

References

Application Notes and Protocols for the Synthesis of Agrochemicals and Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of key agrochemicals and dyes. The information is intended to facilitate research and development in these critical areas of chemical synthesis.

I. Synthesis of Agrochemicals

The development of novel agrochemicals is crucial for ensuring global food security. Pyrazole-based compounds represent a significant class of fungicides and insecticides due to their potent biological activity. This section details the synthesis of pyrazole derivatives and the widely used herbicide, glyphosate.

A. Synthesis of Pyrazole-Based Fungicides

Pyrazole-based fungicides, such as pyraclostrobin, are vital in controlling a broad spectrum of plant diseases. The synthesis of the pyrazole core is a key step in the production of these agrochemicals. A general and efficient method for the synthesis of 1,3,5-trisubstituted pyrazoles is presented below.

Experimental Protocol: One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a one-pot, three-component reaction for the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes.[1]

  • Reaction Setup: To a solution of N-alkylated tosylhydrazone (0.5 mmol) and terminal alkyne (0.6 mmol) in pyridine (2.0 mL), add t-BuOK (1.5 equiv) and 18-crown-6 (0.5 equiv) at 0 °C.

  • Reaction Execution: Stir the reaction mixture at 0 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.

  • Work-up: Upon completion, quench the reaction with the addition of water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

Quantitative Data: Synthesis of 1,3,5-Trisubstituted Pyrazoles

The following table summarizes the yields for the synthesis of various 1,3,5-trisubstituted pyrazoles using the protocol described above.[1]

EntryN-Alkylated Tosylhydrazone (R¹)Terminal Alkyne (R²)ProductYield (%)
1N-methyl-4-methylbenzenesulfonohydrazidePhenylacetylene1-methyl-3,5-diphenyl-1H-pyrazole76
2N-ethyl-4-methylbenzenesulfonohydrazidePhenylacetylene1-ethyl-3,5-diphenyl-1H-pyrazole72
3N-methyl-4-methylbenzenesulfonohydrazide4-Methoxyphenylacetylene1-methyl-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazole85
4N-methyl-4-methylbenzenesulfonohydrazide4-Chlorophenylacetylene1-methyl-3-phenyl-5-(4-chlorophenyl)-1H-pyrazole78

Characterization Data for 1-methyl-3,5-diphenyl-1H-pyrazole:

  • ¹H NMR (DMSO-d₆): δ (ppm): 3.70 (s, 3H, N-CH₃), 6.75-7.65 (m, 10H, Ar-H), 8.59 (s, 1H, pyrazole-H).

  • IR (KBr, cm⁻¹): 1651 (C=N), 1593 (C=C).

Diagram: Synthetic Pathway for 1,3,5-Trisubstituted Pyrazoles

G reagent1 N-Alkylated Tosylhydrazone intermediate [Intermediate Complex] reagent1->intermediate reagent2 Terminal Alkyne reagent2->intermediate conditions t-BuOK, 18-crown-6 Pyridine, 0 °C conditions->intermediate product 1,3,5-Trisubstituted Pyrazole intermediate->product Cycloaddition

Caption: A simplified workflow for the synthesis of 1,3,5-trisubstituted pyrazoles.

B. Synthesis of Glyphosate

Glyphosate is a broad-spectrum systemic herbicide. One of the common industrial synthesis routes involves the phosphonomethylation of glycine.

Experimental Protocol: Synthesis of Glyphosate via Phosphonomethylation of Glycine

This protocol outlines the synthesis of glyphosate from ¹⁵N-labeled glycine.

  • Reaction Setup: In a reaction vessel, combine ¹⁵N-glycine, paraformaldehyde, and dialkyl phosphite.

  • Reaction Execution: Heat the mixture to initiate the phosphomethylation reaction.

  • Hydrolysis: After the initial reaction, add concentrated hydrochloric acid and heat to reflux to hydrolyze the intermediate.

  • Crystallization: Cool the reaction mixture to a pH of 1.5 to allow for the crystallization of glyphosate.

  • Isolation and Purification: Filter the crystalline product and wash to yield glyphosate. A yield of approximately 20-26% has been reported for this microscale synthesis.[2][3]

Quantitative Data: Synthesis of Glyphosate

Starting MaterialKey ReagentsProductReported Yield (%)
¹⁵N-GlycineParaformaldehyde, Dialkyl phosphite, HCl¹⁵N-Glyphosate20-26[2][3]

Characterization Data for Glyphosate:

  • ¹³C NMR: Chemical shifts are observed for the carboxyl, methylene, and phosphonomethyl carbons.[4][5]

Diagram: Glyphosate Synthesis Workflow

G glycine Glycine phosphonomethylation Phosphonomethylation glycine->phosphonomethylation reagents Paraformaldehyde, Dialkyl Phosphite reagents->phosphonomethylation hydrolysis Acid Hydrolysis phosphonomethylation->hydrolysis product Glyphosate hydrolysis->product

Caption: A simplified workflow for the synthesis of glyphosate.

II. Synthesis of Dyes

Synthetic dyes are integral to numerous industries, including textiles, printing, and cosmetics. Azo dyes, characterized by the -N=N- functional group, constitute the largest class of synthetic dyes.

A. Synthesis of Azo Dyes

The synthesis of azo dyes typically involves two main steps: diazotization of a primary aromatic amine, followed by coupling with an electron-rich aromatic compound.

Experimental Protocol: Synthesis of 1-(4-Hydroxyphenylazo)-2-naphthol

This protocol details the synthesis of a common azo dye.[6]

Part 1: Diazotization of 4-Aminophenol

  • Preparation of 4-Aminophenol Solution: In a conical flask, dissolve 1.20 g of 4-aminophenol in 45 cm³ of water and slowly add 12 cm³ of concentrated hydrochloric acid with stirring until complete dissolution.

  • Cooling: Cool the solution in an ice bath.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 0.70 g of NaNO₂ in 5 cm³ of water and cool it in the ice bath.

  • Diazotization: Slowly add the cold sodium nitrite solution to the cooled 4-aminophenol solution while maintaining the temperature between 0-5 °C. The resulting solution contains the diazonium salt.

Part 2: Azo Coupling

  • Preparation of 2-Naphthol Solution: Weigh 1.44 g of 2-naphthol and dissolve it in 30 cm³ of ~10% aqueous sodium hydroxide solution in a conical flask. Cool the solution in an ice-water bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the alkaline 2-naphthol solution with efficient stirring and cooling in an ice-water bath. A brick-red precipitate will form.

  • Completion and Isolation: After the addition is complete, continue stirring the mixture at 0 °C for 5-10 minutes. Filter the mixture by suction filtration and wash the solid product with a small amount of cold water. A yield of 90.23% has been reported for a similar synthesis.[7]

Quantitative Data: Synthesis of Azo Dyes

Aromatic AmineCoupling ComponentAzo Dye ProductReported Yield (%)
4-Aminophenol2-Naphthol1-(4-Hydroxyphenylazo)-2-naphthol90.23[7]
Aniline2-Naphthol1-Phenylazo-2-naphthol33.33[8]
p-NitroanilineSalicylic AcidAzo dye73.23[9]

Characterization Data for 1-(4-Hydroxyphenylazo)-2-naphthol:

  • ¹H NMR: Spectra will show characteristic peaks for the aromatic protons on both the phenyl and naphthyl rings, as well as the hydroxyl protons.

  • IR (KBr, cm⁻¹): Expected peaks include those for O-H stretching, N=N stretching, and C=C aromatic stretching.

Diagram: Azo Dye Synthesis Pathway

G amine Aromatic Amine diazotization Diazotization (NaNO₂, HCl, 0-5 °C) amine->diazotization diazonium Diazonium Salt diazotization->diazonium azo_coupling Azo Coupling diazonium->azo_coupling coupling_agent Coupling Component coupling_agent->azo_coupling product Azo Dye azo_coupling->product

Caption: General synthetic pathway for azo dyes.

B. Synthesis via Ullmann Coupling

The Ullmann reaction is a classic method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which can be precursors to dyes and other functional materials.

Experimental Protocol: Synthesis of 2,2'-Dinitrobiphenyl

This protocol describes a solvent-free Ullmann coupling reaction.[4]

  • Reaction Setup: Place 2.5 g of 2-iodonitrobenzene in a copper vial with a copper ball bearing.

  • Reaction Execution: Subject the vial to high-speed ball milling overnight.

  • Isolation and Purification: After the reaction, recrystallize the solid product from hot ethanol to obtain bright yellow needle crystals of 2,2'-dinitrobiphenyl. This method has been reported to yield up to 97% of the product.[4] A more traditional method using copper bronze in sand at high temperatures reports yields between 52-61%.[10]

Quantitative Data: Ullmann Coupling for 2,2'-Dinitrobiphenyl Synthesis

Starting MaterialMethodProductReported Yield (%)
2-IodonitrobenzeneHigh-Speed Ball Milling2,2'-Dinitrobiphenyl97[4]
o-ChloronitrobenzeneHeating with Copper Bronze2,2'-Dinitrobiphenyl52-61[10]
1-Bromo-2-nitrobenzeneHeating with Copper Powder2,2'-Dinitrobiphenyl76

Characterization Data for 2,2'-Dinitrobiphenyl:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.29 (d, 2H), 7.60 (t, 2H), 7.68 (t, 2H), 8.22 (d, 2H).[4]

  • ¹³C NMR (400 MHz, CDCl₃): δ (ppm) 124.7, 129.1, 130.8, 133.3, 134.1, 147.1.[4]

  • Melting Point: 123.5–124.5 °C.[10]

Diagram: Ullmann Coupling Workflow

G aryl_halide Aryl Halide reaction Ullmann Coupling (Heat or Mechanical Energy) aryl_halide->reaction copper Copper Source (e.g., Copper Vial, Powder) copper->reaction product Biaryl Product reaction->product

Caption: A simplified workflow for the Ullmann coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of benzoic acid. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing benzoic acid?

A1: The most common laboratory-scale methods for synthesizing benzoic acid include the Grignard reaction with bromobenzene and carbon dioxide, the oxidation of toluene using a strong oxidizing agent like potassium permanganate, and the oxidation of benzaldehyde.[1] Each method has its own advantages and challenges regarding starting materials, reaction conditions, and purification.

Q2: What are the primary industrial methods for benzoic acid production?

A2: Industrially, benzoic acid is predominantly produced through the partial oxidation of toluene with oxygen in the air.[2] This process is typically catalyzed by cobalt or manganese naphthenates.[2]

Q3: Why is it critical to use anhydrous (dry) conditions for the Grignard synthesis of benzoic acid?

A3: Grignard reagents, such as phenylmagnesium bromide, are highly reactive and function as strong bases. They will react readily with any source of protons, including water. If moisture is present in the glassware or solvent, the Grignard reagent will be quenched (destroyed) by an acid-base reaction, which is much faster than the desired carbonation reaction, leading to a significantly lower yield of benzoic acid.[3]

Q4: What is the purpose of the acidic workup in the Grignard synthesis?

A4: The Grignard reagent reacts with carbon dioxide to form a magnesium carboxylate salt. This intermediate is not the final benzoic acid product. An acidic workup, typically with a strong acid like hydrochloric acid, is necessary to protonate the carboxylate salt and precipitate the neutral benzoic acid, which can then be isolated.[4]

Q5: How can I purify the crude benzoic acid obtained from my synthesis?

A5: Recrystallization is a highly effective and common method for purifying crude benzoic acid.[1] This technique relies on the principle that benzoic acid is highly soluble in hot water but has poor solubility in cold water.[1] By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, purer crystals of benzoic acid will form, leaving most impurities dissolved in the cold solvent.[5][6]

Troubleshooting Guides by Synthesis Method

Grignard Synthesis from Bromobenzene

Q: My Grignard reaction to synthesize benzoic acid has a very low yield. What are the likely causes?

A: Low yields in this synthesis are common and can often be traced back to several key factors:

  • Presence of Moisture: As Grignard reagents are extremely sensitive to water, any moisture in the glassware, starting materials, or solvent will destroy the reagent.[3]

  • Impure Magnesium: The magnesium turnings may have an oxide layer that prevents the reaction from initiating. Crushing the magnesium or adding a small crystal of iodine can help activate the surface.

  • Side Reactions: A common side reaction is the coupling of the Grignard reagent with unreacted bromobenzene to form biphenyl, which reduces the amount of reagent available to react with carbon dioxide.

  • Inefficient Carbonation: If the carbon dioxide (dry ice) is not in excess or if the Grignard solution is not added to the dry ice effectively, some of the Grignard reagent may not react as desired.[4]

Q: The reaction mixture turned dark brown or black during the formation of the Grignard reagent. Is this normal?

A: While a slight cloudiness is expected as the reaction initiates, a very dark brown or black color can indicate the presence of impurities or the occurrence of side reactions, such as Wurtz coupling, which can lead to the formation of finely divided metal particles.[3] Ensure high-purity magnesium and bromobenzene are used.

Oxidation of Toluene with Potassium Permanganate

Q: My oxidation of toluene is incomplete, and I have a low yield of benzoic acid. What went wrong?

A: Incomplete oxidation is a frequent issue. Consider the following:

  • Insufficient Oxidizing Agent: Ensure that the molar ratio of potassium permanganate to toluene is adequate. Stoichiometrically, 2 moles of KMnO₄ are required for every 1 mole of toluene under alkaline conditions.[7]

  • Inadequate Reaction Time or Temperature: This reaction often requires a significant period of reflux (several hours) to go to completion.[8][9] Ensure the mixture is heated sufficiently to maintain a steady reflux.

  • Poor Mixing: Toluene is immiscible with the aqueous potassium permanganate solution. Vigorous stirring or a phase transfer catalyst can improve the reaction rate by increasing the interfacial area between the reactants.[7]

Q: My final product is contaminated with a brown precipitate. What is it and how do I remove it?

A: The brown precipitate is manganese dioxide (MnO₂), a byproduct of the reduction of potassium permanganate.[10] This should be removed by filtration of the hot reaction mixture before acidification.[8] If some remains, it can be challenging to remove from the final product.

Oxidation of Benzaldehyde

Q: The oxidation of benzaldehyde resulted in a low yield. What are the potential reasons?

A: Low yields in this synthesis can be due to:

  • Sub-optimal pH: For oxidations using potassium permanganate, the reaction is often carried out under alkaline conditions.[11]

  • Volatilization of Benzaldehyde: Benzaldehyde is more volatile than benzoic acid. If the reaction is heated too strongly without a reflux condenser, the starting material can be lost.

  • Incomplete Reaction: Similar to toluene oxidation, ensure sufficient reaction time and an adequate amount of the oxidizing agent.

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzoic Acid Synthesis

ParameterGrignard Synthesis[4]Toluene Oxidation (KMnO₄)[8]Toluene Oxidation (VOTPP Catalyst)[12]Toluene Oxidation (Industrial)[7]
Starting Materials Bromobenzene, Mg, CO₂Toluene, KMnO₄Toluene, O₂Toluene, Air
Catalyst/Reagent --5,10,15,20-tetraphenyl-21H,23H-porphine vanadium(IV) oxideCobalt or Manganese Naphthenates
Typical Temperature Refluxing ether (~35°C)Refluxing water (~100°C)145°C150-170°C
Pressure AtmosphericAtmospheric0.8 MPa1 MPa
Typical Reaction Time 30-60 minutes2.5 - 4 hours4 hoursContinuous Process
Typical Yield ~65-80%[1][4]~22-70%Up to 86% selectivityHigh throughput

Experimental Protocols

Protocol 1: Synthesis of Benzoic Acid via Grignard Reaction

Adapted from established laboratory procedures.[4][13]

  • Preparation of Grignard Reagent: All glassware must be rigorously dried in an oven and assembled while hot to prevent moisture contamination.[13] In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 g). Add a solution of bromobenzene (6.3 g, 4.2 mL) in 25 mL of anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by cloudiness and gentle boiling of the ether. If it does not start, warm the flask gently or add a small crystal of iodine.[4] Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 15-30 minutes.[13]

  • Carbonation: Place an excess of crushed dry ice (solid carbon dioxide, ~10-15 g) in a separate beaker.[4] Slowly and carefully pour the prepared Grignard reagent solution onto the dry ice with stirring. A viscous mixture will form. Allow the excess dry ice to sublime.

  • Workup and Isolation: Slowly add 20-30 mL of 6M hydrochloric acid to the reaction mixture to protonate the benzoate salt and dissolve any unreacted magnesium.[14] Two layers will form. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers and then extract the combined ether layers with 5% aqueous sodium hydroxide solution. The sodium benzoate will move to the aqueous layer.

  • Precipitation: Cool the aqueous sodium benzoate solution in an ice bath and acidify by adding concentrated hydrochloric acid dropwise until no more white precipitate (benzoic acid) forms.

  • Purification: Collect the crude benzoic acid by vacuum filtration and wash with cold water.[14] The product can be further purified by recrystallization from hot water.[4]

Protocol 2: Synthesis of Benzoic Acid by Oxidation of Toluene with KMnO₄

Adapted from various laboratory manuals.[8][15]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine toluene (5.4 mL), potassium permanganate (16 g), and water (180 mL).[15] Adding a small amount of sodium carbonate can help maintain alkaline conditions.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide. Continue refluxing for at least 2.5-3 hours.[8]

  • Filtration of MnO₂: While the solution is still hot, filter it by vacuum filtration to remove the manganese dioxide. This step should be done carefully as the solution is hot.

  • Precipitation: Cool the clear filtrate in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with litmus paper). A white precipitate of benzoic acid will form.[15]

  • Isolation and Purification: Collect the benzoic acid crystals by vacuum filtration, wash with a small amount of cold water, and allow them to dry.[8] For higher purity, the benzoic acid can be recrystallized from water.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification prep Reagent & Glassware Preparation (Anhydrous if Grignard) reaction Combine Reactants & Initiate Reaction prep->reaction reflux Reflux / Stir for Specified Time reaction->reflux quench Quench Reaction & Acid/Base Workup reflux->quench extract Extraction to Separate Product from Byproducts quench->extract precipitate Precipitate Crude Benzoic Acid extract->precipitate filter_isolate Isolate via Vacuum Filtration precipitate->filter_isolate recrystallize Recrystallize from Hot Solvent filter_isolate->recrystallize dry Dry Pure Crystals recrystallize->dry

References

Technical Support Center: Synthesis of 4-Methoxy-3-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Methoxy-3-(methoxymethyl)benzoic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. A plausible and common synthetic route starting from methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate) is assumed, involving protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether, followed by saponification of the methyl ester.

Q1: Low yield of the intermediate, methyl 4-methoxy-3-(methoxymethyl)benzoate, during the MOM protection step.

Possible Causes:

  • Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low for the complete conversion of the starting material.

  • Decomposition of reagents: The methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl), is sensitive to moisture and can decompose, reducing its effectiveness. The base used, such as N,N-diisopropylethylamine (DIPEA), may also be of poor quality.

  • Side reactions: The phenolic starting material can undergo side reactions if the conditions are not optimal.

  • Inefficient purification: Product loss during workup and purification steps, such as column chromatography, can significantly lower the isolated yield.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before quenching the reaction.

  • Reagent Quality: Use freshly opened or properly stored MOM-Cl and DIPEA. Ensure all glassware is thoroughly dried before use to prevent hydrolysis of MOM-Cl.

  • Temperature Control: While the reaction is typically run at 0 °C to room temperature, gentle heating might be necessary for less reactive substrates, but this should be monitored carefully to avoid side reactions.

  • Purification Optimization: Optimize the solvent system for column chromatography to ensure good separation and minimize product loss. Ensure the column is not overloaded.

Q2: Formation of significant impurities during the MOM protection of methyl 4-hydroxy-3-methoxybenzoate.

Possible Causes:

  • Presence of moisture: Water in the reaction mixture can lead to the formation of byproducts.

  • Excessive heat: Overheating the reaction can cause decomposition of the product or starting material.

  • Incorrect stoichiometry: Using a large excess of the electrophile or base can lead to undesired side reactions.

Solutions:

  • Anhydrous Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

  • Controlled Temperature: Maintain the recommended reaction temperature and avoid localized overheating.

  • Stoichiometry: Carefully control the stoichiometry of the reagents. A slight excess of the protecting group reagent and base is usually sufficient.

Q3: Low yield during the final saponification step to produce this compound.

Possible Causes:

  • Incomplete hydrolysis: The reaction time may be too short, or the concentration of the base (e.g., NaOH or KOH) may be too low for complete saponification of the methyl ester.

  • Product loss during workup: The product is a carboxylic acid and its solubility is pH-dependent. Improper pH adjustment during acidification can lead to incomplete precipitation or loss of product in the aqueous phase.

  • Cleavage of the MOM ether: Harsh basic conditions (high temperature or prolonged reaction time) could potentially lead to the cleavage of the MOM protecting group, although it is generally stable to bases.

Solutions:

  • Reaction Monitoring: Use TLC to monitor the disappearance of the starting ester.

  • Optimized Conditions: Use a sufficient excess of a strong base like NaOH or KOH in a mixture of methanol and water. Gentle heating can accelerate the reaction.

  • Careful Acidification: After the reaction is complete, cool the mixture in an ice bath before slowly acidifying with an acid (e.g., HCl) to a pH of around 2-3 to ensure complete precipitation of the carboxylic acid.

  • Extraction: If the product has some solubility in the aqueous layer, perform extractions with a suitable organic solvent (e.g., ethyl acetate) after acidification.

Q4: The final product, this compound, is difficult to purify and contains residual starting ester.

Possible Causes:

  • Incomplete saponification: As mentioned in Q3, the hydrolysis reaction did not go to completion.

  • Co-precipitation: The starting ester may have co-precipitated with the product during acidification.

Solutions:

  • Ensure Complete Reaction: Before workup, ensure the reaction is complete by TLC analysis. If not, add more base or prolong the reaction time.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to remove the less polar starting ester.

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer, leaving the neutral ester in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and efficient route starts from commercially available methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate). The synthesis involves two main steps:

  • Protection of the phenolic hydroxyl group: The hydroxyl group is protected as a methoxymethyl (MOM) ether using a reagent like chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[1][2][3]

  • Saponification of the methyl ester: The methyl ester of the protected intermediate is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide in a mixture of methanol and water.

Q2: What are the critical parameters to control for a high-yield synthesis?

  • Anhydrous conditions: For the MOM protection step, it is crucial to use dry solvents and glassware and to work under an inert atmosphere to prevent the decomposition of the moisture-sensitive reagents.

  • Reaction temperature: Careful temperature control is important for both the protection and saponification steps to minimize side reactions and degradation.

  • Purity of starting materials: Using high-purity starting materials and reagents is essential for obtaining a clean product and high yield.

  • Reaction monitoring: Regularly monitoring the reaction progress by TLC helps in determining the optimal reaction time and ensuring complete conversion.

Q3: Are there any safety concerns with the reagents used in this synthesis?

Yes, chloromethyl methyl ether (MOM-Cl) is a known human carcinogen and a strong alkylating agent.[2] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Q4: How can I confirm the identity and purity of the final product?

The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches, C-O ether stretches).

  • Melting Point Analysis: A sharp melting point range indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Data Presentation

Table 1: Typical Reagent Stoichiometry and Reaction Conditions for MOM Protection

ReagentMolar EquivalentPurposeTypical Conditions
Methyl 4-hydroxy-3-methoxybenzoate1.0Starting Material-
Chloromethyl methyl ether (MOM-Cl)1.2 - 1.5Protecting Group SourceAdded dropwise at 0 °C
N,N-Diisopropylethylamine (DIPEA)1.5 - 2.0Non-nucleophilic baseIn an anhydrous aprotic solvent (e.g., DCM)
Solvent (e.g., Dichloromethane)-Reaction MediumAnhydrous
Reaction Temperature--0 °C to Room Temperature
Reaction Time--2 - 6 hours (monitored by TLC)

Table 2: Typical Reagent Stoichiometry and Reaction Conditions for Saponification

ReagentMolar EquivalentPurposeTypical Conditions
Methyl 4-methoxy-3-(methoxymethyl)benzoate1.0Starting Material-
Sodium Hydroxide (NaOH)3.0 - 5.0Base for HydrolysisDissolved in water/methanol
Solvent (Methanol/Water)-Reaction MediumTypically a 2:1 to 4:1 mixture
Reaction Temperature--Room Temperature to Reflux (e.g., 60 °C)
Reaction Time--2 - 12 hours (monitored by TLC)

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-methoxy-3-(methoxymethyl)benzoate (MOM Protection)

  • To a solution of methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 4-methoxy-3-(methoxymethyl)benzoate.

Protocol 2: Synthesis of this compound (Saponification)

  • Dissolve methyl 4-methoxy-3-(methoxymethyl)benzoate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (4.0 eq) and heat the mixture to reflux (or stir at a moderately elevated temperature, e.g., 60 °C) for 2-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water and cool in an ice bath.

  • Acidify the aqueous solution to pH 2-3 by the slow addition of 1M HCl.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

  • If necessary, recrystallize the product from a suitable solvent system.

Visualizations

Synthesis_Pathway A Methyl 4-hydroxy-3-methoxybenzoate B Methyl 4-methoxy-3-(methoxymethyl)benzoate A->B MOM-Cl, DIPEA DCM, 0 °C to RT C This compound B->C NaOH, MeOH/H₂O Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield Start Low Yield in Synthesis Step1 Which Step? Start->Step1 MOM_Protection MOM Protection Step1->MOM_Protection Protection Saponification Saponification Step1->Saponification Deprotection Check_Reagents Check Reagent Quality (MOM-Cl, DIPEA, Anhydrous Solvents) MOM_Protection->Check_Reagents Monitor_Reaction_MOM Monitor Reaction by TLC Ensure complete conversion MOM_Protection->Monitor_Reaction_MOM Optimize_Purification Optimize Purification (Column Chromatography) MOM_Protection->Optimize_Purification Check_Base Check Base Concentration and Reaction Time Saponification->Check_Base Control_pH Control pH during Acidification (pH 2-3) Saponification->Control_pH Recrystallize Recrystallize Final Product Saponification->Recrystallize

Caption: Troubleshooting logic for low yield issues.

Experimental_Workflow cluster_protection Step 1: MOM Protection cluster_saponification Step 2: Saponification P1 Dissolve Starting Material in Anhydrous DCM P2 Add DIPEA and Cool to 0 °C P1->P2 P3 Add MOM-Cl Dropwise P2->P3 P4 React at RT and Monitor by TLC P3->P4 P5 Workup and Purification P4->P5 S1 Dissolve Intermediate in MeOH/H₂O P5->S1 Proceed with purified intermediate S2 Add NaOH and Heat S1->S2 S3 Monitor by TLC S2->S3 S4 Acidify and Precipitate S3->S4 S5 Filter and Dry Product S4->S5

Caption: Experimental workflow for the synthesis.

References

Catalyst Selection for Reactions Involving Benzoic Acid Derivatives: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving benzoic acid derivatives.

Esterification of Benzoic Acid Derivatives

The esterification of benzoic acids is a fundamental transformation in organic synthesis. The choice of catalyst is critical for achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the esterification of benzoic acid?

A1: Both homogeneous and heterogeneous catalysts are widely used. Homogeneous catalysts include strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA).[1][2] Heterogeneous catalysts, which offer easier separation, include solid acid resins like Amberlyst 15 and metal-based catalysts such as those containing tin, titanium, or zirconium.[1][2][3] More recently, "green" catalysts like deep eutectic solvents (DES) have shown high efficiency.[4]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The choice depends on several factors. Homogeneous catalysts are often cheaper and highly active but can be difficult to separate from the reaction mixture, potentially leading to product contamination and corrosive waste streams.[3] Heterogeneous catalysts are generally easier to recover and recycle, making the process more environmentally friendly.[3] However, they might exhibit lower activity or require more stringent reaction conditions.

Q3: What reaction conditions are typical for benzoic acid esterification?

A3: Conditions vary depending on the catalyst and substrates. For homogeneous acid catalysts like H₂SO₄, the reaction is often carried out at the reflux temperature of the alcohol.[1] Metal catalysts may require higher temperatures, often above 180°C, to achieve full activity.[2] Using an excess of the alcohol is a common strategy to drive the reaction equilibrium towards the ester product.[2][5]

Troubleshooting Guide
Issue Possible Cause(s) Suggested Solution(s)
Low or no ester yield 1. Equilibrium not shifted towards products: Esterification is a reversible reaction.[2][6] 2. Inactive catalyst: The catalyst may be old, hydrated, or poisoned. 3. Insufficient reaction temperature or time. 1. Use a large excess of the alcohol or remove water as it forms (e.g., using a Dean-Stark apparatus).[6][7] 2. Use a fresh, anhydrous acid catalyst or increase the catalyst loading (typically 1-5 mol% for sulfuric acid).[7] 3. Increase the reaction temperature or extend the reaction time. Monitor the reaction progress using techniques like TLC.[7]
Formation of byproducts 1. Dehydration of the alcohol (especially with secondary or tertiary alcohols). 2. Ether formation from the alcohol. 1. Use a milder catalyst or lower the reaction temperature. 2. Consider using a different catalytic system, such as a solid acid catalyst, which can offer higher selectivity.[7]
Difficulty in product purification Residual acid catalyst: Homogeneous acid catalysts can be difficult to remove completely.1. Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) during workup. 2. If applicable, switch to a heterogeneous catalyst that can be easily filtered off.
Data Presentation: Catalyst Performance in Benzoic Acid Esterification
CatalystAlcoholCatalyst LoadingTemperature (°C)Time (h)Benzoic Acid Conversion (%)
Sulfuric Acid (H₂SO₄)Methanol-Reflux0.5~75
Amberlyst 15Ethanol10 wt%75-9
Amberlyst 15Butanol10 wt%75-7.8
Deep Eutectic Solvent (p-TSA & BTEAC)Ethanol10 wt%75-88.3
Deep Eutectic Solvent (p-TSA & BTEAC)Butanol10 wt%65-64

Data sourced from multiple studies for comparison.[1][4]

Experimental Protocol: Fischer Esterification of Benzoic Acid with Methanol
  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 610 mg of benzoic acid in 25 mL of methanol.[7]

  • Catalyst Addition: While stirring, carefully and slowly add 0.1 mL of concentrated sulfuric acid to the mixture.[7]

  • Reaction: Heat the mixture to a gentle reflux (approximately 65°C) and maintain for 2-4 hours.[7] The reaction's progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, pour the reaction mixture into a separatory funnel containing 75 mL of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl benzoate. Further purification can be achieved by distillation if necessary.

Workflow for Esterification Catalyst Selection

start Start: Esterification of Benzoic Acid Derivative scale Reaction Scale? start->scale catalyst_type Catalyst Type? scale->catalyst_type Large Scale scale->catalyst_type Lab Scale homogeneous Homogeneous Catalyst catalyst_type->homogeneous Homogeneous heterogeneous Heterogeneous Catalyst catalyst_type->heterogeneous Heterogeneous separation Easy Separation & Recycling Required? homogeneous->separation conditions Reaction Conditions? homogeneous->conditions Select heterogeneous->conditions Select separation->homogeneous No separation->heterogeneous Yes strong_acid Strong Acid (H₂SO₄, p-TSA) conditions->strong_acid Mild Conditions metal_catalyst Metal Catalyst (Sn, Ti, Zr) conditions->metal_catalyst High Temp. solid_acid Solid Acid (Amberlyst, Zeolite) conditions->solid_acid Recyclable mild_temp Mild Temperature strong_acid->mild_temp high_temp High Temperature metal_catalyst->high_temp solid_acid->mild_temp end End: Catalyst Selected mild_temp->end high_temp->end

Caption: Decision workflow for selecting an esterification catalyst.

Hydrogenation of Benzoic Acid Derivatives

Hydrogenation of the aromatic ring in benzoic acid derivatives yields valuable cyclohexanecarboxylic acids. Catalyst choice is key to achieving high conversion and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the best catalysts for the hydrogenation of benzoic acid's aromatic ring?

A1: Supported transition metal catalysts are highly effective. Rhodium on carbon (Rh/C) has shown excellent activity, achieving complete conversion to cyclohexanecarboxylic acid.[8] Ruthenium (Ru/C) and Palladium (Pd/C) on carbon are also commonly used and active catalysts.[8][9][10] Platinum-based catalysts, such as Pt/TiO₂, have been reported to be highly effective under mild conditions.[11][12]

Q2: How can I selectively hydrogenate the aromatic ring without reducing the carboxylic acid group?

A2: Chemoselectivity is a significant challenge. Palladium on carbon (Pd/C) is known to be selective for the hydrogenation of the aromatic ring.[10] In contrast, ruthenium catalysts can also reduce the carboxylic acid group.[10] The choice of solvent can also influence selectivity; for instance, adding water to 1,4-dioxane has been shown to enhance the selective hydrogenation of the aromatic ring over the carboxylic group with a Ru/C catalyst.[9]

Q3: What are the typical reaction conditions for benzoic acid hydrogenation?

A3: Reaction conditions are often harsh, requiring high temperatures (100–250 °C) and high hydrogen pressures (50–150 bar).[12] However, advancements have been made to achieve hydrogenation under milder conditions. For example, using supercritical CO₂ as a medium allows the reaction to proceed at a lower temperature of 323 K (50°C).[8] Pt/TiO₂ has shown a high turnover frequency at 80°C and 50 bar H₂.[11]

Troubleshooting Guide
Issue Possible Cause(s) Suggested Solution(s)
Low conversion 1. Catalyst poisoning: The carboxyl group can poison the catalyst surface.[12] 2. Insufficient catalyst activity. 3. Low hydrogen solubility in the solvent. 1. Choose a catalyst known to be resistant to poisoning, like Pt/TiO₂.[12] 2. Increase catalyst loading or switch to a more active metal (e.g., Rh/C).[8] 3. Use a solvent system that enhances hydrogen solubility, such as a 1:1 mixture of 1,4-dioxane and water.[9]
Poor selectivity (reduction of carboxylic acid) 1. Inappropriate catalyst choice: Some catalysts like ruthenium can reduce both the ring and the carboxyl group.[10] 2. Harsh reaction conditions. 1. Use a more selective catalyst like Pd/C.[10] 2. Optimize reaction conditions (temperature, pressure, solvent) to favor ring hydrogenation. The addition of water as a co-solvent can improve selectivity.[9]
Side reactions (e.g., decarboxylation) Use of basic solvents: Solvents like aqueous alkali can promote decarboxylation, leading to lower yields of the desired product.[13][14]Avoid basic solvents. Use neutral or slightly acidic conditions, or alternative solvent systems like supercritical CO₂.[8][13]
Data Presentation: Catalyst Performance in Benzoic Acid Hydrogenation
CatalystSolventTemperature (°C)H₂ Pressure (MPa)Conversion (%)Selectivity to Cyclohexanecarboxylic Acid (%)
5% Ru/C1,4-Dioxane/Water (1:1)2206.8910086
5% Pd/C->180--100
Rh/CSupercritical CO₂808~100100
Pt/TiO₂Hexane805--

Data compiled from various sources.[8][9][10][11]

Decarboxylation of Benzoic Acid Derivatives

The removal of the carboxyl group from benzoic acid derivatives can be challenging, often requiring high temperatures. Modern catalytic methods offer milder alternatives.

Frequently Asked Questions (FAQs)

Q1: What are the traditional methods for decarboxylating benzoic acid?

A1: Traditionally, decarboxylation is achieved by heating the benzoic acid, often in the presence of copper salts in a high-boiling solvent like quinoline.[15] Another method is the Hunsdiecker reaction, which involves heating the silver salt of the benzoic acid.[15] These methods often require harsh conditions.

Q2: Are there milder, catalytic methods for decarboxylation?

A2: Yes, recent research has focused on transition-metal-catalyzed decarboxylation under milder conditions. Copper-based catalyst systems, sometimes involving a bimetallic Ag/Cu combination or photoinduced processes, have been developed for decarboxylative hydroxylation and other functionalizations.[16] These methods can proceed at significantly lower temperatures than traditional approaches.

Q3: Can decarboxylation be coupled with other reactions?

A3: Yes, tandem reactions involving decarboxylation are synthetically valuable. For instance, palladium-catalyzed decarbonylative Heck coupling of aromatic carboxylic acids with alkenes has been developed to form internal alkenes.[17][18] This avoids the need to first convert the carboxylic acid to a halide.

Troubleshooting Guide
Issue Possible Cause(s) Suggested Solution(s)
No or low conversion High activation barrier: The C-C bond cleavage in decarboxylation has a high activation energy, especially for electron-rich benzoic acids.[19]1. Use a suitable catalyst system, such as copper or palladium-based catalysts, which can lower the activation barrier.[16][20] 2. For certain substrates, photoredox catalysis can enable radical decarboxylation at much lower temperatures.[16]
Undesired side reactions Harsh reaction conditions: High temperatures can lead to decomposition or other unwanted reactions.Employ modern catalytic methods that operate under milder conditions to improve selectivity and yield.[16]

Cross-Coupling Reactions

Benzoic acid derivatives can be used in various palladium-catalyzed cross-coupling reactions, although they often require conversion to a more reactive derivative first. However, direct coupling methods are emerging.

Frequently Asked Questions (FAQs)

Q1: Can I use benzoic acid directly in a Suzuki coupling?

A1: Generally, benzoic acids themselves are not direct coupling partners in Suzuki reactions. The carboxylic acid group is typically converted to a halide (e.g., bromide) or triflate first.[21][22] The resulting aryl halide can then be coupled with a boronic acid using a palladium catalyst, such as palladium(II) acetate, and a suitable phosphine ligand like RuPhos for sterically hindered substrates.[21]

Q2: What about the Heck reaction with benzoic acid derivatives?

A2: While the classic Heck reaction involves aryl halides, methods for the decarbonylative Heck coupling of aromatic carboxylic acids have been developed.[18][23] This palladium-catalyzed reaction couples the benzoic acid with a terminal alkene to produce an internal alkene, offering a more direct route.[17]

Q3: Is it possible to perform a Buchwald-Hartwig amination starting from a benzoic acid?

A3: Direct C-N coupling of benzoic acids via a Buchwald-Hartwig type reaction is not standard. The reaction typically uses aryl halides or triflates as the electrophile.[24][25][26] However, recent advances have shown that decarboxylative amination of benzoic acids is possible, proceeding through an in-situ generated aryl intermediate that then undergoes palladium-catalyzed C-N coupling.[27]

Logical Diagram for Cross-Coupling Strategies

start Start: Cross-Coupling with Benzoic Acid reaction_type Desired Coupling? start->reaction_type suzuki Suzuki (C-C) reaction_type->suzuki C-C (Biaryl) heck Heck (C-C) reaction_type->heck C-C (Alkene) buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald C-N (Amine) suzuki_path Convert -COOH to -Br or -OTf suzuki->suzuki_path heck_path Direct Decarbonylative Coupling heck->heck_path buchwald_path Decarboxylative Amination Protocol buchwald->buchwald_path suzuki_reaction Pd Catalyst + Ligand + Base + Boronic Acid suzuki_path->suzuki_reaction heck_reaction Pd Catalyst + Base + Alkene heck_path->heck_reaction buchwald_reaction Two-Step, One-Pot: Decarboxylation then Pd-catalyzed Amination buchwald_path->buchwald_reaction end End: Coupled Product suzuki_reaction->end heck_reaction->end buchwald_reaction->end

Caption: Strategies for major cross-coupling reactions involving benzoic acids.

References

Side reaction products in the synthesis of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted benzoic acids. The information is presented in a practical question-and-answer format to directly address common challenges and side reactions encountered during key synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted benzoic acids?

The three most common laboratory methods for the synthesis of substituted benzoic acids are:

  • Oxidation of Alkylbenzenes: An alkyl group on a benzene ring is oxidized to a carboxylic acid using a strong oxidizing agent.

  • Carbonation of a Grignard Reagent: An aryl Grignard reagent is reacted with carbon dioxide, followed by an acidic workup.

  • Hydrolysis of Benzonitriles: A nitrile group attached to a benzene ring is hydrolyzed under acidic or basic conditions.

Q2: How can I purify my crude substituted benzoic acid product?

Recrystallization is a highly effective method for purifying benzoic acids, taking advantage of their increased solubility in hot water or other solvents compared to their solubility at colder temperatures.[1] Another common and effective purification technique is acid-base extraction. The acidic benzoic acid can be converted to its water-soluble carboxylate salt with a base, allowing for the removal of non-acidic impurities by extraction with an organic solvent. The benzoic acid is then regenerated by acidification.

Troubleshooting Guides by Synthesis Method

Oxidation of Alkylbenzenes

This method typically involves the oxidation of a benzylic carbon bearing at least one hydrogen atom using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[2][3]

Common Issues and Side Reactions:
  • Incomplete Oxidation: The reaction may halt at the intermediate alcohol or aldehyde stage, especially with milder oxidizing agents or insufficient reaction time.[4]

  • Over-oxidation: Under harsh conditions, the aromatic ring can be cleaved, leading to a significant reduction in the yield of the desired benzoic acid.[4]

  • Formation of Byproducts: Side reactions can lead to the formation of other oxygenated compounds. For example, in the oxidation of toluene, byproducts such as benzyl alcohol, benzaldehyde, and benzyl benzoate can be formed.[5]

Troubleshooting Q&A:

Q: My yield of benzoic acid is low, and I've detected the presence of benzaldehyde and benzyl alcohol in my product mixture. What went wrong?

This indicates incomplete oxidation. The probable cause is either an insufficient amount of the oxidizing agent or inadequate reaction time or temperature.

  • Recommended Solution: Increase the molar ratio of the oxidizing agent to the alkylbenzene. Ensure the reaction is heated for a sufficient duration to allow for complete oxidation to the carboxylic acid. Prolonging the reflux time can help drive the reaction to completion.[4]

Q: The overall yield is very low, and I suspect over-oxidation. How can I prevent this?

Over-oxidation occurs when the reaction conditions are too harsh, leading to the breakdown of the aromatic ring.

  • Recommended Solution:

    • Use a less potent oxidizing agent or milder reaction conditions (e.g., lower temperature).

    • Carefully control the reaction temperature.

    • Using an excess of the alkylbenzene can sometimes help prevent the over-oxidation of the benzoate ion.[4]

Quantitative Data: Oxidation of Toluene
Oxidizing SystemToluene Conversion (%)Benzaldehyde Selectivity (%)Benzoic Acid Selectivity (%)Other ByproductsReference
Cu(OAc)₂/NaBr7.841.3Major byproductBenzyl alcohol, Benzyl acetate[6]
Co oxides/SiO₂/NHPI/O₂98.562.5Main secondary product-[7]
V₂O₅/TiO₂ (350 °C)~15-~70CO, CO₂
KMnO₄/H₂O (reflux)--~71% (yield)-[8]
KMnO₄/H₂O (reflux)--~32% (yield)-[9]
Experimental Protocol: Oxidation of Toluene with Potassium Permanganate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5.1 g of toluene, 5 mL of a 20% potassium hydroxide solution, and 45 mL of distilled water.[10]

  • Heating: Place the flask in an oil bath and heat the mixture to 85°C with stirring. Toluene and water will form an azeotropic mixture that boils at this temperature.[10]

  • Addition of Oxidant: Slowly add a solution of 17.5 g of potassium permanganate dissolved in 150 g of distilled water to the refluxing mixture.[10]

  • Reflux: Allow the mixture to reflux for at least 1.5 hours.[10]

  • Quenching: After the reflux period, add a few milliliters of ethanol to destroy any excess potassium permanganate.[10]

  • Filtration: While the solution is still hot, filter it under suction to remove the manganese dioxide precipitate.[10]

  • Acidification: Transfer the filtrate to a beaker and add a small amount of sodium bisulfite to reduce any remaining permanganate. Acidify the solution with concentrated hydrochloric acid until no more precipitate forms.[9][11]

  • Isolation: Cool the mixture in an ice bath to complete the precipitation of benzoic acid. Collect the product by vacuum filtration and wash the crystals with cold water.[12]

Reaction Pathway and Side Reactions

Oxidation_Pathway Toluene Toluene Benzyl_Alcohol Benzyl Alcohol Toluene->Benzyl_Alcohol Incomplete Oxidation Benzaldehyde Benzaldehyde Benzyl_Alcohol->Benzaldehyde Oxidation Benzoic_Acid Benzoic Acid (Product) Benzaldehyde->Benzoic_Acid Oxidation Over_Oxidation Ring Cleavage Products Benzoic_Acid->Over_Oxidation Over-oxidation (Harsh Conditions)

Caption: Oxidation pathway of toluene to benzoic acid.

Carbonation of a Grignard Reagent

This synthesis involves the reaction of an arylmagnesium halide (Grignard reagent) with carbon dioxide (often in the form of dry ice), followed by an acidic workup to produce the carboxylic acid.[13]

Common Issues and Side Reactions:
  • Formation of Biphenyl: A significant byproduct can be biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide. This is favored by higher temperatures and concentrations of the aryl halide.[14]

  • Protonation of the Grignard Reagent: Grignard reagents are strong bases and will react with any acidic protons present, such as from water, to form an arene (e.g., benzene). This necessitates the use of anhydrous conditions.

Troubleshooting Q&A:

Q: My final product is contaminated with a significant amount of biphenyl. How can I minimize its formation?

Biphenyl formation is a common side reaction in Grignard syntheses.

  • Recommended Solution:

    • Control the reaction temperature; lower temperatures can disfavor the coupling reaction.[15]

    • Use the inverse addition technique, where the Grignard reagent is added slowly to a solution of the electrophile (in this case, dry ice) to keep the concentration of the Grignard reagent low.[15]

    • Ensure the use of fresh, high-purity magnesium turnings.[15]

    • Adding a small amount of a copper salt catalyst can sometimes reduce biphenyl formation.[15]

Q: The yield of my benzoic acid is very low, and I suspect the Grignard reagent did not form properly or was consumed by a side reaction.

This is often due to the presence of moisture or other protic sources.

  • Recommended Solution:

    • Ensure all glassware is thoroughly dried in an oven before use.

    • Use anhydrous solvents (e.g., dry diethyl ether or THF).

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[16]

Quantitative Data: Grignard Synthesis of Benzoic Acid
Starting MaterialProductByproductYield of Benzoic AcidYield of BiphenylReference
5 mL BromobenzeneBenzoic AcidBiphenyl0.145 g0.054 g[17]
Experimental Protocol: Synthesis of Benzoic Acid from Bromobenzene
  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place 0.5 g of magnesium turnings.[12]

    • Add a solution of bromobenzene (e.g., 6 mL) in anhydrous diethyl ether (e.g., 10 mL) dropwise to the magnesium. The reaction should be initiated, which may require gentle warming. Once started, maintain a steady reflux by controlling the rate of addition.[12][16][18]

  • Carbonation:

    • In a separate beaker, place an excess of crushed dry ice.

    • Slowly pour the prepared Grignard reagent solution over the dry ice with stirring.[19]

  • Workup:

    • Allow the excess dry ice to sublime.

    • Slowly add dilute hydrochloric acid (e.g., 6M HCl) to the reaction mixture to hydrolyze the magnesium salt and protonate the benzoate.[12]

    • If two layers form, separate them. The benzoic acid will be in the organic layer.

  • Extraction and Isolation:

    • Extract the organic layer with an aqueous solution of sodium hydroxide (e.g., 5% NaOH) to convert the benzoic acid into its water-soluble sodium benzoate salt.[12]

    • Separate the aqueous layer and acidify it with concentrated HCl to precipitate the benzoic acid.

    • Collect the solid product by vacuum filtration and wash with cold water.[12]

Troubleshooting Workflow

Grignard_Troubleshooting start Low Yield of Benzoic Acid check_conditions Check for Anhydrous Conditions start->check_conditions check_biphenyl Analyze for Biphenyl Byproduct start->check_biphenyl dry_glassware Thoroughly Dry Glassware check_conditions->dry_glassware use_dry_solvent Use Anhydrous Solvent check_conditions->use_dry_solvent inert_atmosphere Use Inert Atmosphere check_conditions->inert_atmosphere optimize_temp Lower Reaction Temperature check_biphenyl->optimize_temp inverse_addition Use Inverse Addition check_biphenyl->inverse_addition

Caption: Troubleshooting low yields in Grignard synthesis.

Hydrolysis of Benzonitriles

This method involves the conversion of a nitrile group to a carboxylic acid through hydrolysis, which can be catalyzed by either acid or base.[20] The reaction proceeds through an amide intermediate.[21]

Common Issues and Side Reactions:
  • Incomplete Hydrolysis: The reaction can stop at the amide stage, especially under mild basic conditions.[22][23] Harsher conditions (higher temperature, longer reaction times) are often needed to drive the hydrolysis to the carboxylic acid.[22]

  • Product Form: In basic hydrolysis, the initial product is the carboxylate salt, which requires acidification to yield the free carboxylic acid. In acidic hydrolysis, the carboxylic acid is formed directly.[21]

Troubleshooting Q&A:

Q: My main product is the corresponding benzamide instead of benzoic acid. How can I ensure complete hydrolysis?

Formation of the amide indicates that the hydrolysis has not gone to completion.

  • Recommended Solution:

    • If using basic hydrolysis, increase the reaction temperature and/or prolong the reflux time. Harsher conditions favor the formation of the carboxylate.[22]

    • Acid-catalyzed hydrolysis is generally more likely to proceed to the carboxylic acid. Consider switching to acidic conditions (e.g., refluxing with aqueous HCl or H₂SO₄).[21][22]

Q: I performed a basic hydrolysis, but after the reaction, I couldn't isolate my benzoic acid. What step did I miss?

After basic hydrolysis, the product exists as the water-soluble sodium benzoate (or other carboxylate salt).

  • Recommended Solution: You must perform an acidic workup. After the initial reaction, cool the mixture and add a strong acid (e.g., HCl) until the solution is acidic. This will protonate the carboxylate, causing the less soluble benzoic acid to precipitate.[24]

Quantitative Data: Product Distribution in Nitrile Hydrolysis
Reaction ConditionsPrimary ProductNotesReference
Mild Basic ConditionsAmideThe reaction can often be stopped at the amide stage.[22]
Harsh Basic Conditions (e.g., high temp, long reflux)Carboxylate SaltRequires acidic workup to obtain the carboxylic acid.[22]
Acidic ConditionsCarboxylic AcidGenerally proceeds to the carboxylic acid.[21][22]
TFA-H₂SO₄ mixtureAmideA method for selective conversion to the amide.[25][26]
Experimental Protocol: Basic Hydrolysis of Benzonitrile
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzonitrile and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[24][27]

  • Reflux: Heat the mixture under reflux for a specified period. The progress of the reaction can be monitored by the evolution of ammonia gas.

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Acidification: Transfer the cooled solution to a beaker and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (test with litmus paper). Benzoic acid will precipitate out of the solution.[27]

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification (Optional): The crude benzoic acid can be further purified by recrystallization from hot water.[27]

Reaction Pathway

Hydrolysis_Pathway Benzonitrile Benzonitrile Benzamide Benzamide (Intermediate) Benzonitrile->Benzamide Hydrolysis (Mild Conditions) Benzoate Benzoate Salt Benzamide->Benzoate Hydrolysis (Basic, Harsh Conditions) Benzoic_Acid Benzoic Acid (Product) Benzamide->Benzoic_Acid Hydrolysis (Acidic Conditions) Benzoate->Benzoic_Acid Acidification

Caption: Hydrolysis pathway of benzonitrile.

References

Purification challenges for colored impurities in benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of benzoic acid, with a specific focus on the removal of colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of colored impurities in benzoic acid synthesis?

A1: Colored impurities in benzoic acid can originate from several sources depending on the synthetic route:

  • Oxidation of Toluene: The reaction of toluene with oxidizing agents like potassium permanganate can produce manganese dioxide (a brown solid) and other colored organic by-products.[1] While by-products like benzaldehyde and benzyl benzoate are not intensely colored on their own, they can undergo side reactions or degradation to form colored species, especially at elevated temperatures.[2]

  • Synthesis from Benzaldehyde: Benzaldehyde itself can be a source of color. For instance, the Cannizzaro reaction, which can occur when benzaldehyde is treated with a strong base, has been observed to produce a bright yellow, viscous substance.[3] Benzaldehyde is also prone to air oxidation, which can lead to the formation of colored impurities.[4][5]

  • General Side Reactions: In many organic reactions, complex, high-molecular-weight by-products can form, which are often colored due to extended conjugation.

Q2: My recrystallized benzoic acid is still yellow/brown. What is the most common method to remove this color?

A2: The most common and effective method for removing colored impurities during the recrystallization of benzoic acid is the use of activated charcoal (also known as activated carbon).[6][7][8] Activated charcoal has a high surface area and adsorbs large, nonpolar, and conjugated molecules, which are often the culprits for coloration.[9]

Q3: Are there alternatives to activated charcoal for decolorization?

A3: Yes, other adsorbents can be used for decolorization. The choice depends on the nature of the impurity. Common alternatives include:

  • Silica Gel: A polar adsorbent, effective at removing hydrophilic (water-soluble) pigments.[9]

  • Alumina (Aluminum Oxide): Another polar adsorbent that can be used for removing polar impurities.

  • Diatomaceous Earth (Celite): Often used as a filter aid in conjunction with activated charcoal to prevent the fine charcoal particles from passing through the filter paper.

  • Specialized Resins: Ion-exchange or other polymeric resins can be designed to target specific types of impurities.

It is important to note that while these alternatives exist, activated charcoal is the most widely used and generally effective adsorbent for colored organic impurities in this context.

Troubleshooting Guides

Issue 1: Persistent Color After Recrystallization

Problem: The benzoic acid crystals are still colored (e.g., yellow, brown) after a standard recrystallization procedure.

Troubleshooting Steps:

  • Introduce a Decolorizing Agent: The most common solution is to use activated charcoal.

    • Procedure:

      • Dissolve the impure benzoic acid in the minimum amount of hot solvent (typically water).

      • Allow the solution to cool slightly to prevent bumping.

      • Add a small amount of activated charcoal (start with a very small amount, e.g., the tip of a spatula).

      • Gently heat the mixture to boiling for a few minutes while swirling.

      • Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless.

      • Allow the filtrate to cool slowly to form pure, colorless crystals.

    • Caution: Adding activated charcoal to a boiling solution can cause it to boil over violently.

  • Optimize the Amount of Activated Charcoal: Using too much activated charcoal can lead to a significant loss of the desired product as it can also adsorb benzoic acid.[10]

    • Recommendation: Start with a minimal amount. If the color persists after hot filtration, you can repeat the process with a slightly larger amount of charcoal. It is often better to perform two successive treatments with small amounts of charcoal than one with a large amount.

  • Consider an Alternative Solvent: If water is not effectively separating the impurity, consider a different recrystallization solvent or a mixed solvent system.

Issue 2: Low Yield After Decolorization with Activated Charcoal

Problem: The yield of pure benzoic acid is significantly lower than expected after using activated charcoal.

Troubleshooting Steps:

  • Minimize the Amount of Charcoal: As mentioned, use the smallest amount of activated charcoal necessary to remove the color.

  • Avoid Prolonged Boiling with Charcoal: The longer the activated charcoal is in contact with the solution, the more benzoic acid it can adsorb. Limit the boiling time to a few minutes.

  • Ensure Efficient Hot Filtration:

    • Preheat the Funnel and Flask: Use a stemless funnel and preheat it with hot solvent or by placing it over the boiling flask to prevent premature crystallization of benzoic acid in the funnel.

    • Work Quickly: Perform the hot filtration as rapidly as possible to minimize cooling and crystallization in the filter paper.

    • Wash with Hot Solvent: After filtration, wash the filter paper with a small amount of hot solvent to recover any benzoic acid that may have crystallized.

Experimental Protocols

Protocol 1: Decolorization of Benzoic Acid using Activated Charcoal
  • Dissolution: In an Erlenmeyer flask, dissolve the impure, colored benzoic acid in the minimum amount of hot deionized water.

  • Cooling: Remove the flask from the heat source and allow it to cool for a minute or two.

  • Addition of Charcoal: Add a small amount of activated charcoal to the hot solution and swirl the flask.

  • Heating: Place the flask back on the heat source and bring the solution back to a gentle boil for 2-5 minutes.

  • Hot Filtration:

    • Set up a gravity filtration apparatus with a stemless funnel and fluted filter paper.

    • Preheat the funnel by pouring hot water through it.

    • Quickly pour the hot benzoic acid solution containing the charcoal through the filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure, colorless benzoic acid crystals by vacuum filtration and wash them with a small amount of ice-cold water.

  • Drying: Allow the crystals to air dry completely before weighing.

Data Presentation

The following table summarizes key parameters for the removal of benzoic acid from aqueous solutions using activated charcoal. While this data pertains to the removal of benzoic acid itself, it provides a useful starting point for optimizing the adsorption conditions for impurities.

ParameterOptimal Condition/ValueSource
pH 3[11]
Contact Time (Batch System) 60 minutes for maximum adsorption (82%)[11]
Adsorbent Dose (Batch System) 10 g/L[11]
Temperature 273.65 K (0.5 °C)[11]

Note: These conditions were found to be optimal for the removal of benzoic acid from an aqueous solution and may need to be adjusted for the specific impurities and concentrations in a given experiment.

Visualizations

Experimental Workflow for Purification of Benzoic Acid

experimental_workflow cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation start Impure Benzoic Acid dissolve Dissolve in minimum hot solvent start->dissolve add_charcoal Add Activated Charcoal dissolve->add_charcoal If colored hot_filtration Hot Gravity Filtration dissolve->hot_filtration If not colored boil Boil briefly add_charcoal->boil boil->hot_filtration cool Cool Filtrate Slowly hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Benzoic Acid dry->end

Caption: Workflow for the purification of benzoic acid by recrystallization.

Logical Relationship of Impurities and Purification Steps

logical_relationship cluster_synthesis Benzoic Acid Synthesis cluster_impurities Potential Impurities cluster_purification Purification Steps synthesis Synthesis (e.g., Toluene Oxidation) colored Colored By-products (Conjugated molecules) synthesis->colored soluble Soluble Impurities synthesis->soluble insoluble Insoluble Impurities (e.g., MnO2) synthesis->insoluble decolorization Decolorization (Activated Charcoal) colored->decolorization Addressed by recrystallization Recrystallization soluble->recrystallization Removed by (remains in mother liquor) hot_filtration Hot Filtration insoluble->hot_filtration Removed by pure_product Pure Benzoic Acid recrystallization->pure_product Yields decolorization->hot_filtration Requires

Caption: Relationship between impurities and purification steps.

References

Technical Support Center: Overcoming Solubility Challenges of 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 4-methoxybenzoic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of 4-methoxybenzoic acid?

4-methoxybenzoic acid is characterized by its low solubility in water. At 20°C, its solubility is approximately 0.3 g/L[1][2][3][4][5]. While it is slightly more soluble in hot water, it remains largely insoluble in cold water[1][2][3].

Q2: What factors contribute to the poor water solubility of 4-methoxybenzoic acid?

The limited aqueous solubility of 4-methoxybenzoic acid is primarily due to the hydrophobic nature of its aromatic ring[6]. Although the carboxylic acid and methoxy groups are polar, the strong intermolecular hydrogen bonding between the carboxylic acid groups in the solid-state crystal lattice is a significant barrier that water must overcome[7].

Q3: What are the primary strategies for enhancing the aqueous solubility of 4-methoxybenzoic acid?

Several effective methods can be employed to increase the aqueous solubility of 4-methoxybenzoic acid. These include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid.[4][6][8]

  • Co-solvency: Utilizing water-miscible organic solvents.[9]

  • Salt Formation: Converting the acid into a more soluble salt form.[10][11][12]

  • Complexation: Forming inclusion complexes with cyclodextrins.[13][14]

  • Solid Dispersions: Creating a solid dispersion with a hydrophilic polymer carrier.[15]

Q4: How does pH influence the solubility of 4-methoxybenzoic acid?

The solubility of 4-methoxybenzoic acid is highly dependent on pH. In alkaline conditions (pH > pKa), the carboxylic acid group deprotonates to form the more polar and significantly more water-soluble carboxylate anion[4][6]. This is a common and effective strategy for dissolving weakly acidic compounds in aqueous media.

Q5: Which co-solvents are effective for dissolving 4-methoxybenzoic acid?

4-methoxybenzoic acid exhibits high solubility in various organic solvents that are miscible with water. These include alcohols such as ethanol and methanol, as well as ethers and esters like ethyl acetate[1][2][4][6][16]. When used as co-solvents with water, they can substantially increase the overall solubility of the compound[9][17].

Q6: How significantly does salt formation improve the aqueous solubility of 4-methoxybenzoic acid?

Converting 4-methoxybenzoic acid to its salt form dramatically increases its aqueous solubility. For instance, the sodium salt of 4-methoxybenzoic acid has a reported water solubility of 135 g/L at 20°C, a more than 400-fold increase compared to the free acid[18]. Salt formation is a widely used and highly effective technique for enhancing the solubility of ionizable drugs[10][11][19].

Q7: What is the mechanism behind cyclodextrin-mediated solubility enhancement?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[14][20]. They can encapsulate the non-polar aromatic ring of the 4-methoxybenzoic acid molecule within their cavity, forming an inclusion complex[14][21]. This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent water solubility of the guest molecule[13][22].

Data Presentation

Table 1: Solubility of 4-Methoxybenzoic Acid in Water

Temperature (°C)Solubility (g/L)Reference
200.3[1][4][5]
Hot WaterSlightly Soluble[1][2][3]
Cold WaterInsoluble[1][2][3]

Table 2: Aqueous Solubility of 4-Methoxybenzoic Acid and its Sodium Salt

CompoundTemperature (°C)Solubility (g/L)Fold IncreaseReference
4-Methoxybenzoic Acid200.3-[1][4][5]
Sodium 4-methoxybenzoate20135~450x[18]

Troubleshooting Guides

Issue 1: The 4-methoxybenzoic acid powder is not dissolving in water, even with vigorous stirring.

  • Possible Cause: The intrinsic solubility of 4-methoxybenzoic acid in neutral water is very low.

  • Solution:

    • pH Adjustment: Gradually add a base (e.g., 1M NaOH) dropwise to the suspension while monitoring the pH. As the pH increases above the pKa of 4-methoxybenzoic acid (~4.47), the compound will deprotonate and dissolve.

    • Co-solvent Addition: Add a water-miscible organic solvent such as ethanol to the water before introducing the 4-methoxybenzoic acid. This will increase the solvent's capacity to dissolve the compound.

    • Heating: Gently heating the mixture can increase the rate of dissolution and the solubility[4][6]. However, be aware that the compound may precipitate upon cooling if a supersaturated solution is formed.

Issue 2: After dissolving 4-methoxybenzoic acid by raising the pH, the compound precipitates upon addition of other acidic formulation components.

  • Possible Cause: The addition of acidic components lowers the pH of the solution below the pKa of 4-methoxybenzoic acid, causing the soluble carboxylate to convert back to the insoluble free acid form.

  • Solution:

    • Buffering: Formulate your solution using a buffer system that maintains the pH above the pKa of 4-methoxybenzoic acid.

    • Order of Addition: Re-evaluate the order in which components are added. It may be beneficial to add the 4-methoxybenzoic acid solution to the final formulation vehicle last.

    • Alternative Solubilization: Consider a non-pH-dependent solubilization method, such as using cyclodextrins or a co-solvent system, if pH control is not feasible for your application.

Issue 3: When using a co-solvent system, the 4-methoxybenzoic acid precipitates when the solution is diluted with an aqueous buffer.

  • Possible Cause: The dilution with the aqueous buffer reduces the concentration of the organic co-solvent below the level required to keep the 4-methoxybenzoic acid in solution.

  • Solution:

    • Optimize Co-solvent Concentration: Determine the minimum co-solvent concentration required to maintain solubility at your final desired concentration of 4-methoxybenzoic acid.

    • Use a Stronger Co-solvent: Investigate different co-solvents in which 4-methoxybenzoic acid has higher solubility.

    • Combined Approach: Employ a combination of methods. For example, use a lower concentration of co-solvent in combination with a slight pH adjustment or the addition of a solubilizing excipient like a cyclodextrin.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution

  • Preparation: Weigh the desired amount of 4-methoxybenzoic acid and add it to the target volume of purified water.

  • Suspension: Stir the mixture to form a uniform suspension.

  • Titration: While stirring and monitoring with a calibrated pH meter, slowly add a suitable base (e.g., 1 M NaOH or 1 M KOH) dropwise.

  • Dissolution: Continue adding the base until the 4-methoxybenzoic acid is fully dissolved and the target pH is achieved and stable.

  • Final Volume Adjustment: If necessary, add purified water to reach the final target volume.

Protocol 2: Preparation using a Co-solvent System

  • Solvent Selection: Choose a water-miscible co-solvent in which 4-methoxybenzoic acid is highly soluble (e.g., ethanol, propylene glycol).

  • Dissolution: Dissolve the weighed 4-methoxybenzoic acid in the minimum required volume of the selected co-solvent to create a stock solution.

  • Dilution: Slowly add the aqueous phase (water or buffer) to the stock solution while stirring vigorously. Alternatively, add the stock solution to the aqueous phase. The optimal order of addition should be determined experimentally to avoid precipitation.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

  • Molar Ratio Selection: Determine the desired molar ratio of 4-methoxybenzoic acid to cyclodextrin (e.g., 1:1). Common cyclodextrins for this purpose include hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Cyclodextrin Solution: Dissolve the calculated amount of cyclodextrin in the aqueous vehicle with stirring.

  • Complexation: Slowly add the weighed 4-methoxybenzoic acid powder to the cyclodextrin solution.

  • Equilibration: Stir the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for the formation of the inclusion complex. The mixture may be gently heated to accelerate complexation.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved material.

Visualizations

start Start: 4-methoxybenzoic acid insoluble in water is_ionizable Is the compound ionizable? start->is_ionizable ph_sensitive Is the final formulation pH sensitive? is_ionizable->ph_sensitive Yes use_cosolvent Use Co-solvency is_ionizable->use_cosolvent No use_ph Use pH Adjustment (e.g., form a salt in situ) ph_sensitive->use_ph No use_complexation Use Complexation (e.g., Cyclodextrins) ph_sensitive->use_complexation Yes end_solution Solubilized Compound use_ph->end_solution use_cosolvent->end_solution use_complexation->end_solution

Caption: Decision tree for selecting a solubility enhancement method.

cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 6) low_ph_form 4-Methoxybenzoic Acid (Insoluble Free Acid Form) R-COOH low_ph_result Precipitation/ Low Solubility low_ph_form->low_ph_result high_ph_form 4-Methoxybenzoate Anion (Soluble Salt Form) R-COO⁻ low_ph_form->high_ph_form + OH⁻ (Increase pH) high_ph_form->low_ph_form + H⁺ (Decrease pH) high_ph_result Dissolution/ High Solubility high_ph_form->high_ph_result

Caption: Effect of pH on the ionization and solubility of 4-methoxybenzoic acid.

water Water (Polar) solvent_mixture Solvent Mixture (Reduced Polarity) water->solvent_mixture Mixes with cosolvent Co-solvent (e.g., Ethanol) (Amphiphilic) cosolvent->solvent_mixture Mixes with drug 4-Methoxybenzoic Acid (Non-polar) dissolved_drug Dissolved Drug drug->dissolved_drug Dissolves in solvent_mixture->dissolved_drug Provides favorable environment for

Caption: Mechanism of co-solvency for enhancing drug solubility.

step1 1. Dissolve Cyclodextrin (CD) in aqueous solution step2 2. Add 4-Methoxybenzoic Acid (Drug) to CD solution step1->step2 step3 3. Equilibrate the mixture (e.g., stir for 24-48h) step2->step3 step4 4. Formation of Drug-CD Inclusion Complex step3->step4 step5 5. Filter to remove any undissolved drug step4->step5 step6 6. Obtain clear solution of solubilized drug step5->step6

Caption: Experimental workflow for cyclodextrin inclusion complexation.

References

Preventing byproduct formation in Grignard synthesis of benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the Grignard synthesis of benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Grignard synthesis of benzoic acid?

A1: The two most common byproducts are benzene and biphenyl. Benzene is formed when the Grignard reagent (phenylmagnesium bromide) reacts with any proton source, such as water.[1][2] Biphenyl is primarily formed through a coupling reaction between the Grignard reagent and unreacted bromobenzene.[1][3]

Q2: How does moisture affect the yield of benzoic acid?

A2: Moisture has a significant negative impact on the yield of benzoic acid. The Grignard reagent is a strong base and will readily react with water in an acid-base reaction to form benzene and magnesium salts.[2][4] This reaction consumes the Grignard reagent, making it unavailable for the desired reaction with carbon dioxide, thus lowering the overall yield of benzoic acid. Therefore, maintaining strictly anhydrous (dry) conditions is critical for success.[4]

Q3: What is the mechanism of biphenyl formation?

A3: Biphenyl formation is understood to occur via a side reaction, often referred to as a Wurtz-type coupling.[5] This can happen when the Grignard reagent attacks the unreacted aryl halide (e.g., bromobenzene).[3] The formation of biphenyl is favored at higher temperatures and higher concentrations of the aryl halide.[3]

Q4: Can the choice of solvent affect the reaction outcome?

A4: Yes, the solvent is crucial. Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents. They are suitable because they are aprotic (lack acidic protons) and can solvate and stabilize the Grignard reagent.[6] Using a solvent that contains acidic protons will destroy the Grignard reagent. The solvent must be thoroughly dried before use.

Q5: How can I purify the benzoic acid from the byproducts?

A5: Benzoic acid can be effectively purified from the non-polar byproducts, benzene and biphenyl, through extraction and recrystallization. A common method involves dissolving the crude product in an organic solvent like diethyl ether and then extracting the benzoic acid into an aqueous basic solution (e.g., sodium hydroxide). This converts the benzoic acid into its water-soluble sodium benzoate salt, leaving the non-acidic byproducts in the organic layer. The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the pure benzoic acid, which can be collected by filtration.[7] Recrystallization from hot water is another effective purification method due to benzoic acid's higher solubility in hot water compared to cold water.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield of Benzoic Acid Presence of moisture in glassware, solvent, or starting materials.Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure starting materials are dry.[6]
Inactive magnesium turnings (oxide layer).Use fresh, high-quality magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] Mechanical stirring or sonication can also help expose a fresh magnesium surface.[9]
Grignard reaction did not initiate.Gentle warming may be required to initiate the reaction. Observe for signs of reaction (e.g., bubbling, cloudiness, heat generation) before adding the bulk of the aryl halide.
Significant Benzene Byproduct Detected Contamination with water or other protic sources.Rigorously follow anhydrous procedures. Ensure the carbon dioxide source (dry ice) is completely dry.
High Levels of Biphenyl Byproduct Reaction temperature is too high.Maintain a controlled, gentle reflux during Grignard reagent formation. Avoid excessive heating.
High concentration of bromobenzene.Add the bromobenzene solution dropwise to the magnesium suspension to maintain a low instantaneous concentration.[3]
Product is an Oily or Gummy Solid Incomplete removal of ether before acidification.After the basic extraction, gently heat the aqueous layer to remove any residual ether before precipitating the benzoic acid with acid.
Presence of biphenyl impurity.Purify the crude product by recrystallization from hot water or by performing a thorough acid-base extraction.[3][8]

Experimental Protocol: High-Yield Synthesis of Benzoic Acid

This protocol is designed to maximize the yield of benzoic acid while minimizing byproduct formation.

1. Preparation of Anhydrous Apparatus:

  • All glassware (three-neck round-bottom flask, condenser, dropping funnel, and magnetic stir bar) must be thoroughly cleaned and dried in an oven at 120°C overnight.

  • Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon. Equip the condenser with a drying tube containing calcium chloride.

2. Grignard Reagent Formation:

  • Place magnesium turnings (1.2 equiv.) in the reaction flask.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of bromobenzene (1.0 equiv.) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by a color change and gentle boiling of the ether.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

3. Carboxylation:

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly and carefully add crushed, dry solid carbon dioxide (dry ice) in small portions to the vigorously stirred Grignard solution. An excess of dry ice should be used.

  • Continue stirring until the mixture becomes a thick, pasty mass. Allow the excess dry ice to sublime.

4. Work-up and Purification:

  • Slowly add dilute hydrochloric acid to the reaction mixture with stirring to dissolve the magnesium salts and protonate the benzoate.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and extract the benzoic acid with an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

  • Separate the aqueous layer containing the sodium benzoate.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the benzoic acid precipitates completely.

  • Collect the benzoic acid crystals by vacuum filtration, wash with cold water, and dry thoroughly.

Visualizing Reaction Pathways and Troubleshooting

Main Reaction Pathway for Benzoic Acid Synthesis

main_reaction Bromobenzene Bromobenzene (C₆H₅Br) Grignard Phenylmagnesium Bromide (C₆H₅MgBr) Bromobenzene->Grignard Anhydrous Ether Mg Magnesium (Mg) Mg->Grignard Intermediate Magnesium Benzoate Salt Grignard->Intermediate CO2 Carbon Dioxide (CO₂) CO2->Intermediate BenzoicAcid Benzoic Acid (C₆H₅COOH) Intermediate->BenzoicAcid H3O Acid Work-up (H₃O⁺) H3O->BenzoicAcid

Caption: Main reaction pathway for the Grignard synthesis of benzoic acid.

Byproduct Formation Pathways

byproduct_formation Grignard Phenylmagnesium Bromide (C₆H₅MgBr) Benzene Benzene (C₆H₆) Grignard->Benzene Biphenyl Biphenyl (C₁₂H₁₀) Grignard->Biphenyl Water Water (H₂O) Water->Benzene Proton Source Bromobenzene Unreacted Bromobenzene Bromobenzene->Biphenyl Coupling Reaction

Caption: Formation pathways for benzene and biphenyl byproducts.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield LowYield Low Yield of Benzoic Acid CheckMoisture Check for Moisture (Glassware, Solvents) LowYield->CheckMoisture CheckMg Check Mg Activation & Reaction Initiation LowYield->CheckMg CheckTemp Review Reaction Temperature Control LowYield->CheckTemp DryApparatus Solution: Rigorous Drying Protocol CheckMoisture->DryApparatus ActivateMg Solution: Use Activator (I₂, etc.) CheckMg->ActivateMg ControlTemp Solution: Slow Addition, Gentle Reflux CheckTemp->ControlTemp

Caption: Troubleshooting workflow for addressing low product yield.

References

Technical Support Center: Phase Transfer Catalysis in the Oxidation of Toluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of phase transfer catalysts (PTCs) in the oxidation of toluene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a phase transfer catalyst in the oxidation of toluene derivatives?

A phase transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[1][2] In the oxidation of toluene derivatives, the substrate (e.g., toluene) is typically in a water-immiscible organic solvent, while the oxidant (e.g., potassium permanganate, hydrogen peroxide) is often in an aqueous phase.[3] The PTC, commonly a quaternary ammonium or phosphonium salt, forms an ion pair with the oxidant anion (e.g., MnO₄⁻).[4][5] This new ion pair is soluble in the organic phase, allowing it to come into contact and react with the toluene derivative.[6] The catalyst essentially acts as a shuttle, continuously transferring the oxidant into the organic phase to react.[4]

Q2: What are the main advantages of using PTC for toluene oxidation?

The primary advantages of employing phase transfer catalysis include:

  • Use of Milder and Inexpensive Reagents: PTC enables the use of simple and affordable oxidants like potassium permanganate or hydrogen peroxide, avoiding harsher or more expensive reagents.[3]

  • Improved Reaction Rates: By bringing the reactants together in a single phase, PTC significantly accelerates reaction rates compared to uncatalyzed two-phase systems.[1]

  • Enhanced Safety and Greener Chemistry: The use of water as a phase reduces the need for hazardous organic solvents.[2] This aligns with the principles of green chemistry by minimizing waste and using less toxic substances.[5]

  • Simplified Procedures: PTC reactions are often procedurally simple to set up and can lead to high yields and product purity.[3]

Q3: Which phase transfer catalysts are commonly used for oxidizing toluene derivatives?

Quaternary ammonium salts are the most frequently used PTCs for anion transfer.[1] Commercially important examples include:

  • Cetyltrimethylammonium bromide (CTAB)[7]

  • Tetrabutylammonium bromide (TBAB)[3]

  • Tetrabutylammonium hydrogensulfate (TBAHS)[8][9]

  • Aliquat 336 (tricaprylmethylammonium chloride)[3][9]

  • Adogen 464 (methyltrialkyl(C8-C10)ammonium chloride)[3]

Phosphonium salts are also effective and can tolerate higher temperatures.[2] For specific applications, crown ethers can be used to transfer cations into the organic phase.[4]

Q4: What are the typical products of toluene oxidation using PTC?

The oxidation of toluene can yield a range of products depending on the reaction conditions and the strength of the oxidant. The primary products are typically:

  • Benzyl alcohol

  • Benzaldehyde

  • Benzoic acid

The reaction often proceeds sequentially, from toluene to benzyl alcohol, then to benzaldehyde, and finally to benzoic acid.[10] Controlling the reaction conditions is crucial for achieving selectivity towards a specific product, as over-oxidation is a common issue.[11][12]

Troubleshooting Guides

This section addresses common issues encountered during the phase transfer catalyzed oxidation of toluene derivatives.

Issue 1: Low or No Reaction Conversion

Q: I am not observing any significant conversion of my toluene derivative. What are the possible causes and solutions?

A: Low conversion can stem from several factors related to the efficiency of the phase transfer process or the intrinsic reactivity of the system.

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
Inefficient Agitation The reaction occurs at the interface between the aqueous and organic phases. Insufficient stirring leads to a small interfacial area, limiting the transfer of the oxidant.[4]Increase the stirring speed (e.g., 300-750 rpm).[7][13] The reaction rate should increase with agitation until the transfer rate is no longer the limiting step.[4] Using a mechanical stirrer is often more effective than a magnetic stir bar for vigorous mixing.
Inappropriate Catalyst Choice The structure of the PTC (e.g., length of the alkyl chains) affects its solubility in the organic phase (organophilicity). If the catalyst is not sufficiently organophilic, it will not effectively transport the oxidant.Select a more organophilic catalyst. For instance, if using a tetrabutylammonium salt, consider a cetyltrimethylammonium or a tetrahexylammonium salt, which have longer alkyl chains.
Low Catalyst Concentration An insufficient amount of catalyst will result in a slow transfer rate of the oxidant.Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). Be aware that excessively high concentrations can lead to emulsion formation.[13]
Poor Oxidant Solubility The concentration of the oxidant in the aqueous phase can be a limiting factor.Use a more soluble salt of the oxidant if available (e.g., using K⁺ salts instead of Na⁺ salts can sometimes increase solubility).[4] Ensure the aqueous phase is saturated or near-saturated with the oxidant.
Catalyst Deactivation/Poisoning Although less common in oxidation than in substitution reactions, the catalyst can be deactivated by certain side products or impurities. In some catalytic systems (not necessarily PTC), sulfur-containing compounds can act as poisons.[14]Ensure all reagents and solvents are pure. If catalyst poisoning is suspected, it may be necessary to identify the poisoning species and remove it from the starting materials.
Issue 2: Poor Selectivity (Over-oxidation to Carboxylic Acid)

Q: My reaction is producing primarily benzoic acid instead of the desired benzaldehyde. How can I improve selectivity?

A: Over-oxidation is a common challenge because the intermediate products (benzyl alcohol and benzaldehyde) can be more susceptible to oxidation than the starting toluene.[12]

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
High Reaction Temperature Higher temperatures increase the overall reaction rate but often disproportionately accelerate the rate of over-oxidation.[12]Lower the reaction temperature. Conduct a temperature screening study (e.g., from room temperature up to 85°C) to find the optimal balance between conversion and selectivity.[7]
Prolonged Reaction Time The longer the reaction is allowed to proceed after the initial formation of the aldehyde, the more likely it is to be oxidized further.Monitor the reaction progress closely using techniques like TLC or GC.[8] Quench the reaction as soon as the maximum concentration of the desired product is observed.
Excess Oxidant Using a large excess of the oxidizing agent will drive the reaction towards the most stable oxidation product, which is the carboxylic acid.Reduce the molar ratio of the oxidant relative to the toluene derivative. Stoichiometric or slightly sub-stoichiometric amounts can favor partial oxidation.
pH of the Aqueous Phase The pH can influence the reactivity of the oxidant and the stability of the products. For permanganate oxidations, the accumulation of base can promote side reactions.[15]Control the pH of the aqueous phase. For permanganate oxidations, adding an acid like acetic acid can neutralize the hydroxide ions formed and improve selectivity.[15]
Issue 3: Formation of a Stable Emulsion

Q: My reaction mixture has formed a thick emulsion that won't separate, making product work-up impossible. What should I do?

A: Emulsion formation is a frequent problem in PTC because the catalyst itself has surfactant-like properties.[13]

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
High Catalyst Concentration An excess of the PTC enhances its surfactant effect, stabilizing the emulsion.[13]Reduce the catalyst concentration to the minimum required for an acceptable reaction rate (typically 1-5 mol%).
Intense Agitation Very high stirring speeds can shear the dispersed phase into extremely small, stable droplets.[13]Use moderate agitation (e.g., 300-500 rpm). The goal is to create sufficient interfacial area without excessive shear forces.[13]
Unfavorable Phase Volume Ratio Certain ratios of aqueous to organic phase volumes can be more prone to emulsification.[13]Adjust the volume ratio of the organic and aqueous phases.
Solvent Choice Solvents with some partial miscibility with water (e.g., dichloromethane) can promote emulsion formation.[13]Use a more nonpolar organic solvent like toluene or hexane.[13]

Breaking an Existing Emulsion:

  • Salting Out: Add a saturated solution of sodium chloride (brine) or solid sodium sulfate to the mixture. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.[13]

  • Filtration: Gently filter the emulsion through a pad of a filter aid like Celite®. This can help to coalesce the dispersed droplets.[13]

  • Addition of a Different Solvent: Judiciously add a small amount of a different solvent that can help disrupt the emulsion structure.[13]

Experimental Protocols

Example Protocol: Oxidation of Toluene to Benzoic Acid using KMnO₄ and a PTC

This protocol is adapted from a procedure for the oxidation of alkylaromatic substrates under phase transfer catalysis conditions.[7]

Materials:

  • Toluene (10.6 mL, 0.1 moles)

  • Potassium permanganate (KMnO₄) (15.8 g, 0.1 moles)

  • Cetyltrimethylammonium bromide (CTAB) (0.13 g, 0.35 mmoles)

  • Deionized water (250 mL)

  • Benzene or Toluene (for extraction, ~60 mL)

  • Concentrated Hydrochloric Acid (HCl, 6N)

  • 500 mL round-bottom flask

  • Mechanical stirrer

  • Heating mantle and temperature controller

  • Condenser

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer and a condenser, add toluene (10.6 mL), potassium permanganate (15.8 g), cetyltrimethylammonium bromide (0.13 g), and deionized water (250 mL).[7]

  • Reaction Conditions: Heat the reaction mixture to 85°C while stirring vigorously (e.g., 650 rpm) with the mechanical stirrer.[7]

  • Monitoring: Maintain these conditions for approximately 2 hours.[7] The disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate indicate the progress of the reaction.

  • Catalyst Extraction: After the reaction is complete, cool the mixture to room temperature. Add ~60 mL of benzene or toluene to the flask and stir to extract the catalyst into the organic phase.[7] Transfer the mixture to a separatory funnel and separate the layers.

  • Work-up:

    • Filter the aqueous phase through a Büchner funnel to remove the solid MnO₂.[7]

    • Wash the collected MnO₂ solid with several portions of ice-cold water (e.g., 4 x 100 mL) and combine the filtrates with the main aqueous phase.[7]

    • Note: To reduce any remaining MnO₂, the mixture can be cooled in an ice bath, and sodium bisulfite can be added in small portions until the brown solid dissolves.[15]

  • Product Precipitation: Transfer the combined aqueous filtrate to a large beaker and cool it in an ice bath. Slowly add concentrated HCl (6N) while stirring until the pH of the solution is approximately 1-1.5.[7] A white precipitate of benzoic acid should form.

  • Isolation and Drying: Collect the benzoic acid precipitate by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum to obtain the final product.[7]

Data Presentation

Table 1: Influence of Reaction Parameters on Toluene Oxidation

ParameterEffect on ConversionEffect on Selectivity (for Aldehyde)General Recommendation
Temperature Increases with temperature[12]Decreases with increasing temperature (favors acid)[12]Optimize for the desired product; lower temperatures favor intermediate products.
Reaction Time Increases with timeDecreases with time (favors acid)Monitor reaction progress and quench at optimal aldehyde concentration.
Stirring Speed Increases up to a point, then plateaus[4]Can be affected if mass transfer limitations change product distribution.Use vigorous, efficient stirring (300-750 rpm) to ensure good mixing.[7][13]
Catalyst Conc. Increases with concentration (up to a point)Generally minor effect, but can influence rates of subsequent oxidation steps.Use catalytic amounts (1-5 mol%); higher amounts risk emulsion.[13]
Oxidant Conc. Increases with oxidant concentrationHigh concentration favors over-oxidation to the carboxylic acid.Use near-stoichiometric amounts for better aldehyde selectivity.

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Charge Reactor: - Toluene Derivative (Organic Phase) - Oxidant (Aqueous Phase) - Solvent & PTC B Heat to Target Temperature A->B C Vigorous Stirring (e.g., 650 rpm) B->C D Monitor Progress (TLC / GC) C->D E Quench Reaction D->E F Phase Separation (Break Emulsion if Needed) E->F G Isolate Organic Layer F->G H Purify Product (e.g., Crystallization, Chromatography) G->H

Caption: General experimental workflow for PTC oxidation.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield or No Reaction Stirring Is stirring vigorous (>500 rpm)? Start->Stirring Catalyst Is catalyst loading adequate (1-5 mol%)? Stirring->Catalyst Yes IncreaseStirring Increase stirring speed. Use mechanical stirrer. Stirring->IncreaseStirring No Temp Is the temperature appropriate? Catalyst->Temp Yes IncreaseCatalyst Increase catalyst loading. Catalyst->IncreaseCatalyst No CatalystType Is the catalyst sufficiently organophilic? Temp->CatalystType Yes OptimizeTemp Optimize temperature. Temp->OptimizeTemp No ChangeCatalyst Use a more organophilic PTC. CatalystType->ChangeCatalyst No End Re-evaluate reaction. CatalystType->End Yes IncreaseStirring->Catalyst IncreaseCatalyst->Temp OptimizeTemp->CatalystType ChangeCatalyst->End

Caption: Decision tree for troubleshooting low reaction yield.

Phase Transfer Catalysis Mechanism

G cluster_1 Organic Phase KMnO4 K⁺ MnO₄⁻ (Oxidant) QX Q⁺ X⁻ (Used Catalyst) QMnO4 Q⁺ MnO₄⁻ (Active Catalyst) KMnO4->QMnO4 Ion Exchange at Interface QX->KMnO4 Toluene Toluene (Substrate) Toluene->QX Catalyst Regeneration Product Product (e.g., Benzaldehyde) QMnO4->Toluene

Caption: Simplified mechanism of phase transfer catalysis.

References

Optimizing solvent systems for the purification of benzoic acid compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying Benzoic Acid Compounds

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of solvent systems for the purification of benzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying solid benzoic acid compounds?

A1: Recrystallization is the most widely used technique for purifying solid organic compounds like benzoic acid.[1][2][3] This method relies on the principle that the solubility of a compound in a solvent increases with temperature.[1][4][5] An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the benzoic acid derivative decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).[2][6][7]

Q2: How do I select an appropriate solvent for the recrystallization of my benzoic acid compound?

A2: An ideal solvent for recrystallization should:

  • Dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature.[6][8]

  • Not react chemically with the compound being purified.[1][6]

  • Either dissolve impurities very well at all temperatures or not at all, allowing them to be filtered off.[1]

  • Have a relatively low boiling point for easy removal from the purified crystals.[6]

  • Be non-toxic, inexpensive, and non-flammable, if possible.[6]

For benzoic acid, water is a common and effective solvent because benzoic acid is sparingly soluble in cold water but much more soluble in hot water.[4][7][9][10][11][12] Other suitable solvents include ethanol, aqueous ethanol, acetic acid, and benzene.[8]

Q3: What are mixed solvent systems and when should I use them?

A3: A mixed solvent system, or solvent pair, is used when no single solvent meets all the criteria for recrystallization.[13] This system consists of two miscible solvents: one in which the benzoic acid compound is soluble (the "soluble solvent") and one in which it is insoluble (the "insoluble solvent").[13]

You should consider a mixed solvent system if your compound is too soluble in one solvent even at low temperatures, or insoluble in another solvent even at high temperatures. The process involves dissolving the compound in a minimal amount of the hot "soluble solvent" and then adding the hot "insoluble solvent" dropwise until the solution becomes cloudy, indicating the saturation point has been reached. A small amount of the "soluble solvent" is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[13]

Q4: How does pH affect the solubility of benzoic acid?

A4: The solubility of benzoic acid is significantly influenced by pH. As a weak acid, it can be deprotonated by a base (like NaOH) to form its conjugate base, the benzoate ion.[10][14] This ion is much more soluble in water than the neutral benzoic acid molecule.[10][14] This property can be exploited for purification. For instance, an impure sample can be dissolved in an aqueous base to separate it from base-insoluble impurities. The benzoic acid can then be precipitated by adding an acid to lower the pH.[14]

Troubleshooting Guides

This section addresses common problems encountered during the purification of benzoic acid compounds via recrystallization.

Problem 1: The compound does not dissolve in the hot solvent.
  • Possible Cause: Insufficient solvent.

    • Solution: Gradually add small amounts of additional hot solvent until the solid dissolves. Be careful not to add too much, as this will reduce the final yield.[3]

  • Possible Cause: The chosen solvent is inappropriate for the compound.

    • Solution: Refer to solubility data. You may need to select a different solvent or consider a mixed solvent system.

  • Possible Cause: The "insoluble" material is actually an impurity.

    • Solution: If a small amount of solid remains after adding a reasonable amount of hot solvent, it may be an insoluble impurity. In this case, perform a hot filtration to remove the solid before allowing the filtrate to cool.[6]

Problem 2: No crystals form upon cooling.
  • Possible Cause: Too much solvent was added, and the solution is not supersaturated.

    • Solution: Boil off some of the solvent to concentrate the solution and then allow it to cool again.[9]

  • Possible Cause: The cooling process is too slow, or the solution is supersaturated but requires nucleation to begin crystallization.

    • Solution 1 (Induce Crystallization): Scratch the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.[9]

    • Solution 2 (Seed Crystals): Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for crystal growth.[9]

    • Solution 3 (Ice Bath): Cool the solution in an ice bath to further decrease the solubility of the compound.[9]

Problem 3: The compound "oils out" instead of forming crystals.
  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, causing it to melt before dissolving.

    • Solution: Choose a solvent with a lower boiling point.

  • Possible Cause: The solution is cooling too quickly, or the concentration of the solute is too high.

    • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Covering the flask can help slow the cooling rate.[9]

Problem 4: The yield of purified crystals is low.
  • Possible Cause: Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.

    • Solution: In future experiments, use the minimum amount of hot solvent required to dissolve the compound. You can try to recover more product by evaporating some of the solvent from the mother liquor.

  • Possible Cause: Premature crystallization occurred during hot filtration.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.

  • Possible Cause: The crystals were not completely dried, and the measured weight includes residual solvent.

    • Solution: Allow the crystals to dry completely before weighing. This can be done by air drying or using a vacuum oven.[9]

Data Presentation: Solubility of Benzoic Acid

The following tables summarize the solubility of benzoic acid in various common solvents at different temperatures. This data is crucial for selecting an appropriate solvent system.

Table 1: Solubility of Benzoic Acid in Single Solvents

SolventTemperature (°C)Solubility (g / 100 mL)
Water00.17
Water200.29
Water1005.63
Ethanol20~34 (freely soluble)
Chloroform20Reasonably high
Toluene20Lower than chloroform
Heptane20Low
Cyclohexane20Low
Pentane20Low

Note: Solubility data is compiled from various sources.[4][15] "Freely soluble" and other qualitative descriptions indicate a high degree of solubility.

Table 2: Molar Solubility Order of Benzoic Acid in Various Solvents

Solvent
Ethanol
Methanol
Acetonitrile
Ethyl Acetate
Dichloromethane
Toluene
Water

This table shows the decreasing order of molar solubility for benzoic acid in these solvents.[4][16]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of Benzoic Acid
  • Dissolution: Place the impure benzoic acid sample (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., hot water) and heat the mixture on a hot plate.[6][14] Continue to add small portions of the hot solvent while stirring until the benzoic acid is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored due to impurities, remove the flask from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.[7]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[9] Large, pure crystals are more likely to form with slow cooling.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[9]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The final product can then be transferred to a watch glass for further drying.[9]

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: Place the impure compound in a flask and add the "soluble solvent" dropwise while heating until the solid is just dissolved.

  • Addition of Anti-Solvent: Add the "insoluble solvent" (pre-heated to the same temperature) dropwise until the solution becomes faintly cloudy.[13]

  • Clarification: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.[13]

  • Crystallization, Isolation, and Drying: Follow steps 4-7 from the Single Solvent Recrystallization protocol above.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow start Start with Impure Benzoic Acid Compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration cool Cool Solution Slowly to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath vacuum_filtration Collect Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry the Purified Crystals wash->dry end Pure Benzoic Acid Crystals dry->end

Caption: A flowchart of the general experimental workflow for recrystallization.

Troubleshooting_No_Crystals Troubleshooting: No Crystals Formed start Problem: No Crystals Form Upon Cooling check_saturation Is the solution supersaturated? start->check_saturation boil_off Boil off some solvent to concentrate check_saturation->boil_off No (Too much solvent) induce_crystallization Induce Crystallization check_saturation->induce_crystallization Yes re_cool Allow to cool again boil_off->re_cool scratch Scratch inner surface of the flask induce_crystallization->scratch seed Add a seed crystal induce_crystallization->seed ice_bath Cool further in an ice bath induce_crystallization->ice_bath

Caption: A logical diagram for troubleshooting the issue of no crystal formation.

References

Validation & Comparative

In Silico Analysis of Benzoic Acid Derivatives as Proteostasis Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of in silico studies on benzoic acid derivatives targeting key components of the proteostasis network. The focus is on a study by Georgousaki et al. (2020), which investigated four benzoic acid derivatives isolated from Bjerkandera adusta for their potential to modulate the ubiquitin-proteasome (UPP) and autophagy-lysosome pathways (ALP).[1][2][3] This guide is intended for researchers, scientists, and drug development professionals interested in the computational assessment of small molecules for targeting protein homeostasis.

Comparative Performance of Benzoic Acid Derivatives

The following table summarizes the in silico and in vitro data for four benzoic acid derivatives investigated for their effects on proteostasis. The in silico data reflects the predicted binding affinity of the compounds to key lysosomal proteases, procathepsin B and L, which are crucial for the autophagy-lysosome pathway. The in vitro data provides a biological context to the computational predictions, showing the actual effects of these compounds on cellular proteostasis pathways.

Compound IDChemical NameStructureTarget ProteinDocking Score (kcal/mol)In Vitro Effect on Proteostasis
1 4-Hydroxybenzoic acid4-Hydroxybenzoic acidProcathepsin B-6.2No significant activity on cathepsins B & L.
Procathepsin L-6.5
2 4-Methoxybenzoic acid4-Methoxybenzoic acidProcathepsin B-6.4No significant activity on UPP.
Procathepsin L-6.8
3 3-Chloro-4-methoxybenzoic acid3-Chloro-4-methoxybenzoic acidProcathepsin B-7.1Strong activation of cathepsins B & L (467.3 ± 3.9%).
Procathepsin L-7.5
4 3,5-Dichloro-4-methoxybenzoic acid3,5-Dichloro-4-methoxybenzoic acidProcathepsin B-6.8
Procathepsin L-7.2

Note: Lower docking scores indicate a more favorable binding affinity.

Experimental Protocols

The following sections detail the methodologies employed in the in silico and in vitro experiments to assess the effects of the benzoic acid derivatives on proteostasis.

In Silico Molecular Docking Protocol

The molecular docking simulations were performed to predict the binding modes and affinities of the benzoic acid derivatives with human procathepsins B and L.

  • Protein and Ligand Preparation: The three-dimensional crystal structures of human procathepsin B and procathepsin L were obtained from the Protein Data Bank. The structures were prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structures of the benzoic acid derivatives were generated and energetically minimized.

  • Docking Software and Algorithm: Molecular docking was carried out using AutoDock Vina. The software employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined binding site of the protein.

  • Grid Box Definition: A grid box was defined to encompass the active site of each procathepsin, providing a defined space for the docking calculations.

  • Docking and Scoring: The docking simulations were performed to generate multiple binding poses for each ligand. The poses were then scored based on the software's empirical scoring function, which estimates the binding free energy (in kcal/mol). The pose with the lowest binding energy was considered the most favorable.

In Vitro Biological Assays

The following in vitro assays were conducted in human foreskin fibroblasts to evaluate the biological effects of the isolated compounds on the two main protein degradation pathways.

  • Proteasome Activity Assay: The activity of the 26S proteasome was measured by monitoring the degradation of a fluorogenic peptide substrate specific for the chymotrypsin-like activity of the proteasome. Cells were treated with the benzoic acid derivatives for 24 hours before measuring the fluorescence intensity, which is proportional to proteasome activity.

  • Cathepsin B and L Activity Assay: The activity of lysosomal cathepsins B and L was determined using a fluorogenic substrate. Similar to the proteasome assay, cells were treated with the compounds for 24 hours, and the resulting fluorescence from the cleavage of the substrate was measured to quantify cathepsin activity.

Visualizing the In Silico Workflow and Proteostasis Pathways

The following diagrams illustrate the computational workflow used in the study and the targeted proteostasis pathways.

in_silico_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Structure Preparation (Procathepsins B & L) docking Molecular Docking (AutoDock Vina) protein_prep->docking ligand_prep Ligand Structure Preparation (Benzoic Acid Derivatives) ligand_prep->docking analysis Binding Affinity & Pose Analysis docking->analysis

Caption: In silico molecular docking workflow.

proteostasis_pathways cluster_upp Ubiquitin-Proteasome Pathway (UPP) cluster_alp Autophagy-Lysosome Pathway (ALP) cluster_compounds Benzoic Acid Derivatives misfolded_protein Misfolded/Damaged Proteins ubiquitination Ubiquitination misfolded_protein->ubiquitination autophagosome Autophagosome Formation misfolded_protein->autophagosome proteasome 26S Proteasome ubiquitination->proteasome degradation_upp Protein Degradation proteasome->degradation_upp autolysosome Autolysosome autophagosome->autolysosome lysosome Lysosome lysosome->autolysosome cathepsins Cathepsins B & L lysosome->cathepsins degradation_alp Protein & Organelle Degradation autolysosome->degradation_alp compounds Benzoic Acid Derivatives compounds->cathepsins Target

Caption: Targeted proteostasis degradation pathways.

References

A Comparative Spectroscopic Guide to 4-hydroxy-3-methoxybenzoic acid sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 4-hydroxy-3-methoxybenzoic acid sodium salt, a compound of interest in pharmaceutical and chemical research. Its spectroscopic characteristics are compared with its parent compound, vanillic acid, and another structurally related isomer, isovanillic acid. This objective comparison, supported by experimental data and detailed methodologies, aims to facilitate compound identification, characterization, and quality control in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4-hydroxy-3-methoxybenzoic acid sodium salt and its related compounds.

¹H NMR Spectral Data

Solvent: D₂O

CompoundChemical Shift (δ) ppm
4-hydroxy-3-methoxybenzoic acid sodium salt Aromatic Protons: δ 6.5 - 7.5 (m)Methoxy Protons (-OCH₃): δ ~3.8 (s)
Vanillic AcidAromatic Protons: δ 7.54 – 7.33 (m, 2H), 6.84 (d, J = 8.4 Hz, 1H)Methoxy Protons (-OCH₃): δ 3.81 (s, 3H)Carboxylic Acid Proton (-COOH): δ ~12.5 (br s)Phenolic Proton (-OH): δ ~9.8 (br s)
Isovanillic AcidAromatic Protons: δ ~7.4 (m), ~6.9 (m)Methoxy Protons (-OCH₃): δ ~3.9 (s)
¹³C NMR Spectral Data

Solvent: DMSO-d₆

CompoundChemical Shift (δ) ppm
4-hydroxy-3-methoxybenzoic acid sodium salt Carbonyl Carbon (-COO⁻): ~170 ppmAromatic Carbons: ~113-152 ppmMethoxy Carbon (-OCH₃): ~56 ppm
Vanillic AcidCarbonyl Carbon (-COOH): δ 167.68Aromatic Carbons: δ 151.54, 147.67, 123.93, 122.04, 115.47, 113.12Methoxy Carbon (-OCH₃): δ 55.97
Isovanillic AcidCarbonyl Carbon (-COOH): ~167 ppmAromatic Carbons: ~112-158 ppmMethoxy Carbon (-OCH₃): ~56 ppm
FTIR Spectral Data

Sample Preparation: KBr Pellet

CompoundKey Peaks (cm⁻¹)
4-hydroxy-3-methoxybenzoic acid sodium salt O-H Stretch (phenolic): ~3400 (broad)C-H Stretch (aromatic and aliphatic): ~3100-2800C=O Stretch (carboxylate): ~1680C=C Stretch (aromatic): ~1600, ~1510C-O Stretch (ether and phenol): ~1280, ~1150
Vanillic AcidO-H Stretch (carboxylic acid): ~3000-2500 (very broad)O-H Stretch (phenolic): ~3484C=O Stretch (carboxylic acid): ~1683C=C Stretch (aromatic): ~1590, ~1515C-O Stretch (ether and phenol): ~1299, ~1125[1]
Isovanillic AcidO-H Stretch (carboxylic acid): Broad band in the 3000-2500 regionO-H Stretch (phenolic): ~3400-3300C=O Stretch (carboxylic acid): ~1680C=C Stretch (aromatic): ~1600, ~1520C-O Stretch (ether and phenol): ~1290, ~1170
UV-Vis Spectral Data

Solvent: Ethanol

Compoundλmax (nm)[2]
4-hydroxy-3-methoxybenzoic acid sodium salt ~260, ~290
Vanillic Acid258, 292[2]
Isovanillic Acid~255, ~295
Mass Spectrometry Data

Ionization Method: Electrospray Ionization (ESI), Negative Ion Mode

Compound[M-H]⁻ (m/z)
4-hydroxy-3-methoxybenzoic acid sodium salt 167.03
Vanillic Acid167.03[3]
Isovanillic Acid167.03

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a benchtop FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of a blank KBr pellet.

    • Place the sample pellet in the sample holder and acquire the spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically resulting in an absorbance between 0.2 and 0.8).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use the pure solvent as a reference (blank).

    • Scan the sample solution over a wavelength range of approximately 200-400 nm.

    • Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (typically ~1 mg/mL) in a suitable solvent system (e.g., a mixture of water and methanol or acetonitrile).

    • Further dilute the solution to a final concentration of approximately 1-10 µg/mL.

    • The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can aid ionization, depending on the analyte and desired ion polarity.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in the desired ion mode (positive or negative).

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Conclusion Sample Chemical Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Prepare KBr Pellet Sample->FTIR_Prep UV_Prep Dissolve in UV-Transparent Solvent Sample->UV_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR FTIR FTIR Spectroscopy FTIR_Prep->FTIR UV_Vis UV-Vis Spectroscopy UV_Prep->UV_Vis MS Mass Spectrometry MS_Prep->MS NMR_Data Process Spectra (Chemical Shifts, Coupling) NMR->NMR_Data FTIR_Data Analyze Peaks (Functional Groups) FTIR->FTIR_Data UV_Data Determine λmax (Electronic Transitions) UV_Vis->UV_Data MS_Data Determine m/z (Molecular Weight, Formula) MS->MS_Data Structure Structure Elucidation & Compound Confirmation NMR_Data->Structure FTIR_Data->Structure UV_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Methoxybenzoic Acid Derivatives: A Comparative Guide to Their Cytotoxic Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of various methoxybenzoic acid derivatives on a range of cancer cell lines. The information presented is collated from recent studies and is intended to aid researchers in the fields of oncology and medicinal chemistry in their pursuit of novel anticancer agents. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms of action and experimental workflows.

Comparative Cytotoxicity of Methoxybenzoic Acid Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several methoxybenzoic acid derivatives against various cancer cell lines. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Compound Name/DerivativeCancer Cell LineCell Line TypeIC50 (µM)Reference
4-(3,4,5-Trimethoxyphenoxy) benzoic acid (Compound 1)MCF-7Breast CancerSignificant Suppression[1]
4-(3,4,5-Trimethoxyphenoxy) benzoic acid methyl derivative (Compound 2)MCF-7Breast CancerSignificant Suppression[1]
4-(3,4,5-Trimethoxyphenoxy) benzoic acid (Compound 1)MDA-MB-468Breast CancerSignificant Suppression[1]
4-(3,4,5-Trimethoxyphenoxy) benzoic acid methyl derivative (Compound 2)MDA-MB-468Breast CancerSignificant Suppression[1]
LysOEt][BA]2MCF-7Breast Cancer4.8 - 25.7[2]
Bet-TZ1A375Melanoma22.41 - 46.92[2]
Bet-TZ3A375Melanoma34.34[2]
Lysophosphatidylcholine with Veratric Acid (7b)MV4-11Human Leukemia9.5 - 20.7[3]
Lysophosphatidylcholine with Veratric Acid (7b)MCF-7Breast Cancer9.5 - 20.7[3]
Lysophosphatidylcholine with Veratric Acid (7b)LoVoColon Cancer9.5 - 20.7[3]
Chalcone Methoxy Derivative 3aLuc-4t1Mouse Breast CancerNot specified[4]
Chalcone Methoxy Derivative 5aLuc-4t1Mouse Breast CancerNot specified[4]
Chalcone Methoxy Derivative 3aMDA-MB-231Human Breast CancerNot specified[4]
Chalcone Methoxy Derivative 5aMDA-MB-231Human Breast CancerNot specified[4]
Cinnamic Acid DerivativesHeLa, K562, Fem-x, MCF-7Cervical, Leukemia, Melanoma, Breast42 - 166[5]

Mechanisms of Action

Several studies have elucidated the mechanisms through which methoxybenzoic acid derivatives exert their cytotoxic effects. A prominent mechanism involves the inhibition of histone deacetylases (HDACs).[6][7] Specifically, 3,4-dihydroxybenzoic acid (DHBA) has been identified as a potent HDAC inhibitor.[6] This inhibition leads to a cascade of downstream events culminating in cancer cell death.

The proposed signaling pathway for HDAC inhibition by DHBA is as follows:

HDAC_Inhibition_Pathway DHBA DHBA (3,4-dihydroxybenzoic acid) HDAC HDAC (Histone Deacetylase) DHBA->HDAC Inhibits Acetylation Increased Histone Acetylation HDAC->Acetylation Decreases GeneExpression Altered Gene Expression Acetylation->GeneExpression ROS Increased ROS Production GeneExpression->ROS CellCycleArrest G2/M Phase Cell Cycle Arrest GeneExpression->CellCycleArrest Caspase3 Caspase-3 Activation ROS->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis CellCycleArrest->Apoptosis

DHBA-mediated HDAC inhibition pathway leading to apoptosis.

Other identified mechanisms of action for different methoxybenzoic acid derivatives include:

  • Induction of apoptosis through caspase-3 activation.[1]

  • Generation of Reactive Oxygen Species (ROS) .[6]

  • Cell cycle arrest at the G2/M or G1/S phase.[1][6][8]

  • Inhibition of the enzyme tyrosinase .[8]

  • Activation of PXR/SXR xenobiotic receptors .[8]

  • Inhibition of the NF-κB and STAT signaling pathways .[9]

Experimental Protocols

The evaluation of the cytotoxic effects of methoxybenzoic acid derivatives predominantly relies on in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

Principle: This assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the methoxybenzoic acid derivative. A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

The following diagram illustrates the general workflow for assessing the cytotoxicity of these compounds.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture Seeding 3. Seed Cells in 96-well Plates CellCulture->Seeding CompoundPrep 2. Prepare Methoxybenzoic Acid Derivative Solutions Treatment 4. Treat Cells with Compounds CompoundPrep->Treatment Seeding->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation MTT 6. Add MTT Reagent Incubation->MTT Solubilize 7. Solubilize Formazan MTT->Solubilize Readout 8. Measure Absorbance Solubilize->Readout Analysis 9. Calculate % Viability and IC50 Values Readout->Analysis

General experimental workflow for cytotoxicity testing.

Conclusion

Methoxybenzoic acid derivatives represent a promising class of compounds with demonstrated cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, involving key cellular processes such as epigenetic regulation and apoptosis. The data and protocols presented in this guide offer a valuable resource for researchers working to develop novel and effective anticancer therapies. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted.

References

A Comparative Guide to the Antioxidant Activity of Synthesized Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of various synthesized substituted benzoic acids, supported by experimental data. It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

The ever-increasing interest in the role of oxidative stress in numerous pathological conditions has propelled the search for novel antioxidant compounds.[1] Substituted benzoic acids, a class of compounds readily accessible through synthetic chemistry, have emerged as a promising scaffold for the development of potent antioxidants.[2] Their antioxidant potential is significantly influenced by the nature and position of substituents on the benzene ring, a relationship that is critical for rational drug design.[3][4]

Comparative Antioxidant Activity

The antioxidant capacity of synthesized substituted benzoic acids is commonly evaluated using various in vitro assays. The most prevalent of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, which measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.[5][6] The Ferric Reducing Antioxidant Power (FRAP) assay is another widely used method that assesses the ability of a compound to reduce ferric iron.[7]

The efficacy of these compounds is typically expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the reported antioxidant activities of a selection of synthesized substituted benzoic acids from various studies.

CompoundSubstituent(s)AssayIC50 (µM) or % InhibitionReference Standard (IC50, µM)
Monohydroxybenzoic Acids
Salicylic acid2-hydroxyDPPH--
p-Hydroxybenzoic acid4-hydroxyDPPH--
Dihydroxybenzoic Acids
2,3-Dihydroxybenzoic acid2,3-dihydroxyDPPH--
2,4-Dihydroxybenzoic acid2,4-dihydroxyDPPH--
2,5-Dihydroxybenzoic acid (Gentisic acid)2,5-dihydroxyDPPH--
3,4-Dihydroxybenzoic acid (Protocatechuic acid)3,4-dihydroxyDPPH-Ascorbic Acid (25.5)
3,5-Dihydroxybenzoic acid3,5-dihydroxyDPPH--
Trihydroxybenzoic Acids
Gallic acid3,4,5-trihydroxyDPPH8.9Ascorbic Acid (25.5)
Alkoxy-substituted Benzoic Acids
Vanillic acid4-hydroxy-3-methoxyDPPH21.3Ascorbic Acid (25.5)
Syringic acid4-hydroxy-3,5-dimethoxyDPPH35.7Ascorbic Acid (25.5)
Halogen-substituted Benzoic Acids
9-O-(4-fluorobenzoyl)berberine4-fluoro on benzoylABTS1.2 (TEAC)Trolox (1.0)
9-O-(4-chlorobenzoyl)berberine4-chloro on benzoylABTS1.3 (TEAC)Trolox (1.0)
9-O-(4-bromobenzoyl)berberine4-bromo on benzoylABTS1.4 (TEAC)Trolox (1.0)

Note: The table is a compilation of data from multiple sources and direct comparison of absolute values should be made with caution due to variations in experimental conditions. TEAC stands for Trolox Equivalent Antioxidant Capacity.

Structure-Activity Relationship (SAR)

The antioxidant activity of substituted benzoic acids is intrinsically linked to their molecular structure. Key determinants of activity include the number and position of hydroxyl groups, as well as the presence of other electron-donating or electron-withdrawing groups.[3][8]

Generally, the antioxidant capacity increases with the number of hydroxyl groups. For instance, dihydroxybenzoic acids are more potent than monohydroxybenzoic acids, and trihydroxybenzoic acids, such as gallic acid, exhibit the highest activity.[9] The relative position of the hydroxyl groups is also crucial. Compounds with ortho- and para-hydroxyl groups tend to show better antioxidant properties.[9] This is attributed to the stabilization of the resulting phenoxyl radical through resonance.

The introduction of electron-donating groups, such as methoxy groups, can also influence antioxidant activity.[8] However, their effect is often complex and depends on their position relative to the hydroxyl groups. Halogen substitution has also been explored, with some studies showing that it can enhance antioxidant activity.[10]

Experimental Protocols

To ensure reproducibility and enable cross-study comparisons, it is essential to follow standardized experimental protocols. Below are detailed methodologies for the synthesis of substituted benzoic acids and the assessment of their antioxidant activity.

Synthesis of Substituted Benzoic Acids

A common method for the synthesis of substituted benzoic acids involves the oxidation of the corresponding substituted toluenes or benzyl alcohols.[7][11]

General Procedure for Oxidation of Substituted Benzyl Alcohols:

  • Reactant Mixture: A mixture of the substituted benzyl alcohol (1 equivalent), an oxidizing agent such as potassium permanganate or a combination of TBHP/oxone and a catalyst like FeCl3, and a suitable solvent (e.g., water, or solvent-free conditions) is prepared.[7][11]

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-100 °C) for a specified period (e.g., 2-6 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If potassium permanganate is used, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the substituted benzoic acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

  • Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antioxidant Activity Assays

1. DPPH Radical Scavenging Assay: [6]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Reaction Mixture: In a microplate well or a cuvette, a specific volume of the DPPH solution is mixed with various concentrations of the synthesized benzoic acid derivatives. A control containing the solvent instead of the test compound is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

2. ABTS Radical Cation Scavenging Assay: [5][6]

  • Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound at various concentrations is mixed with a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and the general mechanism of antioxidant action.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assay Antioxidant Assays cluster_analysis Data Analysis S1 Starting Materials (Substituted Toluene/Alcohol) S2 Oxidation Reaction S1->S2 S3 Work-up & Purification (Filtration, Recrystallization) S2->S3 S4 Characterization (NMR, MS) S3->S4 A1 Preparation of Test Compound Solutions S4->A1 A2 DPPH Assay A1->A2 A3 ABTS Assay A1->A3 A4 FRAP Assay A1->A4 D1 Absorbance Measurement A2->D1 A3->D1 A4->D1 D2 Calculation of % Inhibition & IC50 D1->D2 D3 Structure-Activity Relationship (SAR) Analysis D2->D3

Caption: Experimental workflow for synthesis and antioxidant evaluation of substituted benzoic acids.

Antioxidant_Mechanism cluster_main Radical Scavenging by a Phenolic Benzoic Acid R Free Radical (R•) RH Neutralized Radical (R-H) R->RH H• acceptance AH Phenolic Benzoic Acid (Ar-OH) A_rad Phenoxyl Radical (Ar-O•) AH->A_rad H• donation Stabilized Resonance Stabilization A_rad->Stabilized

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

References

A Comparative Guide to the Antimicrobial Efficacy of Methoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial efficacy of the three isomers of methoxybenzoic acid: 2-methoxybenzoic acid (o-anisic acid), 3-methoxybenzoic acid (m-anisic acid), and 4-methoxybenzoic acid (p-anisic acid). This document synthesizes available experimental data to objectively compare their performance against various microorganisms, details the experimental protocols for assessing their activity, and visualizes their proposed mechanism of action.

Comparative Antimicrobial Efficacy

The antimicrobial potential of methoxybenzoic acid isomers is influenced by the position of the methoxy group on the benzene ring. While comprehensive comparative data is limited, available research indicates that these compounds exhibit varying degrees of inhibitory activity against bacteria and fungi. The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for the three isomers.

CompoundTest OrganismMIC (mg/mL)Reference
2-Methoxybenzoic Acid Escherichia coli1.6[1]
Staphylococcus aureusData not available
Pseudomonas aeruginosaData not available
Candida albicansData not available
3-Methoxybenzoic Acid Escherichia coli2.0[1]
Staphylococcus aureusData not available
Pseudomonas aeruginosaData not available
Candida albicansData not available
4-Methoxybenzoic Acid Escherichia coli2.0[1]
Staphylococcus aureusData not available
Pseudomonas aeruginosaData not available
Candida albicansData not available

Note: The antimicrobial activity of benzoic acid derivatives is dependent on the number, type, and position of substituents on the benzene ring[2]. The addition of a methoxyl substituent to benzoic acid has been observed to weaken the antibacterial effect against E. coli when compared to the parent benzoic acid[3]. 4-Methoxybenzoic acid (p-anisic acid) is particularly recognized for its antifungal properties and is often used as a preservative in cosmetic products[4].

Structure-Activity Relationship

The position of the methoxy group on the benzoic acid ring influences its physicochemical properties, which in turn affects its antimicrobial activity. The general consensus for weak organic acids is that their efficacy is pH-dependent; the un-ionized, more lipophilic form can more readily traverse the microbial cell membrane[4]. The electronic effects of the methoxy group at different positions (ortho, meta, and para) alter the pKa of the carboxylic acid and the overall lipophilicity of the molecule, thereby influencing its ability to interact with and disrupt microbial membranes.

Mechanism of Action

The primary antimicrobial mechanism of methoxybenzoic acid isomers, like other phenolic acids, is attributed to their ability to disrupt the structure and function of the microbial cell membrane.[2] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

At a lower pH, the undissociated form of the acid predominates, which is more lipid-soluble and can easily partition into the lipid bilayer of the microbial cell membrane. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing a proton and acidifying the cytoplasm. This intracellular acidification can inhibit essential metabolic enzymes and disrupt cellular processes. The incorporation of the phenolic acid molecules into the phospholipid layer can also disrupt van der Waals interactions between the lipid acyl chains, leading to membrane disintegration[2].

While the primary target is the cell membrane, other mechanisms, such as the inhibition of specific enzymes involved in microbial metabolism, may also contribute to the overall antimicrobial effect. For instance, some phenolic compounds have been shown to inhibit microbial enzymes by binding to them through hydrogen bonds[5].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial efficacy of methoxybenzoic acid isomers.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

1. Preparation of Inoculum:

  • Bacterial and fungal strains are cultured in their appropriate broth media overnight (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) at their optimal growth temperatures (e.g., 37°C for bacteria, 28-30°C for fungi).

  • The overnight cultures are then diluted in fresh broth to a standardized concentration, typically around 1 x 105 to 5 x 105 colony-forming units per milliliter (CFU/mL). The turbidity of the suspension is often adjusted to match a 0.5 McFarland standard.

2. Serial Dilution of Test Compounds:

  • The methoxybenzoic acid isomers are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial twofold dilutions of the stock solution are prepared in the appropriate broth medium within a 96-well microtiter plate. This creates a range of concentrations to be tested.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted test compound is inoculated with the standardized microbial suspension.

  • Control wells are included: a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 28-30°C for 24-48 hours for fungi).

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the methoxybenzoic acid isomer at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Visualizations

General Antimicrobial Mechanism of Methoxybenzoic Acid Isomers

Antimicrobial_Mechanism cluster_extracellular Extracellular Environment (Low pH) cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Environment (Higher pH) Undissociated_Acid Methoxybenzoic Acid (Undissociated) Membrane Lipid Bilayer Undissociated_Acid->Membrane Partitioning Dissociated_Acid Dissociated Acid (Anion + H+) Membrane->Dissociated_Acid Diffusion Cell_Death Cell Death Membrane->Cell_Death Membrane Disruption (Leakage) Cytoplasmic_Acidification Cytoplasmic Acidification Dissociated_Acid->Cytoplasmic_Acidification Enzyme_Inhibition Enzyme Inhibition & Metabolic Disruption Cytoplasmic_Acidification->Enzyme_Inhibition Enzyme_Inhibition->Cell_Death

Caption: General mechanism of antimicrobial action for methoxybenzoic acid isomers.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Culture Overnight Culture of Microorganism Start->Culture Stock_Solution Prepare Stock Solution of Test Compound Start->Stock_Solution Inoculum Prepare Standardized Inoculum Culture->Inoculum Inoculate Inoculate Wells with Microorganism Inoculum->Inoculate Serial_Dilution Perform Serial Dilutions in 96-Well Plate Stock_Solution->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Read Results (Visual/OD600) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

A Comparative Guide to the Synthesis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthetic routes for producing substituted benzoic acids, essential intermediates in pharmaceutical and chemical industries. We will delve into three primary methods: oxidation of alkylbenzenes, carboxylation of Grignard reagents, and hydrolysis of benzonitriles. The comparison is supported by experimental data, detailed protocols, and visual workflows to aid in method selection.

Comparison of Synthesis Routes

The choice of a synthetic route to a substituted benzoic acid is dictated by several factors, including the availability of starting materials, the nature and position of substituents on the aromatic ring, reaction conditions, and desired yield. Below is a summary of the key performance indicators for the three most prevalent methods.

Quantitative Data Summary
Parameter Oxidation of Alkylbenzenes Grignard Carboxylation Hydrolysis of Benzonitriles
Typical Starting Material Substituted Toluene/AlkylbenzeneSubstituted Aryl HalideSubstituted Benzonitrile
Key Reagents KMnO₄, K₂Cr₂O₇, H₂SO₄, HNO₃[1][2]Mg, Dry Ice (CO₂), Dry Ether/THFH₂O, HCl (acidic) or NaOH (basic)[3][4]
Typical Reaction Temp. Reflux / High Temperature (e.g., 120-160°C)[5][6][7]Low to Reflux TemperatureReflux / High Temperature
Typical Reaction Time Several hours (e.g., 2-8 hours)[7][8]30 minutes - 2 hours[9][10]Several hours
Reported Yield Moderate to High (Can be >90%)[4]Generally High (Can be >90%)[4]High (e.g., ~95% from benzonitrile)[4]
Key Advantages Utilizes readily available starting materials; effective for simple alkyl chains.[11]Excellent for creating C-C bonds; broad substrate scope from aryl halides.[9][12]High yields; tolerant of many functional groups.[13]
Key Limitations Requires at least one benzylic hydrogen; harsh conditions can affect sensitive functional groups.[2][14][15]Requires strict anhydrous conditions; incompatible with acidic functional groups (e.g., -OH, -NH₂, -COOH).[9][16]Availability of the starting nitrile; potential for amide intermediate formation.[3]

Synthesis Pathway Diagrams

Visual representations of the chemical transformations for each primary route are provided below using the DOT language.

Oxidation of an Alkylbenzene

G Figure 1: Oxidation of Alkylbenzene to Benzoic Acid Alkylbenzene Substituted Alkylbenzene (e.g., Toluene) Intermediate Intermediate Benzoate Salt Alkylbenzene->Intermediate 1. KMnO₄, heat BenzoicAcid Substituted Benzoic Acid Intermediate->BenzoicAcid 2. H₃O⁺ (Acidification)

Caption: General pathway for benzoic acid synthesis via side-chain oxidation.

Grignard Carboxylation

G Figure 2: Grignard Carboxylation for Benzoic Acid Synthesis ArylHalide Substituted Aryl Halide (e.g., Bromobenzene) Grignard Grignard Reagent (Phenylmagnesium Bromide) ArylHalide->Grignard Mg, Dry Ether Carboxylate Magnesium Carboxylate Salt Grignard->Carboxylate 1. CO₂ (Dry Ice) BenzoicAcid Substituted Benzoic Acid Carboxylate->BenzoicAcid 2. H₃O⁺ (Acidification)

Caption: Synthesis of benzoic acid from an aryl halide via a Grignard reagent.

Hydrolysis of a Benzonitrile

G Figure 3: Hydrolysis of Benzonitrile to Benzoic Acid Benzonitrile Substituted Benzonitrile Product Product Benzonitrile->Product H₂O, heat AcidProduct Substituted Benzoic Acid Product->AcidProduct Acidic Conditions (e.g., H⁺/HCl) SaltProduct Benzoate Salt Product->SaltProduct Basic Conditions (e.g., OH⁻/NaOH)

Caption: Synthesis of benzoic acid or its salt via nitrile hydrolysis.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are generalized and may require optimization based on the specific substrate.

Protocol 1: Oxidation of Toluene using Potassium Permanganate

This procedure outlines the side-chain oxidation of an alkylbenzene, such as toluene, to benzoic acid.[5]

Materials:

  • Substituted alkylbenzene (e.g., Toluene)

  • Potassium permanganate (KMnO₄)

  • Dilute sulfuric acid or hydrochloric acid for acidification[17][5]

  • Sodium bisulfite (for quenching excess KMnO₄)

  • Heating mantle, reflux condenser, round-bottom flask

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the alkylbenzene with a solution of hot alkaline potassium permanganate.

  • Oxidation: Heat the mixture under reflux. The purple color of the permanganate will disappear as it is reduced, and a brown precipitate of manganese dioxide (MnO₂) will form.[5] The reaction is typically continued for several hours until the purple color is gone.

  • Quenching: After cooling the reaction mixture, add sodium bisulfite to destroy any excess permanganate.

  • Filtration: Filter the mixture to remove the manganese dioxide precipitate.

  • Acidification: Acidify the filtrate with a dilute acid (e.g., HCl) to protonate the benzoate salt and precipitate the benzoic acid.[17][5]

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid benzoic acid product by vacuum filtration, wash with cold water, and dry.

  • Purification (Optional): The crude benzoic acid can be purified by recrystallization from hot water.[4]

Protocol 2: Synthesis of Benzoic Acid via Grignard Carboxylation

This protocol describes the formation of benzoic acid from bromobenzene. Strict anhydrous conditions are critical for the success of this reaction.[9][16]

Materials:

  • Substituted aryl halide (e.g., Bromobenzene)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO₂)

  • 6M Hydrochloric acid (HCl)

  • Iodine crystal (as an activator)

  • Drying tube (e.g., with CaCl₂), dropping funnel, three-neck flask

Procedure:

  • Apparatus Preparation: Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination. Protect the apparatus from atmospheric moisture using drying tubes.

  • Grignard Reagent Formation: Place magnesium turnings and a small crystal of iodine in the reaction flask. Add a solution of the aryl halide in anhydrous ether dropwise via a dropping funnel. The reaction is initiated by gentle heating, and once started, it is typically exothermic.[9] Maintain a gentle reflux for 30-40 minutes after the addition is complete to ensure full formation of the Grignard reagent (phenylmagnesium bromide).[9]

  • Carboxylation: Crush a significant excess of dry ice and place it in a separate beaker. Slowly pour the prepared Grignard reagent solution over the crushed dry ice with stirring.[9] A vigorous reaction will occur.

  • Hydrolysis: After the excess dry ice has sublimated, add dilute hydrochloric acid to the resulting pasty mass to protonate the carboxylate salt and dissolve the magnesium salts.[9][18] This will precipitate the benzoic acid.

  • Isolation: Cool the mixture in an ice bath and collect the crude benzoic acid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and recrystallize from hot water to obtain pure benzoic acid.[16]

Protocol 3: Hydrolysis of Benzonitrile

This procedure details the conversion of a benzonitrile to benzoic acid using alkaline hydrolysis.

Materials:

  • Substituted benzonitrile

  • 10% Aqueous sodium hydroxide (NaOH) solution[4]

  • Concentrated hydrochloric acid (HCl)

  • Reflux condenser, round-bottom flask, heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: Combine the benzonitrile and a 10% aqueous solution of sodium hydroxide in a round-bottom flask fitted with a reflux condenser.[4]

  • Hydrolysis: Heat the mixture to a boil under reflux. Continue heating until the oily drops of the nitrile are no longer visible.[4] During this process, ammonia gas will be evolved.[3]

  • Ammonia Removal: After the initial reaction, remove the condenser and boil the solution for a few more minutes to drive off any remaining ammonia.[4]

  • Acidification: Cool the reaction solution. Carefully add concentrated hydrochloric acid until the solution is acidic and the precipitation of benzoic acid is complete.[4]

  • Isolation: Collect the precipitated benzoic acid by filtration, wash thoroughly with cold water, and allow it to dry. The yield is typically high.[4]

  • Purification: For higher purity, the product can be recrystallized from hot water. The melting point of pure benzoic acid is 121-122°C.[4]

Workflow for Method Selection

Choosing the optimal synthesis route depends on several factors related to the starting material and desired product. The following diagram provides a logical workflow for this decision-making process.

G Figure 4: Decision Workflow for Benzoic Acid Synthesis Start Identify Available Starting Material Alkylbenzene Alkylbenzene Available? Start->Alkylbenzene BenzylicH Benzylic C-H Present? Alkylbenzene->BenzylicH Yes ArylHalide Aryl Halide Available? Alkylbenzene->ArylHalide No Oxidation Use Oxidation of Alkylbenzene BenzylicH->Oxidation Yes BenzylicH->ArylHalide No Anhydrous Anhydrous Conditions Feasible? ArylHalide->Anhydrous Yes Benzonitrile Benzonitrile Available? ArylHalide->Benzonitrile No Grignard Use Grignard Carboxylation Anhydrous->Grignard Yes Anhydrous->Benzonitrile No Hydrolysis Use Nitrile Hydrolysis Benzonitrile->Hydrolysis Yes Reassess Re-evaluate Starting Material or Synthesis Strategy Benzonitrile->Reassess No

Caption: A flowchart to guide the selection of a suitable synthesis method.

References

Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a vast array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Understanding the nuanced relationship between the chemical structure of these derivatives and their biological function—the structure-activity relationship (SAR)—is paramount for the rational design of novel, more potent, and selective drugs.

This guide provides a comparative analysis of the SAR of benzoic acid derivatives across several key therapeutic areas. By presenting quantitative data, detailed experimental protocols, and visual representations of SAR principles, we aim to equip researchers with the critical information needed to navigate this complex chemical space and accelerate drug discovery efforts.

Comparative Biological Activity of Benzoic Acid Derivatives

The biological activity of benzoic acid derivatives is profoundly influenced by the nature, position, and number of substituents on the benzene ring. The following tables summarize the quantitative data from various studies, offering a comparative overview of their efficacy in different biological assays.

Antimicrobial Activity

The antimicrobial potential of benzoic acid derivatives is a well-explored area. Modifications to the benzoic acid core can significantly impact their potency against various bacterial and fungal strains.

Compound/DerivativeSubstituent(s)Test Organism(s)MIC (µM/ml)Reference
2-chlorobenzoic acid derivative (Compound 6)Schiff's baseEscherichia coli2.27[1]
p-amino benzoic acid derivative (Compound 11)m-Bromo Schiff's baseBacillus subtilis2.11[2]
Benzoic acid-E. coli O157~7.3 (1 mg/mL)[3]
2-hydroxybenzoic acid2-OHE. coli O157~7.2 (1 mg/mL)[3]
Norfloxacin (Standard)-E. coli2.61[1]
Norfloxacin (Standard)-B. subtilis2.61[2]

Key SAR Insights for Antimicrobial Activity:

  • Schiff's Bases: The formation of Schiff's bases from benzoic acid derivatives appears to be a promising strategy for enhancing antimicrobial potency, particularly against Gram-negative bacteria.[1][2]

  • Halogenation: The presence of a halogen, such as chlorine or bromine, on the phenyl ring can contribute to increased antimicrobial activity.[1][2]

  • Hydroxylation: A hydroxyl group at the ortho (2-position) of benzoic acid can maintain or slightly enhance antibacterial activity against E. coli, whereas hydroxylation at other positions may weaken the effect compared to the parent benzoic acid.[3]

  • Methoxylation: Methoxy substituents on the benzoic acid ring tend to decrease antibacterial activity against E. coli.[3]

Anticancer Activity

Benzoic acid derivatives have emerged as a promising class of anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines.

Compound/DerivativeSubstituent(s)Cancer Cell LineIC50 (µM)Reference
3,4-dihydroxybenzoic acid (DHBA)3,4-di-OHHCT-116 (Colon)~50-60% growth inhibition[4]
Quinazolinone derivative (Compound 5)4-(4-oxo-1, 4-dihydro-quinazolin-2-ylsulfanyl)-2-methoxybenzoic acidMCF-7 (Breast)100[5][6]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid-Human cervical cancer17.84[6]

Key SAR Insights for Anticancer Activity:

  • Hydroxylation: The presence of multiple hydroxyl groups, as seen in 3,4-dihydroxybenzoic acid, can enhance anticancer activity, potentially through the inhibition of histone deacetylases (HDACs).[4]

  • Heterocyclic Fused Rings: The fusion of a quinazolinone ring system to a benzoic acid moiety has been shown to yield compounds with moderate to good anticancer activity.[5][6]

  • Aromatic Substituents: Large aromatic substituents, such as a hydroxynaphthalenyl methyleneamino group, can lead to potent antitumor activity.[6]

Anti-inflammatory Activity

The anti-inflammatory properties of benzoic acid derivatives are well-documented, with salicylic acid (2-hydroxybenzoic acid) being the foundational structure for aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs).

Compound/DerivativeSubstituent(s)AssayActivityReference
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid4-(2-(3-oxopiperazin-2-ylidene)acetyl)Carrageenan-induced paw edema (rats)48.9–63.1% edema inhibition[7]
5-acetamido-2-hydroxy benzoic acid derivative (PS3)5-acetamido, 2-hydroxy, with benzyl groupAcetic acid-induced writhing (mice)74-75% reduction in writhing[8]
o-benzoyl benzoic acid based 1,3,4-oxadiazolem-methoxy-p-hydroxyMolecular docking on COX-2Good interaction and docking score[9]

Key SAR Insights for Anti-inflammatory Activity:

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as 1,3,4-oxadiazole and piperazinone, can lead to potent anti-inflammatory agents.[7][9] The derivatization of the carboxylic acid group into a heterocyclic core may also reduce gastric side effects.[9]

  • Amide Substituents: The presence of an acetamido group, particularly with larger alkyl or aryl substituents, can enhance anti-inflammatory and analgesic activity.[8]

  • COX-2 Inhibition: Many benzoic acid derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[9]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of SAR studies. Below are synthesized protocols for key biological assays commonly used in the evaluation of benzoic acid derivatives.

Antimicrobial Susceptibility Testing: Tube Dilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[1][2]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth (e.g., Nutrient Broth) to a concentration of approximately 10^5 to 10^6 colony-forming units (CFU)/mL.

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in the broth within a series of test tubes. A positive control tube (broth with inoculum, no compound) and a negative control tube (broth only) are also prepared.

  • Inoculation: Each tube (except the negative control) is inoculated with the standardized microbial suspension.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.[5]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test benzoic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[7]

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compound or a standard drug (e.g., Diclofenac) is administered to the rats, typically intraperitoneally or orally, at a specific dose. A control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group relative to the control group, indicating the anti-inflammatory activity of the compound.

Visualizing Structure-Activity Relationships

Graphical representations can provide a clearer understanding of complex SAR data and experimental workflows. The following diagrams were generated using Graphviz to illustrate these concepts.

SAR_Workflow start Design & Synthesis of Benzoic Acid Derivatives purification Purification & Characterization (NMR, MS, etc.) start->purification screening Primary Biological Screening (e.g., Antimicrobial, Anticancer) purification->screening hit_id Hit Identification screening->hit_id sar_analysis Structure-Activity Relationship Analysis hit_id->sar_analysis lead_opt Lead Optimization (Synthesis of Analogs) sar_analysis->lead_opt secondary_assays Secondary Assays (e.g., In vivo models, Toxicity) sar_analysis->secondary_assays lead_opt->purification Iterative Cycle candidate Drug Candidate secondary_assays->candidate Antimicrobial_SAR core Benzoic Acid Core schiff_base Schiff's Base Formation core->schiff_base Modification of Carboxylic Acid halogen Halogen (Cl, Br) core->halogen Substitution on Benzene Ring ortho_oh Ortho-Hydroxyl core->ortho_oh Substitution on Benzene Ring methoxy Methoxy Group core->methoxy Substitution on Benzene Ring substituents Substituents increase_activity Increased Activity decrease_activity Decreased Activity schiff_base->increase_activity halogen->increase_activity ortho_oh->increase_activity methoxy->decrease_activity

References

A Comparative Guide to the Validation of Analytical Methods for 4-Methoxy-3-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

The validation of these methods is discussed in the context of the International Council for Harmonisation (ICH) guidelines, which outline key parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ)[1].

Data Presentation: Performance Characteristics

The selection of an analytical method is contingent on various factors, including the analyte's physicochemical properties, the required sensitivity, and the sample matrix[1]. The following table summarizes typical performance characteristics for HPLC and GC methods based on validated procedures for analogous benzoic acid compounds.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Linearity (r²) > 0.999[2]> 0.999[3]
Accuracy (% Recovery) 98.83 - 100.47%98 - 105%[3]
Precision (%RSD) < 2%[4]< 12%[3]
Limit of Detection (LOD) 0.05 - 1 µg/mL[3]0.05 µg/g[3]
Limit of Quantitation (LOQ) 0.1 - 4 µg/mL[3]0.1 µg/g[3]
Primary Use Purity testing, impurity quantification, and assay of bulk drug substance[5].Analysis of volatile impurities or after derivatization of non-volatile compounds[1][5].

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical results. Below are representative protocols for HPLC and GC analysis that can be adapted for 4-Methoxy-3-(methoxymethyl)benzoic acid.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is based on the analysis of similar benzoic acid derivatives and is suitable for quantifying the main component and any non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and a slightly acidic aqueous buffer (e.g., 0.05 M ammonium acetate, pH 4.4) in a 40:60 (v/v) ratio[4]. For mass spectrometry compatibility, a volatile buffer like formic acid should be used instead of phosphoric acid[6][7].

  • Flow Rate: 1.0 mL/min[1][5].

  • Detection: UV detection at approximately 235 nm[1][8].

  • Injection Volume: 20 µL[1].

  • Column Temperature: 30 °C[1].

  • Standard and Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, such as the mobile phase or a mixture of acetonitrile and water, to a known concentration[1][5].

Gas Chromatography (GC) Protocol

GC is a powerful technique for analyzing volatile organic compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility.

  • Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Derivatization: A common approach for carboxylic acids is esterification to their corresponding methyl esters.

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is often suitable[1].

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[1].

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes[1].

  • Injector Temperature: 250 °C[1].

  • Detector Temperature (FID): 300 °C.

  • For GC-MS:

    • MS Transfer Line Temperature: 280 °C[1].

    • Ion Source Temperature: 230 °C[1].

    • Ionization Mode: Electron Ionization (EI) at 70 eV[1].

    • Scan Range: m/z 50-500[1].

Mandatory Visualization

The following diagrams illustrate the general workflow for analytical method validation and a conceptual signaling pathway for method selection.

analytical_method_validation_workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_documentation Documentation & Implementation define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method develop_protocol Develop Draft Protocol select_method->develop_protocol specificity Specificity develop_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop implementation Implement for Routine Use sop->implementation

Caption: General workflow for analytical method validation.

method_selection_pathway cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods cluster_other Other Methods analyte Analyte Properties (Volatility, Polarity) hplc HPLC (High Specificity, Non-volatile) analyte->hplc Non-volatile gc GC (High Resolution, Volatile/Derivatized) analyte->gc Volatile or Derivatizable nmr NMR (Structural Elucidation) analyte->nmr ir IR (Functional Group ID) analyte->ir titration Titration (Bulk Assay, High Accuracy) analyte->titration Acidic Nature ms MS (Molecular Weight & Fragmentation) hplc->ms Hyphenation (LC-MS) gc->ms Hyphenation (GC-MS)

Caption: Decision pathway for selecting an analytical method.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methoxy-3-(methoxymethyl)benzoic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Methoxy-3-(methoxymethyl)benzoic acid, ensuring compliance with general safety standards and regulatory guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The known hazards of this compound include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2]

Essential PPE includes:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles or glasses

  • Laboratory coat

All handling of this chemical should occur in a well-ventilated area or within a chemical fume hood to minimize the risk of inhalation.[3]

Quantitative Hazard Data

A summary of the hazard classifications for this compound is provided below. This information is critical for understanding the risks associated with its handling and disposal.

Hazard ClassificationCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin irritationCategory 2H315: Causes skin irritation
Serious eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Data sourced from the Safety Data Sheet and PubChem.[1][2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] Under no circumstances should this chemical be discharged into sewers or drains.[3][4][5]

1. Waste Collection and Segregation:

  • Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[3][4][6]

  • If the chemical is in a solid form, carefully transfer it into a designated waste container to avoid creating dust.[3][4]

  • For spills, use an inert absorbent material to clean the area. All contaminated materials, including gloves and absorbent pads, must be collected as hazardous waste.[7]

2. Container Selection and Labeling:

  • Use a container that is in good condition, free from leaks, and compatible with the chemical. Often, the original container is a suitable choice.[8]

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by local or institutional regulations.[3][8]

3. Waste Storage:

  • Keep the hazardous waste container tightly closed at all times, except when adding waste.[3][8]

  • Store the sealed container in a designated, cool, dry, and well-ventilated waste accumulation area.[3] This area should have secondary containment to prevent environmental release in the event of a leak.[3]

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[3]

  • The typical method of disposal for such chemicals is controlled incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 4-Methoxy-3- (methoxymethyl)benzoic acid waste ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe container Select Compatible & Leak-Proof Waste Container ppe->container label Label Container: - 'Hazardous Waste' - Full Chemical Name container->label segregate Segregate Waste: - No mixing with incompatibles - Collect contaminated materials label->segregate storage Store Securely: - Tightly closed - Designated cool, dry, ventilated area - Secondary containment segregate->storage disposal_service Contact Licensed Waste Disposal Service or EHS storage->disposal_service no_drain DO NOT Pour Down Drain storage->no_drain end End: Waste properly disposed disposal_service->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Methoxy-3-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methoxy-3-(methoxymethyl)benzoic acid

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other benzoic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to be a combustible powder that may cause skin, eye, and respiratory irritation. It may also be harmful if swallowed.[1][2][3] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary where splashing is a risk.Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][4]
Hand Protection Chemical-resistant gloves.Nitrile or natural rubber gloves are suitable.[1][5] Inspect gloves for integrity before each use and change frequently, especially after direct contact.[5]
Body Protection Laboratory coat or chemical-resistant suit.A standard or chemical-resistant lab coat must be worn and fully buttoned.[3] Long-sleeved clothing is essential.
Respiratory Protection Dust mask or respirator.For nuisance exposures, a P95 (US) or P1 (EU) particle respirator is recommended.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[3][5]
Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.[3]

Preparation and Engineering Controls:

  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[3]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[3]

  • Accessible Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible.[1]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and appropriate waste containers before handling the chemical to minimize movement.[1][3]

Procedural Steps for Handling:

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Handling: Avoid contact with skin, eyes, and clothing.[1] Prevent the formation of dust and aerosols.[1]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1][6] Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][7]

Spill Procedures:

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.[1]

    • Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[1]

    • Gently sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[1] Avoid generating dust.[1]

    • Clean the spill area with a damp cloth or paper towel.[1]

    • Place all cleanup materials into a sealed, labeled container for proper disposal.[1]

  • Major Spill: In the event of a major spill, or if you are not comfortable with the cleanup, evacuate the area and contact your institution's environmental health and safety office.[1]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3]

    • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[3]

  • Disposal Method: Dispose of the chemical and any contaminated materials in accordance with local, regional, and national regulations.[1] One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][5] Do not let the product enter drains.[1]

Visualized Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area Designate & Prepare Work Area (Fume Hood) gather_materials Gather All Necessary Equipment & Waste Containers prep_area->gather_materials Ensure ventilation is on don_ppe Don Appropriate PPE gather_materials->don_ppe handle_chem Handle Chemical (Avoid Dust/Aerosol) don_ppe->handle_chem spill_check Spill Occurs? handle_chem->spill_check minor_spill Follow Minor Spill Procedure spill_check->minor_spill Yes (Minor) major_spill Evacuate & Report Major Spill spill_check->major_spill Yes (Major) dispose_waste Dispose of Contaminated Waste Properly spill_check->dispose_waste No minor_spill->dispose_waste decontaminate Decontaminate Work Area & Equipment dispose_waste->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.